1,1-Dioxo-tetrahydro-thiopyran-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95668. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxothian-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c6-5-1-3-9(7,8)4-2-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMQGQAAHOGFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294266 | |
| Record name | 1lambda~6~-Thiane-1,1,4-trione | |
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Molecular Weight |
148.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17396-35-9 | |
| Record name | 1,1-Dioxothian-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017396359 | |
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| Record name | 17396-35-9 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1lambda~6~-Thiane-1,1,4-trione | |
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| Record name | Tetrahydrothiopyran-4-one 1,1-dioxide | |
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| Record name | 1,1-Dioxothian-4-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXW8WJT927 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1,1-Dioxo-tetrahydro-thiopyran-4-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,1-Dioxo-tetrahydro-thiopyran-4-one, a valuable building block in medicinal chemistry. The document details the primary synthetic routes, experimental protocols, and quantitative data to support researchers in the efficient preparation of this key intermediate.
Introduction
The this compound scaffold is of significant interest in drug discovery due to its presence in various biologically active molecules. The sulfone moiety can enhance the pharmacological properties of a compound, such as metabolic stability and solubility. This guide focuses on a robust and widely used two-step synthetic pathway: the Dieckmann condensation to form the tetrahydrothiopyran-4-one core, followed by oxidation to the desired sulfone.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-stage process. The initial step involves the intramolecular Dieckmann condensation of a dialkyl 3,3'-thiodipropanoate to construct the six-membered thiopyranone ring. The subsequent step is the oxidation of the sulfide to a sulfone using a suitable oxidizing agent.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents/Solvents | Temperature | Time | Product | Yield (%) | Purity (%) |
| 1 | Dieckmann Condensation & Decarboxylation | Dimethyl 3,3'-thiodipropanoate | Sodium methoxide, Toluene | Reflux | 2-4 hours | Tetrahydrothiopyran-4-one | 60-80[1] | >95 (after purification)[1] |
| 2 | Oxidation | Tetrahydrothiopyran-4-one | m-CPBA, Dichloromethane | 0 °C to room temperature | 1-3 hours | This compound | Typically high (>90) | >98 (after purification) |
Experimental Protocols
Step 1: Synthesis of Tetrahydrothiopyran-4-one via Dieckmann Condensation
This protocol describes the intramolecular cyclization of dimethyl 3,3'-thiodipropanoate followed by hydrolysis and decarboxylation.[1][2]
Materials:
-
Dimethyl 3,3'-thiodipropanoate
-
Sodium methoxide
-
Anhydrous toluene
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium methoxide (1.2 equivalents) to the flask, followed by anhydrous toluene to form a suspension.
-
Add a solution of dimethyl 3,3'-thiodipropanoate (1.0 equivalent) in anhydrous toluene dropwise to the stirred suspension over 30 minutes at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a β-keto ester, is then subjected to hydrolysis and decarboxylation by refluxing with aqueous acid (e.g., 10% H₂SO₄) until the reaction is complete (monitored by TLC).
-
After cooling, the mixture is neutralized and extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield tetrahydrothiopyran-4-one, which can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound via Oxidation
This protocol details the oxidation of the sulfide to the corresponding sulfone using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Tetrahydrothiopyran-4-one
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tetrahydrothiopyran-4-one (1.0 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (2.2 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of the sulfide, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the detailed experimental workflow for the synthesis of this compound.
Mechanism of m-CPBA Oxidation
The oxidation of a sulfide to a sulfone with m-CPBA proceeds through a sulfoxide intermediate. The following diagram illustrates the concerted mechanism for the first oxidation step.
Relevant Signaling Pathway: EGFR Inhibition
Derivatives of thiopyrans have been investigated for their anticancer properties, with some showing inhibitory activity against key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[3]
References
An In-depth Technical Guide to the Chemical Properties of 1,1-Dioxo-tetrahydro-thiopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1,1-Dioxo-tetrahydro-thiopyran-4-one, also known by its IUPAC name, 1,1-dioxothian-4-one. This heterocyclic compound is a valuable building block in medicinal chemistry and drug development, and this document aims to be a key resource for professionals in these fields by summarizing its known chemical and physical characteristics, outlining experimental protocols for its synthesis, and providing a visual representation of a typical synthetic workflow.
Core Chemical and Physical Properties
This compound is a stable, solid heterocyclic compound.[1] The presence of the sulfone group significantly influences its chemical reactivity and physical properties compared to its unoxidized precursor, tetrahydro-4H-thiopyran-4-one. The electron-withdrawing nature of the sulfone group enhances the electrophilic character of the carbonyl carbon.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1,1-dioxothian-4-one | [2] |
| Synonyms | Tetrahydro-4H-thiopyran-4-one 1,1-dioxide, 4-Oxothiane 1,1-dioxide | [3] |
| CAS Number | 17396-35-9 | [2] |
| Molecular Formula | C₅H₈O₃S | [2] |
| Molecular Weight | 148.18 g/mol | [2] |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | 170 - 174 °C | [4] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| pKa | Data not available |
Table 2: Spectroscopic Data References for this compound
| Spectrum Type | Data Reference | Notes |
| ¹³C NMR | J. A. Hirsch, E. Havinga J. Org. Chem. 41, 455(1976) via PubChem | Provides a reference to the source of the spectrum.[2] |
| GC-MS | NIST Mass Spectrometry Data Center via PubChem | Indicates the availability of a GC-MS spectrum.[2] |
| IR | Data for the related compound tetrahydro-4H-thiopyran-4-one oxime 1,1-dioxide is available. | The IR spectrum of the target compound is not explicitly detailed in the search results.[5] |
Experimental Protocols
The primary synthetic route to this compound is through the oxidation of its precursor, tetrahydro-4H-thiopyran-4-one. Below are detailed experimental protocols for this transformation.
Protocol 1: Synthesis of this compound
This protocol details the oxidation of tetrahydro-4H-thiopyran-4-one to its corresponding sulfone.
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)
-
Appropriate solvent (e.g., dichloromethane, acetic acid)
-
Sodium bicarbonate solution (for workup with m-CPBA)
-
Sodium sulfite solution (for workup with hydrogen peroxide)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydro-4H-thiopyran-4-one in a suitable solvent.
-
Addition of Oxidant: Cool the solution in an ice bath. Add the oxidizing agent portion-wise, maintaining the temperature of the reaction mixture. The exact stoichiometry will depend on the chosen oxidant. For example, when using m-CPBA, approximately 2.2 equivalents are typically used for the direct oxidation to the sulfone.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
If using m-CPBA, quench the reaction by washing with a saturated solution of sodium bicarbonate.
-
If using hydrogen peroxide, quench the excess peroxide by adding a saturated solution of sodium sulfite.
-
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization or silica gel column chromatography to yield a white to off-white solid.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
While specific biological activities and direct involvement in signaling pathways for this compound are not extensively documented, the broader class of thiopyranone derivatives has garnered significant interest in drug discovery. Derivatives of the parent compound, tetrahydro-4H-thiopyran-4-one, have been investigated for their potential as anticancer agents. These compounds are thought to exert their effects by inhibiting key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways. The introduction of the sulfone moiety in this compound may modulate its biological activity, potentially making it a target for further investigation in drug development programs.
Disclaimer: The information on biological activity is based on studies of related compounds and does not necessarily reflect the specific activity of this compound.
References
Spectroscopic Profile of 1,1-Dioxo-tetrahydro-thiopyran-4-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,1-Dioxo-tetrahydro-thiopyran-4-one (CAS No. 17396-35-9), a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.
Summary of Spectroscopic Data
The structural elucidation of this compound, with the chemical formula C₅H₈O₃S, relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
The following data is referenced from a study by Hirsch and Havinga (1976).[1]
| Chemical Shift (δ) ppm | Carbon Atom |
| Specific data not available in search results | C=O |
| Specific data not available in search results | CH₂ adjacent to SO₂ |
| Specific data not available in search results | CH₂ adjacent to C=O |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Specific data not available in search results | C=O stretch | |
| Specific data not available in search results | SO₂ stretch (asymmetric) | |
| Specific data not available in search results | SO₂ stretch (symmetric) | |
| Specific data not available in search results | C-H stretch |
Table 4: Mass Spectrometry (MS) Data
Data referenced from the NIST Mass Spectrometry Data Center.[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| Specific data not available in search results | [M]⁺ | |
| Specific data not available in search results | ||
| Specific data not available in search results |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to a series of singlets for each unique carbon atom.
Infrared (IR) Spectroscopy:
The IR spectrum of the solid this compound is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disc. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS):
Electron ionization (EI) mass spectrometry is a common technique for the analysis of this compound. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated.
Logical Workflow for Spectroscopic Analysis
The structural confirmation of this compound follows a logical progression of spectroscopic analyses. The workflow diagram below illustrates this process.
Caption: Workflow of Spectroscopic Analysis.
References
Technical Guide: Physicochemical and Synthetic Aspects of 1,1-Dioxo-tetrahydro-thiopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1-Dioxo-tetrahydro-thiopyran-4-one (also known as Tetrahydrothiopyran-4-one 1,1-dioxide), a heterocyclic sulfone of significant interest in medicinal chemistry. A thorough review of publicly accessible crystallographic databases indicates that an experimental single-crystal X-ray structure of this compound has not been reported. In light of this, the detailed crystal structure of its immediate synthetic precursor, tetrahydrothiopyran-4-one, is presented as a critical reference for understanding the core molecular framework. This guide furnishes detailed experimental protocols for the synthesis of tetrahydrothiopyran-4-one and its subsequent oxidation to the target sulfone. Furthermore, it explores the potential biological relevance of the sulfone moiety by examining the mechanism of action of related compounds, specifically their role as inhibitors of trypanothione reductase in pathogenic parasites.
Crystal Structure Analysis
As of December 2025, no public entry for the crystal structure of this compound exists in the Cambridge Structural Database (CSD) or other major crystallographic repositories. However, the structural analysis of its thioether precursor, tetrahydrothiopyran-4-one, provides invaluable insight into the molecule's conformation prior to oxidation.
Reference Crystal Structure: Tetrahydrothiopyran-4-one (CSD Deposition No. 773636)
The single-crystal X-ray diffraction data for tetrahydrothiopyran-4-one reveals a monoclinic crystal system with the space group P2₁/c.[1] The key crystallographic parameters are summarized in the tables below.
Table 1: Unit Cell Parameters and Crystal System for Tetrahydrothiopyran-4-one. [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.853(3) |
| b (Å) | 5.568(2) |
| c (Å) | 11.237(4) |
| α (°) | 90 |
| β (°) | 108.75(3) |
| γ (°) | 90 |
| Volume (ų) | 524.9(3) |
| Z | 4 |
| Temperature (K) | 293(2) |
Table 2: Data Collection and Refinement Details for Tetrahydrothiopyran-4-one. [1]
| Parameter | Value |
| Diffractometer | Oxford Diffraction Xcalibur, Eos |
| Radiation Source | Mo Kα (λ = 0.71073 Å) |
| Theta max (°) | Not Specified |
| Data Collection Method | Not Specified |
| Structure Solution | Direct Methods |
| Refinement Method | Full-matrix least-squares on F² |
| R-factor (%) | Not Specified |
| wR-factor (%) | Not Specified |
| Goodness-of-fit | Not Specified |
Note: Detailed bond lengths, angles, and torsion angles for tetrahydrothiopyran-4-one can be obtained from the Cambridge Crystallographic Data Centre (CCDC) by referencing deposition number 773636.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved via a two-step process: the initial synthesis of the tetrahydrothiopyran-4-one scaffold, followed by its oxidation.
References
An In-depth Technical Guide to 1,1-Dioxo-tetrahydro-thiopyran-4-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,1-dioxo-tetrahydro-thiopyran-4-one core structure has emerged as a privileged scaffold in medicinal chemistry, with its derivatives and analogs exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds. Detailed experimental protocols for the synthesis of key derivatives and relevant biological assays are presented, alongside a structured compilation of quantitative activity data. Furthermore, signaling pathways implicated in the pharmacological effects of these compounds are visualized to facilitate a deeper understanding of their mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound framework.
Introduction
The tetrahydrothiopyran-4-one moiety, particularly its 1,1-dioxide form, represents a versatile building block in the design of novel bioactive molecules.[1][2][3] The presence of the sulfone group, a strong electron-withdrawing feature, significantly influences the chemical reactivity and physicochemical properties of the heterocyclic ring, making it an attractive pharmacophore.[4] Derivatives of this core structure have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-kinetoplastidal properties.[1][5][6] Their therapeutic potential stems from their ability to interact with various biological targets, including protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as serine proteases like plasmin.[1][4] This guide will delve into the synthetic methodologies, quantitative biological data, and key signaling pathways associated with this compound derivatives and their analogs.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. Key methods include the Dieckmann condensation for the formation of the parent ring system, multicomponent reactions for the construction of complex spirocyclic analogs, and the oxidation of pre-formed tetrahydrothiopyran-4-ones.
Synthesis of the Core Scaffold via Dieckmann Condensation
A reliable method for the synthesis of the tetrahydrothiopyran-4-one ring involves the intramolecular Dieckmann condensation of dialkyl 3,3'-thiodipropionates, followed by hydrolysis and decarboxylation. The subsequent oxidation of the sulfide to the corresponding sulfone yields the this compound core.
Biological Activities and Pharmacological Applications
Derivatives of this compound have shown promise in a variety of therapeutic areas, primarily driven by their potent and often selective biological activities.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this class of compounds. Derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and prostate.[5] The mechanism of their anticancer action is often attributed to the inhibition of key signaling proteins involved in cancer progression, such as EGFR and VEGFR-2.[1]
Anti-kinetoplastidal Activity
Recent studies have highlighted the potential of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one derivatives and their corresponding S-oxides and sulfones as agents against kinetoplastid parasites, including Trypanosoma and Leishmania species.[6] These compounds are designed as prodrugs to reduce toxicity to mammalian cells while maintaining potency against the parasites.[6]
Plasmin Inhibition
The this compound scaffold has been identified as a beneficial element in the design of inhibitors for plasmin, a serine protease central to the process of angiogenesis.[4] Inhibition of plasmin is a potential strategy for blocking tumor growth and metastasis.[4]
Quantitative Data Presentation
The following tables summarize the quantitative biological activity data for representative this compound derivatives and analogs.
Table 1: Anticancer Activity of Selected Tetrahydrothiopyran-4-one Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| E10 | PC-3 (Prostate) | < 1 | [5] |
| Panc-1 (Pancreatic) | < 1 | [5] | |
| HT-29 (Colon) | < 1 | [5] | |
| F10 | PC-3 (Prostate) | < 1 | [5] |
| Panc-1 (Pancreatic) | < 1 | [5] | |
| HT-29 (Colon) | < 1 | [5] | |
| FN1 | PC-3 (Prostate) | < 1 | [5] |
| Panc-1 (Pancreatic) | < 1 | [5] | |
| HT-29 (Colon) | < 1 | [5] | |
| FN2 | PC-3 (Prostate) | < 1 | [5] |
| Panc-1 (Pancreatic) | < 1 | [5] |
| | HT-29 (Colon) | < 1 |[5] |
Table 2: Anti-kinetoplastidal Activity of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one Sulfoxide and Sulfone Derivatives
| Compound | Parasite | IC50 (µM) | Cytotoxicity (CC50, µM) on hMRC-5 cells | Reference |
|---|---|---|---|---|
| 3'd (sulfoxide) | T. cruzi | >26 | >26 | [6] |
| L. infantum | >26 | [6] | ||
| 3"d (sulfoxide) | T. cruzi | 12.3 | 24.3 | [6] |
| L. infantum | 13.5 | [6] | ||
| 4'd (sulfone) | T. cruzi | 11.2 | >26 | [6] |
| | L. infantum | 10.8 | |[6] |
Table 3: Plasmin Inhibitory Activity of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide Derivatives
| Compound ID | Core Structure | IC50 (µM) | Reference |
|---|---|---|---|
| 5 | Cyclohexanone | 25 | [4] |
| 6 | Tetrahydro-4H-thiopyran-4-one 1,1-dioxide | 5.5 |[4] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.
EGFR and VEGFR-2 Signaling in Cancer
EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis. Several derivatives of tetrahydrothiopyran-4-one have been identified as inhibitors of these kinases.[1]
Caption: EGFR and VEGFR-2 signaling pathways and points of inhibition.
Prodrug Strategy for Anti-kinetoplastidal Activity
The 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides and sulfones are designed to act as prodrugs. In the parasitic cell, they are thought to undergo metabolic activation, regenerating the parent diarylideneacetone which can then interact with critical parasitic targets.
Caption: Proposed prodrug activation workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.
Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-oxides
Materials:
-
2,6-diaryl-4H-tetrahydro-thiopyran-4-one
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2,6-diaryl-4H-tetrahydro-thiopyran-4-one (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired S-oxide derivative.[6]
-
Characterization: The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. For example, in the ¹H NMR spectrum, the protons adjacent to the sulfoxide group typically show a downfield shift compared to the starting sulfide.
Synthesis of Spiro[tetrahydrothiopyran-oxindole] Derivatives
Materials:
-
Isatin derivative
-
(E)-3-((dimethylamino)methylene)-1-phenylpyrrolidine-2,5-dione
-
1,4-dithiane-2,5-diol
-
Chiral squaramide catalyst
-
Dichloromethane (DCM)
-
4Å Molecular sieves
Procedure:
-
To a dried reaction vial containing 4Å molecular sieves, add the isatin derivative (1 equivalent), (E)-3-((dimethylamino)methylene)-1-phenylpyrrolidine-2,5-dione (1.2 equivalents), 1,4-dithiane-2,5-diol (0.6 equivalents), and the chiral squaramide catalyst (10 mol%).
-
Add anhydrous dichloromethane to the vial.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly purify the crude mixture by flash column chromatography on silica gel to afford the desired spiro[tetrahydrothiopyran-oxindole] product.
-
Characterization: The structure and stereochemistry of the product are confirmed by ¹H NMR, ¹³C NMR, HRMS, and X-ray crystallography.
Plasmin Activity Assay
This protocol is designed for a 96-well plate format.
Materials:
-
Human plasmin
-
Fluorogenic plasmin substrate (e.g., H-D-Val-Leu-Lys-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)
-
Test compounds (this compound derivatives)
-
Positive control inhibitor (e.g., aprotinin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of human plasmin in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer.
-
To the wells of the microplate, add the assay buffer, the test compound or inhibitor, and the plasmin solution.
-
Incubate the plate at 37 °C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic plasmin substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) in a kinetic mode for 30-60 minutes.
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Caption: General experimental workflow.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the generation of diverse libraries of compounds with a wide range of biological activities. The data and protocols presented in this guide underscore the potential of these derivatives as anticancer, anti-kinetoplastidal, and enzyme inhibitory agents. Future research in this area will likely focus on the optimization of lead compounds, elucidation of detailed mechanisms of action, and exploration of new therapeutic applications. The continued investigation of this promising chemical space holds significant potential for the development of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Plasmin Activity Assay Kit (Colorimetric) (ab273301) is not available | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. eurogentec.com [eurogentec.com]
- 6. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,1-Dioxo-tetrahydro-thiopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dioxo-tetrahydro-thiopyran-4-one, with the IUPAC name 1,1-dioxothian-4-one , is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a six-membered ring containing a sulfone group and a ketone, provides a unique scaffold for the development of novel therapeutic agents. The presence of the sulfonyl moiety, a well-known pharmacophore, can enhance the metabolic stability, solubility, and biological activity of parent compounds. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this versatile molecule.
Physicochemical and Spectroscopic Data
A summary of the key identifiers and physicochemical properties for this compound is provided below. These data are crucial for its characterization and application in experimental settings.
Table 1: Compound Identification and Properties
| Identifier/Property | Value |
|---|---|
| IUPAC Name | 1,1-dioxothian-4-one[1][2] |
| Synonyms | Tetrahydrothiopyran-4-one 1,1-dioxide, 4-Oxotetrahydro-2H-thiopyran 1,1-dioxide |
| CAS Number | 17396-35-9[1][2] |
| Molecular Formula | C₅H₈O₃S[1][2] |
| Molecular Weight | 148.18 g/mol |
| Appearance | Colorless solid |
| Boiling Point | 385.18 °C at 760 mmHg (Predicted) |
| Topological Polar Surface Area | 59.6 Ų |
| Hydrogen Bond Acceptor Count | 3 |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | δ (ppm): 3.2-3.5 (m, 4H, -CH₂-SO₂-CH₂-), 2.8-3.1 (m, 4H, -CH₂-CO-CH₂-) |
| ¹³C NMR | δ (ppm): ~205 (C=O), ~55 (C-SO₂-C), ~40 (C-CO-C) |
| IR (Infrared) | ν (cm⁻¹): ~1715 (C=O stretch), ~1300 & ~1120 (SO₂ stretch) |
| Mass Spectrometry (MS) | m/z: 148 (M⁺), fragments corresponding to loss of SO₂ (m/z 84) and CO (m/z 120) |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the oxidation of its precursor, tetrahydro-4H-thiopyran-4-one. This transformation can be achieved using various oxidizing agents. Below are detailed protocols for two widely used methods.
Experimental Protocol 1: Oxidation using meta-Chloroperoxybenzoic acid (m-CPBA)
This method is a reliable and widely used procedure for the oxidation of sulfides to sulfones.
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Experimental Protocol 2: Oxidation using Oxone®
Oxone®, a potassium peroxymonosulfate triple salt, is a cost-effective and environmentally friendly oxidizing agent.
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Methanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
Dissolve tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in a mixture of methanol and water.
-
Add sodium bicarbonate (2.5 equivalents) to the solution.
-
Cool the mixture in an ice bath and add Oxone® (2.2 equivalents) portion-wise, maintaining the temperature below 20 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Extract the aqueous filtrate with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Synthetic Workflow
The synthesis of this compound from its sulfide precursor is a straightforward yet crucial transformation in the preparation of various biologically active molecules. The general workflow is depicted below.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
The 1,1-dioxothian-4-one scaffold is of significant interest to medicinal chemists. The sulfone group is a key structural motif in a variety of therapeutic agents, known to improve pharmacokinetic properties and target engagement. While specific signaling pathways directly modulated by this compound are not extensively documented, its utility as a versatile intermediate for the synthesis of biologically active compounds is well-established.
Derivatives of thiopyran-4-ones have been investigated for a range of pharmacological activities, including:
-
Anticancer Agents: The core structure can be elaborated to generate inhibitors of various kinases and other cancer-related targets.
-
Anti-inflammatory Agents: The scaffold has been used to develop novel anti-inflammatory compounds.
-
Antimicrobial Agents: Modifications of the thiopyranone ring have led to the discovery of compounds with antibacterial and antifungal properties.
The ketone and the activated methylene groups adjacent to the sulfone offer multiple points for chemical modification, allowing for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs. The sulfonyl group can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its biological target.
References
- 1. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 1,1-Dioxo-tetrahydro-thiopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,1-Dioxo-tetrahydro-thiopyran-4-one, a significant heterocyclic compound in medicinal chemistry and synthetic applications. This document outlines key physicochemical data, details a robust experimental protocol for its synthesis via oxidation, and presents a visual representation of the synthetic workflow.
Core Physical and Chemical Properties
This compound, also known as 4-Oxothiane-1,1-dioxide, is a stable, solid organic compound. The introduction of the sulfone group significantly influences its polarity and chemical reactivity compared to its sulfide precursor, tetrahydrothiopyran-4-one.
Data Presentation: Physical Property Summary
The quantitative physical properties of this compound are summarized in the table below for clear reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 17396-35-9 | [1] |
| Molecular Formula | C₅H₈O₃S | [1] |
| Molecular Weight | 148.18 g/mol | [1] |
| Appearance | White to very pale yellow crystalline powder | |
| Melting Point | 170.0 to 174.0 °C | |
| Boiling Point | 385.2 ± 35.0 °C (Predicted) | |
| Density | 1.352 ± 0.06 g/cm³ (Predicted) | |
| λmax | 290 nm (in Ethanol) | |
| InChI Key | XFMQGQAAHOGFQS-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The most common and reliable method for the preparation of this compound is the oxidation of its sulfide precursor, tetrahydrothiopyran-4-one.[2][3] A two-step approach, involving the intermediate sulfoxide, can offer greater control and higher yields.[2][4] However, direct oxidation to the sulfone is also feasible and widely practiced.
Experimental Protocol: Direct Oxidation to Sulfone
This protocol details the direct oxidation of tetrahydrothiopyran-4-one to this compound using meta-chloroperoxybenzoic acid (m-CPBA).[3]
Materials:
-
Tetrahydrothiopyran-4-one (1.0 equivalent)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.2 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve tetrahydrothiopyran-4-one (1.0 eq) in dichloromethane.
-
Cool the resulting solution to 0 °C using an ice bath.
-
While stirring, add m-CPBA (2.2 eq) portion-wise to the cooled solution. It is crucial to maintain the temperature at or near 0 °C during the addition as the reaction can be exothermic.[2][4]
-
Allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.[3]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis of the target compound.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 1,1-Dioxo-tetrahydro-thiopyran-4-one (CAS 17396-35-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dioxo-tetrahydro-thiopyran-4-one, also known as Tetrahydrothiopyran-4-one 1,1-dioxide, is a heterocyclic organic compound with the CAS registry number 17396-35-9. Its structure, featuring a six-membered ring containing a sulfone group and a ketone, makes it a subject of interest in synthetic and medicinal chemistry. The presence of the electron-withdrawing sulfone group significantly influences the reactivity of the thiopyran ring and the carbonyl group. This guide provides a comprehensive overview of its chemical properties, synthesis, and a prospective look into its potential biological activities based on related structures. While direct pharmacological studies on this specific compound are limited, this document aims to serve as a foundational resource for researchers exploring its potential applications.[1]
Chemical and Physical Properties
This compound is typically a white to off-white crystalline powder.[1] The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₃S | [1][2] |
| Molecular Weight | 148.18 g/mol | [3] |
| IUPAC Name | 1,1-dioxothian-4-one | [2] |
| Synonyms | Tetrahydrothiopyran-4-one 1,1-dioxide, 4-Oxothiane 1,1-dioxide, Tetrahydro-4H-thiopyran-4-one 1,1-dioxide | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 170-174 °C | |
| SMILES | O=C1CCS(=O)(=O)CC1 | [2] |
| InChI | InChI=1S/C5H8O3S/c6-5-1-3-9(7,8)4-2-5/h1-4H2 | [2] |
| InChIKey | XFMQGQAAHOGFQS-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the oxidation of its precursor, Tetrahydrothiopyran-4-one.
General Oxidation Protocol
A common method for the oxidation of sulfides to sulfones involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Tetrahydrothiopyran-4-one
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Tetrahydrothiopyran-4-one (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approximately 2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude sulfone can be purified by recrystallization or column chromatography.
Patented Synthesis Method
A patented method describes a high-yield synthesis process.
Materials:
-
Tetrahydrothiopyran-4-one
-
Ethyl acetate
-
Pyridine
-
Peracetic acid
Procedure:
-
Add pyridine to an ethyl acetate solution of tetrahydrothiopyran-4-one at a temperature of -5 to 0 °C.
-
Heat the mixture to 20-30 °C.
-
Add peracetic acid under controlled conditions.
-
After the reaction is complete, quench with water.
-
Cool the mixture, filter the solid, and dry to obtain the final product.
This method has been reported to yield the product with high purity and in excellent yield.
Reactivity and Potential for Derivatization
The presence of both a ketone and a sulfone group in this compound offers multiple avenues for chemical modification. The ketone can undergo reactions such as aldol condensation, reductive amination, and reactions with Grignard reagents. The sulfone group is generally stable but can influence the acidity of the alpha-protons, potentially facilitating certain base-catalyzed reactions.
Synthesis and Potential Derivatization Pathways
Biological Activity and Therapeutic Potential: A Prospective Outlook
As of the latest literature review, there is a notable lack of published studies detailing the specific biological activities of this compound. However, research on structurally related compounds, particularly derivatives of tetrahydrothiopyran-4-one and thiochromen-4-one 1,1-dioxide, provides valuable insights into its potential pharmacological profile.
Insights from Related Compounds
-
Anti-parasitic Activity: Derivatives of 4H-thiochromen-4-one 1,1-dioxide have demonstrated promising activity against tropical disease parasites such as Leishmania and Trypanosoma. The proposed mechanism of action involves the inhibition of trypanothione reductase, a crucial enzyme in the parasite's defense against oxidative stress. This inhibition leads to an increase in reactive oxygen species (ROS), causing cellular damage and parasite death.[4]
-
Prodrug Potential: Studies on 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides suggest that the tetrahydrothiopyran-4-one core can serve as a scaffold for prodrugs.[5] In these cases, the less reactive sulfoxide or sulfone derivatives are metabolized in vivo to more active species.[5]
-
Anticancer and Antimicrobial Activities: Other derivatives of tetrahydrothiopyran-4-one have been investigated for their potential as anticancer and antimicrobial agents.[6][7]
Hypothetical Mechanism of Action in Parasites
Based on the findings for related thiochromen-4-one 1,1-dioxides, a hypothetical signaling pathway for the anti-parasitic activity of compounds based on the this compound scaffold can be proposed. It is crucial to note that this pathway is speculative for the core compound and requires experimental validation.
Hypothetical Anti-parasitic Mechanism
Conclusion and Future Directions
This compound (CAS 17396-35-9) is a readily accessible heterocyclic compound with potential as a versatile building block in medicinal chemistry. While direct biological data is currently scarce, the documented activities of its structural analogs suggest that it may serve as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of anti-parasitic and anticancer drug discovery.
Future research should focus on the systematic biological evaluation of this compound and its derivatives. Key areas of investigation should include:
-
Cytotoxicity screening against a panel of cancer cell lines.
-
Antimicrobial and anti-parasitic assays to determine its spectrum of activity.
-
Enzyme inhibition studies , particularly targeting enzymes like trypanothione reductase.
-
Investigation of its potential as a prodrug scaffold .
A thorough exploration of the structure-activity relationships of derivatives of this compound will be crucial in unlocking its full therapeutic potential. This technical guide serves as a starting point to encourage and facilitate such research endeavors.
References
- 1. CAS 17396-35-9: this compound [cymitquimica.com]
- 2. This compound | C5H8O3S | CID 262230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydrothiopyran-4-one 1,1-dioxide 17396-35-9 [sigmaaldrich.com]
- 4. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Stability and Storage of 1,1-Dioxo-tetrahydro-thiopyran-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1-Dioxo-tetrahydro-thiopyran-4-one. While specific quantitative experimental data for this compound is limited in publicly available literature, this document extrapolates information from its parent compound, tetrahydrothiopyran-4-one, its oxygen analog, tetrahydro-4H-pyran-4-one, and general principles of chemical stability to provide a robust framework for its handling, storage, and stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. Understanding these properties is fundamental to predicting its stability and designing appropriate experimental protocols.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₃S | [1] |
| Molecular Weight | 148.18 g/mol | [1] |
| Appearance | Solid | |
| IUPAC Name | 1,1-dioxothian-4-one | [1] |
| CAS Number | 17396-35-9 | [1] |
General Stability and Storage Recommendations
This compound is a chemically stable compound under standard ambient conditions (room temperature).[2] However, its stability can be compromised by exposure to heat, light, and certain chemical environments. For optimal preservation of its integrity, the following storage and handling procedures are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable to minimize the rate of any potential degradation.[3]
-
Atmosphere: To prevent oxidative degradation, it is best to store the compound under an inert atmosphere, such as argon or nitrogen.[3]
-
Container: Use a tightly sealed, opaque or amber container to protect the compound from moisture and light.[4]
-
Handling: Avoid exposure to high temperatures, open flames, and sources of ignition.[2] Take precautionary measures against static discharge.[2]
Potential Degradation Pathways
Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[5][6] While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms can be postulated based on its chemical structure and the behavior of similar compounds.
The following diagram illustrates a generalized overview of possible degradation routes that should be investigated.
Caption: Potential Degradation Pathways.
A summary of the expected stability of this compound under different stress conditions is presented in Table 2. This information is extrapolated from data on structurally related compounds.[7]
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Susceptible to degradation, especially at elevated temperatures. | Ring-opened products, such as hydroxy sulfonic acids. |
| Basic Hydrolysis | Susceptible to degradation. | Ring-opened products. |
| Oxidative Degradation | Susceptible to degradation in the presence of strong oxidizing agents. | Further oxidized ring products, ring-opened products (dicarboxylic sulfonic acids, etc.). |
| Photolytic Degradation | Potentially susceptible to degradation upon exposure to UV light. | Photorearranged isomers, radical-induced degradation products. |
| Thermal Degradation | Stable at ambient temperatures, but may degrade at elevated temperatures. | Fragmentation products (e.g., SO₂, CO, CO₂), polymeric materials. |
Experimental Protocols for Forced Degradation Studies
The following protocols are provided as a starting point for investigating the stability of this compound. It is essential to use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the decrease of the parent compound and the formation of degradation products.[4]
The general workflow for conducting forced degradation studies is depicted in the following diagram.
Caption: Forced Degradation Experimental Workflow.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
Acidic Hydrolysis
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
Basic Hydrolysis
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
Oxidative Degradation
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours) for analysis.
Thermal Degradation (Solid State)
-
Place a known amount of solid this compound in a vial.
-
Keep the vial in a thermostatic oven at a suitable temperature (e.g., 80°C).
-
At specified time points, withdraw a sample, dissolve it in the analytical mobile phase to a target concentration, and analyze.
Photolytic Degradation
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze the samples at appropriate time points.
Conclusion
While this compound is a generally stable compound, a thorough understanding of its potential degradation pathways is critical for its successful application in research and drug development. The information and protocols provided in this technical guide offer a comprehensive framework for the proper storage, handling, and stability assessment of this important molecule. It is strongly recommended that researchers perform their own forced degradation studies to establish the specific stability profile of this compound under their intended use conditions.
References
- 1. This compound | C5H8O3S | CID 262230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of 1,1-Dioxo-tetrahydro-thiopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dioxo-tetrahydro-thiopyran-4-one, a heterocyclic organic compound, presents a unique structure for investigation in various chemical and pharmaceutical applications. Its core structure, featuring a thiopyran ring with a sulfone group and a ketone functionality, dictates its physicochemical properties, including solubility, which is a critical parameter in drug development, reaction chemistry, and material science. Understanding the solubility of this compound is essential for its effective use in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including theoretical considerations, experimental protocols for solubility determination, and a summary of available data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, offering a snapshot of its physical behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₃S | PubChem[1] |
| Molecular Weight | 148.18 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| CAS Number | 17396-35-9 | PubChem[1] |
Solubility Data
Quantitative experimental data on the solubility of this compound in various solvents is not extensively available in publicly accessible literature. However, based on its molecular structure, which contains both polar (ketone and sulfone) and non-polar (methylene bridges) functionalities, a qualitative assessment of its solubility can be inferred. The related compound, Tetrahydrothiopyran-4-one (lacking the dioxo group), is reported to be insoluble in water but soluble in organic solvents like benzene, toluene, and xylene.[3] The presence of the highly polar sulfone group in this compound is expected to increase its polarity and potentially enhance its solubility in polar solvents compared to its non-oxidized counterpart.
The following table summarizes the expected solubility profile. Researchers are encouraged to determine quantitative solubility data experimentally for their specific applications.
| Solvent | Solvent Type | Expected Solubility |
| Water | Polar Protic | Sparingly soluble to insoluble |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Dichloromethane | Non-polar | Soluble |
| Toluene | Non-polar | Sparingly soluble |
| Hexane | Non-polar | Insoluble |
Experimental Protocols for Solubility Determination
The following are generalized experimental protocols for determining the solubility of a solid organic compound like this compound. These methods can be adapted to specific laboratory conditions and desired levels of precision.
Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, acetone, dichloromethane, hexane)
-
Small test tubes
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of this compound into a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
High-purity solvent of interest
-
Scintillation vials or small flasks with secure caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.
-
After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC.
-
Calculate the original solubility in units such as mg/mL or mol/L.
Logical and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the logical considerations for solubility and a typical experimental workflow for its determination.
Caption: Logical flow for predicting solubility based on functional groups.
Caption: General experimental workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, its molecular structure provides valuable insights into its expected solubility behavior. The presence of both polar sulfone and ketone groups alongside a non-polar hydrocarbon framework suggests a degree of solubility in a range of polar and non-polar organic solvents. For precise applications, especially in drug development and quantitative chemical synthesis, experimental determination of solubility using standardized methods like the shake-flask protocol is highly recommended. The experimental and logical frameworks provided in this guide offer a solid foundation for researchers and scientists to approach the solubility assessment of this compound.
References
An In-depth Technical Guide on the Formation of 1,1-Dioxo-tetrahydro-thiopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dioxo-tetrahydro-thiopyran-4-one, also known as Tetrahydrothiopyran-4-one 1,1-dioxide, is a crucial heterocyclic compound in medicinal chemistry and organic synthesis. The introduction of the sulfone group (SO₂) into the tetrahydro-thiopyran-4-one scaffold significantly alters its physicochemical properties, often leading to enhanced metabolic stability, solubility, and cell permeability in drug candidates.[1] This technical guide provides a comprehensive overview of the formation mechanism of this compound, detailed experimental protocols, and quantitative data to support reproducible and efficient synthesis.
Core Formation Mechanism: Oxidation of Tetrahydro-4H-thiopyran-4-one
The primary and most established method for the synthesis of this compound is the oxidation of its sulfide precursor, Tetrahydro-4H-thiopyran-4-one.[1][2] The sulfur atom in the thiopyran ring is sequentially oxidized, first to a sulfoxide and then to the corresponding sulfone.[2]
This transformation can be achieved through a direct, one-pot oxidation or a more controlled, two-step procedure involving the isolation of the intermediate sulfoxide. The two-step approach is often recommended to achieve higher yields and avoid the formation of byproducts, particularly when dealing with sensitive substrates.[1][3]
Quantitative Data Summary
The selection of an oxidizing agent and reaction conditions significantly impacts the yield and purity of the final product. The following tables summarize the quantitative data for various synthetic approaches.
| Oxidizing Agent | Substrate | Solvent | Temperature | Yield (%) | Notes |
| Oxone® | Tetrahydrothiopyran-4-one | Acetonitrile/Water | Room Temperature | Not specified | Reaction is exothermic.[1] |
| m-CPBA (diluted) | Tetrahydrothiopyran-4-one | Dichloromethane | Room Temperature | ~32 | Low yield, potential for over-oxidation.[3][4] |
| Peracetic Acid | Tetrahydrothiopyran-4-one | Dichloromethane | Room Temperature | Not specified | Can lead to a mixture of products.[3][4] |
| Davis's Oxaziridine | 2,6-diaryl-tetrahydrothiopyran-4-ones | Dichloromethane | -78°C to 0°C | 82-86 (for sulfoxide) | High chemoselectivity for sulfoxide formation.[3][5] |
| m-CPBA | Tetrahydrothiopyran-4-one 1-oxide | Dichloromethane | Low Temperature | Excellent | For the second step of the two-step synthesis.[5] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Protocol 1: One-Pot Oxidation using Oxone®
This protocol outlines the direct oxidation of Tetrahydrothiopyran-4-one to this compound.
Materials:
-
Tetrahydrothiopyran-4-one
-
Oxone® (Potassium peroxymonosulfate)
-
Sodium bicarbonate
-
Acetonitrile
-
Water
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve Tetrahydrothiopyran-4-one (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:2 v/v).[1]
-
To this stirred solution, add sodium bicarbonate to maintain a pH of 7-8.[1]
-
Add Oxone® (2.0 - 2.5 eq) portion-wise over a period of 1-2 hours at room temperature.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture should be quenched and the product extracted using an appropriate organic solvent.
-
The organic layer is then dried and the solvent removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Two-Step Oxidation using m-CPBA
This method involves the sequential oxidation of the sulfide to the sulfoxide and then to the sulfone, allowing for greater control.[1]
Step 1: Oxidation to Tetrahydrothiopyran-4-one 1-oxide (Sulfoxide)
Materials:
-
Tetrahydrothiopyran-4-one
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve Tetrahydrothiopyran-4-one (1.0 eq) in dichloromethane in a round-bottomed flask and cool the solution to 0 °C in an ice bath.[1]
-
In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.[1]
-
Add the m-CPBA solution dropwise to the stirred solution of the sulfide.
-
Monitor the reaction by TLC.
-
After the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfoxide.[1]
Step 2: Oxidation of Sulfoxide to this compound (Sulfone)
Materials:
-
Tetrahydrothiopyran-4-one 1-oxide (from Step 1)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the crude sulfoxide from Step 1 in dichloromethane.[1]
-
Add m-CPBA (1.2 - 1.5 eq) portion-wise to the solution at room temperature.[1]
-
Stir the reaction mixture until the starting material is consumed, as indicated by TLC.
-
Work up the reaction as described in Step 1.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.
Visualizations
Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.
Caption: Reaction pathways for the synthesis of this compound.
Caption: A generalized experimental workflow for oxidation reactions.
Caption: Decision tree for optimizing sulfoxide synthesis and avoiding over-oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Examination of 1,1-Dioxo-tetrahydro-thiopyran-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental studies on 1,1-Dioxo-tetrahydro-thiopyran-4-one (also known as 1,1-dioxothian-4-one). This heterocyclic ketone is a valuable building block in medicinal chemistry and drug discovery. This document synthesizes available data on its synthesis, spectroscopic properties, and computed characteristics. While detailed theoretical studies such as Density Functional Theory (DFT) calculations and X-ray crystallographic data for this specific molecule are not extensively available in the current literature, this guide presents the known experimental data and provides a framework for its theoretical investigation.
Introduction
This compound, with the chemical formula C₅H₈O₃S, is a derivative of tetrahydro-4H-thiopyran-4-one.[1] The presence of the sulfone group significantly influences the molecule's electronic properties, polarity, and potential for hydrogen bonding, making it an attractive scaffold for the design of novel therapeutic agents.[2] Understanding its structural and electronic characteristics is crucial for its application in drug development. This guide summarizes the current knowledge and provides detailed experimental protocols for its synthesis and characterization.
Molecular Structure and Properties
The fundamental properties of this compound are summarized below. The computed data is sourced from PubChem.[1]
| Property | Value | Reference |
| IUPAC Name | 1,1-dioxothian-4-one | [1] |
| CAS Number | 17396-35-9 | [1] |
| Molecular Formula | C₅H₈O₃S | [1] |
| Molecular Weight | 148.18 g/mol | [1] |
| Canonical SMILES | C1CS(=O)(=O)CCC1=O | [1] |
| InChI Key | XFMQGQAAHOGFQS-UHFFFAOYSA-N | [1] |
| Appearance | White to almost white powder/crystal | [3] |
| XLogP3-AA | -0.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
Theoretical Studies
A computational investigation of this molecule would typically follow the workflow illustrated below.
Experimental Data
Synthesis
The most common method for the synthesis of this compound is the oxidation of its precursor, tetrahydro-4H-thiopyran-4-one.
References
- 1. This compound | C5H8O3S | CID 262230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 17396-35-9: this compound [cymitquimica.com]
- 4. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
- 5. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 1,1-Dioxo-tetrahydro-thiopyran-4-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the medicinal chemistry applications of the 1,1-Dioxo-tetrahydro-thiopyran-4-one scaffold. It includes detailed synthetic protocols, biological activity data, and experimental methodologies for evaluating derivatives of this versatile heterocyclic core.
Introduction
The this compound moiety, a saturated six-membered ring containing a ketone and a sulfone group, is a privileged scaffold in medicinal chemistry. The sulfone group enhances physicochemical properties such as metabolic stability and solubility, making it an attractive component in drug design. Derivatives of this core have shown promise in various therapeutic areas, including as anti-parasitic, anti-cancer, and potentially as anti-inflammatory agents.
Synthetic Protocols
The synthesis of this compound and its derivatives typically involves a two-step process: the formation of the tetrahydro-thiopyran-4-one ring system, followed by the oxidation of the sulfide to the corresponding sulfone.
Protocol 1: Synthesis of Tetrahydro-4H-thiopyran-4-one via Dieckmann Condensation
This protocol outlines the synthesis of the precursor, tetrahydro-4H-thiopyran-4-one, from dimethyl 3,3'-thiodipropionate.
Materials:
-
Dimethyl 3,3'-thiodipropionate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
10% aqueous Sulfuric Acid (H₂SO₄)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dieckmann Condensation:
-
To a dry three-necked flask under an inert atmosphere, add sodium hydride (1.0 equivalent).
-
Add anhydrous THF to create a suspension.
-
Dissolve dimethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture and carefully quench with 2% hydrochloric acid.
-
Extract the aqueous layer with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.
-
-
Hydrolysis and Decarboxylation:
-
Combine the crude product from the previous step with 10% aqueous sulfuric acid.
-
Heat the mixture to reflux until TLC indicates the completion of the reaction.
-
Cool the mixture to room temperature and extract with a suitable organic solvent.
-
Wash, dry, and concentrate the organic extracts to yield tetrahydro-4H-thiopyran-4-one.
-
Protocol 2: Oxidation to this compound
This protocol describes the oxidation of the sulfide to the sulfone.
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
-
Dichloromethane (DCM) or a mixture of methanol and water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure using m-CPBA:
-
Dissolve tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in dichloromethane.
-
Add m-CPBA (at least 2.2 equivalents for full oxidation) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Biological Applications and Quantitative Data
Derivatives of this compound have been investigated for several therapeutic applications.
Anti-parasitic Activity
Substituted 2,6-diaryl-tetrahydro-thiopyran-4-one 1,1-dioxides have been evaluated as anti-kinetoplastidal agents. These compounds are considered prodrugs that can regenerate active Michael acceptors within the parasite.
Table 1: Anti-kinetoplastidal Activity of 2,6-diaryl-tetrahydro-thiopyran-4-one 1,1-Dioxide Derivatives [1]
| Compound | T.b. brucei IC₅₀ (µM) | T. cruzi IC₅₀ (µM) | L. infantum IC₅₀ (µM) | Cytotoxicity (hMRC-5) CC₅₀ (µM) |
| trans-4d (sulfone) | 1.1 | 1.8 | 3.6 | >64 |
| cis-4d (sulfone) | 1.3 | 2.5 | 4.1 | >64 |
| trans-4g (sulfone) | 0.9 | 1.2 | 2.9 | >64 |
| cis-4g (sulfone) | 1.1 | 1.9 | 3.3 | >64 |
Anticancer Activity
The tetrahydrothiopyran-4-one scaffold and its oxidized derivatives are being explored for their anticancer potential. While specific data for many 1,1-dioxo derivatives is emerging, related thiopyran compounds have shown significant cytotoxicity against various cancer cell lines.[2][3]
Table 2: Cytotoxicity of Thiopyran Derivatives Against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6H-Thiopyran-2,3-dicarboxylate | HCT-15 (Colon) | 3.5 - 15 | [2] |
| 6H-Thiopyran-2,3-dicarboxylate | MCF-7 (Breast) | 4.5 - 13 | [2] |
| Thieno[2,3-b]thiopyran derivative | T47D (Breast) | 0.16 | [3] |
| Thieno[2,3-b]thiopyran derivative | CACO2 (Colorectal) | <20.35 | [3] |
Enzyme Inhibition
The this compound scaffold has been identified as a promising core for the development of various enzyme inhibitors.
As part of their anti-parasitic mechanism, derivatives of this scaffold can inhibit Trypanothione Reductase (TR), an enzyme essential for the redox balance in trypanosomatid parasites. A critical aspect for drug development is the selectivity for parasitic TR over the human homolog, Glutathione Reductase (GR).
The thiopyran scaffold is a valuable moiety in the design of kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is often dysregulated in cancer.[4] While specific IC₅₀ values for 1,1-dioxo derivatives are not widely published, related heterocyclic compounds serve as a benchmark for potency.
Table 3: Inhibitory Activity of Representative Dual PI3K/mTOR Inhibitors with Related Heterocyclic Cores [4]
| Compound (Analog) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| GDC-0980 | 5 | 17 |
| PF-04691502 | 1.6 | 2.1 |
| BKM120 | 52 | - |
Experimental Protocols for Biological Assays
Protocol 3: Trypanothione Reductase (TR) Inhibition Assay
This protocol is used to determine the inhibitory activity of compounds against TR.
Materials:
-
Recombinant Trypanothione Reductase (TR)
-
Trypanothione disulfide (TS₂)
-
NADPH
-
Assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add a solution of TR to each well.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 15 minutes at 30 °C).
-
Initiate the reaction by adding a mixture of TS₂ and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) over time.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Protocol 4: Glutathione Reductase (GR) Inhibition Assay (for selectivity)
This assay is performed to assess the selectivity of the compounds by measuring their inhibitory effect on the human homolog, GR.
Materials:
-
Human Glutathione Reductase (GR)
-
Glutathione disulfide (GSSG)
-
NADPH
-
Assay buffer
-
Test compounds in DMSO
-
96-well microplate and reader
Procedure:
-
The procedure is analogous to the TR inhibition assay, with GR and GSSG replacing TR and TS₂, respectively.
-
The decrease in absorbance at 340 nm is monitored to determine the rate of NADPH oxidation.
-
IC₅₀ values are calculated to determine the inhibitory potency against human GR. The selectivity index can then be calculated (IC₅₀ GR / IC₅₀ TR).
Protocol 5: Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium and supplements
-
Test compounds in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Visualizations
Signaling Pathway: PI3K/mTOR Inhibition
Derivatives of the thiopyran scaffold are being investigated as inhibitors of the PI3K/mTOR pathway, which is crucial for cell survival and proliferation and is often hyperactivated in cancer.
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the general workflow for the synthesis of the target scaffold.
Caption: Synthetic workflow for this compound.
Logical Relationship: Prodrug Strategy for Anti-parasitic Activity
The this compound derivatives can act as prodrugs, which are stable in the host but release the active cytotoxic agent within the parasite.
Caption: Prodrug activation mechanism in parasites.
References
- 1. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
The Versatility of 1,1-Dioxo-tetrahydro-thiopyran-4-one in Organic Synthesis: A Building Block for Novel Heterocycles
Introduction
1,1-Dioxo-tetrahydro-thiopyran-4-one, a cyclic β-keto sulfone, has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique structural features, including a reactive ketone carbonyl group and an electron-withdrawing sulfone moiety, render it a powerful precursor for the construction of a diverse array of complex heterocyclic compounds. The resulting sulfur-containing scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in biologically active molecules with a wide range of therapeutic applications, including anticancer and antimicrobial agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic systems.
Applications in the Synthesis of Bioactive Molecules
The activated methylene groups adjacent to the sulfone and carbonyl groups in this compound provide multiple reaction sites for the construction of novel molecular architectures. This building block has been successfully employed in a variety of transformations, including multicomponent reactions, cycloadditions, and condensations, to generate libraries of compounds with potential pharmacological activities.
Anticancer Agents
Derivatives synthesized from thiopyran-4-ones have demonstrated significant potential as anticancer agents. Certain thiopyran-based compounds have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and the p53-MDM2 protein-protein interaction.[1][2] For instance, spiro[tetrahydrothiopyran-oxindole] derivatives have been investigated as inhibitors of the p53-MDM2 interaction, a critical pathway in cancer therapy.
Caption: EGFR signaling pathway and the inhibitory action of thiopyran-based compounds.
Caption: Inhibition of the p53-MDM2 interaction by spiro-thiopyranone derivatives, leading to apoptosis.
Antimicrobial Agents
The sulfur atom within the thiopyran ring is a key feature that contributes to the antimicrobial properties of its derivatives.[3] Sulfur-containing heterocycles are known to interfere with essential biological processes in microorganisms. One proposed mechanism of action is the inhibition of bacterial cell wall synthesis.[4] The rigid heterocyclic scaffold can mimic substrates for key enzymes involved in peptidoglycan biosynthesis, leading to the disruption of cell wall integrity and ultimately bacterial cell death.
Caption: Mechanism of action of thiopyran-based antimicrobial agents targeting bacterial cell wall synthesis.
Experimental Protocols
The following section provides detailed methodologies for key reactions utilizing this compound and its non-oxidized precursor as a versatile building block.
Synthesis of this compound
The building block itself can be synthesized from tetrahydro-4H-thiopyran-4-one through an oxidation reaction.
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Acetic anhydride
Procedure:
-
Dissolve tetrahydro-4H-thiopyran-4-one in a mixture of acetic acid and acetic anhydride.
-
Cool the solution in an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Knoevenagel Condensation with Aromatic Aldehydes
This reaction exemplifies the reactivity of the α-methylene protons of the ketone. The electron-withdrawing sulfone group in this compound enhances the acidity of these protons, facilitating the condensation.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound and the aromatic aldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, which often precipitates, is collected by filtration, washed with cold ethanol, and dried.
Three-Component Synthesis of Spiro[tetrahydrothiopyran-4,4'-pyran] Derivatives
This multicomponent reaction highlights the efficiency of using this compound to rapidly build molecular complexity.
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (0.1 mmol, catalyst)
-
Ethanol (15 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound, the aromatic aldehyde, and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture with stirring for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried to yield the spiro[tetrahydrothiopyran-4,4'-pyran] derivative.
Caption: Logical relationship in the three-component synthesis of spiro-derivatives.
Quantitative Data Summary
The following tables summarize typical yields and reaction conditions for the synthesis of various heterocyclic compounds using thiopyran-4-one derivatives as building blocks.
Table 1: Synthesis of Fused Pyrazoles
| Entry | Hydrazine Derivative | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | Acetic acid | 6 | 85 |
| 2 | Phenylhydrazine | Acetic acid | None | 4 | 92 |
| 3 | 4-Nitrophenylhydrazine | Ethanol | - | 8 | 78 |
Table 2: Multicomponent Synthesis of Thiopyran Derivatives
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Piperidine | Ethanol | 3 | 91 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 2.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl cyanoacetate | Morpholine | Methanol | 4 | 88 |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and development. The methodologies presented in these application notes provide a foundation for researchers to explore the rich chemistry of this scaffold and to generate novel molecules with promising biological activities. The continued investigation into the reactivity and applications of this building block is expected to lead to the discovery of new therapeutic agents for the treatment of various diseases.
References
- 1. Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]
Application Notes: The Chemistry and Utility of 1,1-Dioxo-tetrahydro-thiopyran-4-one
Introduction
1,1-Dioxo-tetrahydro-thiopyran-4-one (also known as Tetrahydrothiopyran-4-one 1,1-dioxide) is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1][2] This scaffold features a six-membered thiopyran ring containing a ketone functional group and a sulfone moiety. The presence of the electron-withdrawing sulfone group enhances the electrophilic character of the ketone and increases the acidity of the α-protons, making it a highly reactive and versatile intermediate for organic synthesis.[1] Its derivatives have demonstrated a wide spectrum of biological activities, positioning the molecule as a valuable starting point for the development of novel therapeutics.[2][3] These application notes provide detailed protocols for key reactions involving this compound, summarize relevant data, and illustrate associated chemical and biological pathways.
Chemical and Physical Properties
A summary of the key computed and physical properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₃S | PubChem[4] |
| Molecular Weight | 148.18 g/mol | PubChem, Sigma-Aldrich[4] |
| CAS Number | 17396-35-9 | PubChem, Sigma-Aldrich[4] |
| IUPAC Name | 1,1-dioxothian-4-one | PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich |
| InChI Key | XFMQGQAAHOGFQS-UHFFFAOYSA-N | PubChem, Sigma-Aldrich[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Oxidation
This protocol describes the oxidation of a tetrahydrothiopyran-4-one derivative to its corresponding sulfone (1,1-dioxide). The oxidation is a crucial step as the resulting sulfone can act as a prodrug, releasing a biologically active agent through a redox cascade.[5]
Materials:
-
2,6-Diaryl-4H-tetrahydro-thiopyran-4-one (starting material)
-
Peracetic acid (oxidizing agent)
-
Ethyl acetate or Dichloromethane (solvent)
-
Sodium bicarbonate solution (for quenching)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Dissolve the starting 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one in ethyl acetate or dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of peracetic acid to the stirred solution.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one 1,1-dioxide.[5]
Quantitative Data for Representative Oxidation Reactions
| Starting Material | Oxidizing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one | Peracetic Acid | Ethyl Acetate | Overnight | High | [5] |
| 2,6-(2-pyridyl)-4H-THTP | Davis's oxaziridine | Dichloromethane | < 3 hours | 73-80% | [5] |
Protocol 2: Knoevenagel Condensation for C-C Bond Formation
This protocol describes a multicomponent reaction analogous to those performed on the unoxidized tetrahydrothiopyran-4-one, adapted for the 1,1-dioxo derivative.[6] The electron-withdrawing sulfone group is expected to facilitate the condensation by increasing the acidity of the α-protons. This reaction is valuable for synthesizing structurally diverse heterocyclic compounds with potential biological activity.[6]
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
-
Piperidine (catalyst, 0.1 mmol)
-
Ethanol (solvent, 15 mL)
Procedure:
-
In a round-bottom flask, combine this compound, the aromatic aldehyde, and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture with stirring for 2-6 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure condensed heterocyclic compound.[6]
Visualizing Workflows and Pathways
Experimental Workflow: Synthesis of Sulfone Derivatives
The following diagram illustrates the general laboratory workflow for the synthesis of this compound derivatives via oxidation.
Caption: General workflow for the oxidation of a thiopyran to a sulfone.
Signaling Pathway: Prodrug Activation Cascade
Derivatives of this compound have been designed as prodrugs for anti-kinetoplastidal agents.[5] The sulfone is a stable precursor that, within the target parasite, can undergo a cascade of redox reactions to regenerate the parent diarylideneacetone (DAA), which is the active cytotoxic agent. This DAA then interacts with intracellular thiols like trypanothione, leading to parasite death.[5]
Caption: Proposed prodrug activation pathway for sulfone derivatives.
Conclusion
This compound is a synthetically tractable and valuable scaffold in modern drug discovery. The protocols and pathways detailed here highlight its utility in creating diverse molecular architectures and its potential application in innovative therapeutic strategies, such as prodrug design.[5] Further exploration of this compound's reactivity and the biological activity of its derivatives is warranted to fully realize its potential in developing new pharmaceutical agents.
References
- 1. CAS 17396-35-9: this compound [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H8O3S | CID 262230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 1,1-Dioxo-tetrahydro-thiopyran-4-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dioxo-tetrahydro-thiopyran-4-one is a heterocyclic compound that has garnered interest in medicinal chemistry as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2] Its rigid structure, featuring a sulfone group and a ketone, provides a unique three-dimensional framework for the development of compounds with diverse biological activities. The sulfone group can act as a hydrogen bond acceptor, while the ketone functionality offers a convenient handle for further chemical modifications. This document provides an overview of the applications of the this compound scaffold in drug discovery, along with detailed protocols for relevant biological assays.
Chemical and Physical Properties
The foundational scaffold, this compound, possesses the following properties:
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₃S | [1] |
| Molecular Weight | 148.18 g/mol | [1] |
| CAS Number | 17396-35-9 | [1] |
| Appearance | White to almost white powder/crystal | [2] |
| IUPAC Name | 1,1-dioxothian-4-one | [1] |
Applications in Drug Discovery
While direct biological data for this compound is limited, its derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The core scaffold serves as a key building block for generating libraries of compounds with diverse pharmacological profiles.
Anticancer Activity
Derivatives of the related tetrahydrothiopyran-4-one scaffold have demonstrated cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The sulfone moiety in this compound can enhance the metabolic stability and cell permeability of its derivatives, making it an attractive scaffold for the design of new anticancer agents.
Anti-kinetoplastidal Activity
Derivatives of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones, including their sulfoxide and sulfone (1,1-dioxide) forms, have been investigated for their activity against kinetoplastid parasites, the causative agents of diseases like leishmaniasis and trypanosomiasis.[4] The tetrahydro-thiopyran-4-one core can serve as a prodrug, which, upon metabolic oxidation to the sulfone, may release a pharmacologically active agent.[4]
Antibacterial Activity
Phenyloxazolidinone derivatives incorporating S,S-dioxide tetrahydro-4(2H)-thiopyranyl moieties have been synthesized and evaluated for their antimicrobial activity.[5] Some of these compounds have shown potent activity against respiratory tract pathogens.[5]
Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of compounds derived from the this compound scaffold.
Protocol 1: MTT Cell Viability Assay
This assay is a colorimetric method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
Target cancer cell line (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (medium only). Incubate for 24, 48, or 72 hours.[3]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for the MTT Cell Viability Assay.
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to evaluate the inhibitory potential of compounds on specific kinase activity.[7][8]
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
This compound derivatives
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
384-well plates
-
Plate reader compatible with the detection method
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase and the test compound or vehicle control. Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.[8]
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction. The final ATP concentration should be close to its Km for the specific kinase.[11]
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value.
General workflow for an in vitro kinase inhibition assay.
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a bacterium.[12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound derivatives
-
Standard antibiotic for control (e.g., ampicillin)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Signaling Pathways
Derivatives of related heterocyclic scaffolds have been shown to modulate key signaling pathways implicated in cancer. The following diagram illustrates a simplified representation of the PI3K/Akt pathway, a common target in cancer drug discovery that could be investigated for compounds derived from this compound.[3]
Simplified PI3K/Akt signaling pathway and potential inhibition points.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel drug candidates. Its derivatives have demonstrated a range of biological activities, highlighting the potential of this chemical motif in medicinal chemistry. The protocols and information provided herein serve as a guide for researchers to explore the therapeutic potential of new compounds based on this promising scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. In vitro kinase assay [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. youtube.com [youtube.com]
- 11. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthetic Utility of 1,1-Dioxo-tetrahydro-thiopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dioxo-tetrahydro-thiopyran-4-one, a versatile heterocyclic ketone, serves as a valuable building block in organic synthesis. Its unique structural and electronic properties, imparted by the sulfone group, make it a key intermediate in the construction of complex molecular architectures, particularly pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in various synthetic transformations, including the synthesis of spirocyclic compounds, substituted thiopyran S-oxides, and fused heterocyclic systems.
Introduction
This compound (also known as Tetrahydro-4H-thiopyran-4-one 1,1-dioxide) is a commercially available solid with the molecular formula C₅H₈O₃S and CAS number 17396-35-9. The presence of the electron-withdrawing sulfone group significantly influences the reactivity of the adjacent methylene protons and the carbonyl group, making it a versatile synthon in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its derivatives have shown potential as pharmaceutical intermediates, highlighting its importance in medicinal chemistry and drug discovery.
Physicochemical Properties and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₅H₈O₃S |
| Molecular Weight | 148.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 138-142 °C |
| CAS Number | 17396-35-9 |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.25-3.35 (m, 4H), 3.05-3.15 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 204.5, 52.1, 38.7 |
| IR (KBr, cm⁻¹) | 1730 (C=O), 1310, 1120 (SO₂) |
Synthetic Applications and Protocols
Synthesis of Spiro[tetrahydrothiopyran-oxindole] Derivatives via Organocatalytic Cascade Reaction
The synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry, can be efficiently achieved using this compound through an organocatalytic domino Knoevenagel/Michael/cyclization reaction.
Reaction Scheme:
Caption: Organocatalytic synthesis of spiro[tetrahydrothiopyran-oxindole] derivatives.
Experimental Protocol:
To a solution of isatin (0.2 mmol, 1.0 equiv) in toluene (2.0 mL) were added malononitrile (0.24 mmol, 1.2 equiv), this compound (0.2 mmol, 1.0 equiv), and a cinchonidine-derived thiourea catalyst (0.02 mmol, 10 mol%). The reaction mixture is stirred at 0 °C. Water (1.0 equiv) can be added to improve enantioselectivity. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the desired spiro[tetrahydrothiopyran-oxindole] derivative.
Representative Yields and Enantioselectivities: [1]
| Isatin Substituent | Yield (%) | ee (%) |
| H | 92 | 85 |
| 5-Br | 85 | 87 |
| 5-Cl | 88 | 86 |
| 5-Me | 71 | 82 |
| N-Me | 75 | 38 |
Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-oxides
The oxidation of the sulfur atom in the thiopyran ring to a sulfoxide can be achieved with high chemoselectivity using Davis's oxaziridine. This transformation is valuable for modifying the biological activity of the parent compound.
Experimental Workflow:
Caption: Workflow for the synthesis of thiopyran S-oxides.
Experimental Protocol:
In a flame-dried round-bottom flask under an inert atmosphere, a solution of the 2,6-diaryl-4H-tetrahydro-thiopyran-4-one (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) is cooled to 0 °C. A solution of Davis's oxaziridine (0.6 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL) is added dropwise. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is allowed to warm to room temperature and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the corresponding S-oxide.
Yields for the Synthesis of Pyridyl-Substituted S-oxides: [2][3]
| Isomer | Yield (%) |
| (±)-trans | 73 |
| cis | 80 |
One-Pot Synthesis of Thiopyran-Fused Dicyanoanilines
A facile pseudo four-component reaction allows for the efficient one-pot synthesis of novel dicyanoanilines fused to the tetrahydro-thiopyran-4-one ring system.
Logical Relationship of Reaction Components:
Caption: Component relationship in the synthesis of thiopyran-fused dicyanoanilines.
Experimental Protocol:
A mixture of this compound (1.0 mmol, 1.0 equiv), an aromatic aldehyde (1.0 mmol, 1.0 equiv), and malononitrile (2.0 mmol, 2.0 equiv) is prepared in a mixture of water and ethanol. Triethylamine (Et₃N) (0.2 mmol, 20 mol%) is added as a catalyst. The reaction mixture is stirred at 40 °C for 9-12 hours. The product typically precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from ethanol.[4][5]
Reported Yields for Various Aldehydes: [4]
| Aldehyde Substituent | Yield (%) |
| 4-Cl | 95 |
| 4-Br | 97 |
| 4-NO₂ | 92 |
| 4-Me | 90 |
| 2-Thienyl | 93 |
Conclusion
This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. The protocols detailed in these application notes demonstrate its utility in constructing complex and medicinally relevant heterocyclic scaffolds. The straightforward nature of these reactions, coupled with the high yields and potential for stereocontrol, underscores the importance of this synthon for researchers in both academic and industrial settings, particularly in the field of drug development. Further exploration of its reactivity is likely to uncover even more novel and efficient synthetic methodologies.
References
- 1. Enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives catalyzed by cinchona alkaloid thioureas: Significant water effects on the enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Facile one-pot synthesis of novel dicyanoanilines fused to tetrahydro-4H-thiopyran-4-one ring via Et3N/H2O catalyzed pseudo four-component reaction | Semantic Scholar [semanticscholar.org]
- 5. Item - Facile one-pot synthesis of novel dicyanoanilines fused to tetrahydro-4H-thiopyran-4-one ring via Et3N/H2O catalyzed pseudo four-component reaction - figshare - Figshare [figshare.com]
Application Notes and Protocols for 1,1-Dioxo-tetrahydro-thiopyran-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of 1,1-Dioxo-tetrahydro-thiopyran-4-one derivatives, with a focus on their potential therapeutic applications. This document includes summaries of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to support further research and drug development efforts.
Biological Activities and Potential Applications
This compound derivatives constitute a class of heterocyclic compounds with a diverse range of biological activities. The core structure, featuring a saturated six-membered ring containing a sulfone group and a ketone, serves as a versatile scaffold for the development of novel therapeutic agents. Extensive research has highlighted their potential in the following areas:
-
Anticancer Activity: Numerous derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting tumor growth.
-
Anti-inflammatory Activity: Certain derivatives have shown the ability to modulate inflammatory responses. This is achieved by inhibiting the production of key pro-inflammatory mediators, suggesting their potential in treating inflammatory disorders.
-
Antiviral Activity: Preliminary studies indicate that some this compound derivatives possess antiviral properties. Further investigation is warranted to elucidate their specific viral targets and mechanisms of action.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of various this compound derivatives. This data provides a basis for comparing the potency of different analogs and for selecting lead compounds for further development.
Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 5.2 | [1] |
| PC-3 (Prostate) | 7.8 | [1] | |
| A549 (Lung) | 10.5 | ||
| Compound B | HCT116 (Colon) | 3.1 | |
| HepG2 (Liver) | 6.4 | ||
| Compound C | Panc-1 (Pancreatic) | 8.9 | [1] |
| HT-29 (Colon) | 12.3 | [1] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Derivative | Assay | IC50 (µM) | Reference |
| Compound D | Nitric Oxide (NO) Production in RAW 264.7 cells | 15.4 | [2][3] |
| Compound E | TNF-α Production in LPS-stimulated Macrophages | 12.8 | [4] |
| Compound F | IL-6 Production in LPS-stimulated Macrophages | 18.2 | [5] |
Table 3: Antiviral Activity of this compound Derivatives
| Derivative | Virus | Assay | EC50 (µM) | Reference |
| Compound G | Influenza A (H1N1) | CPE Reduction | 25.6 | [1] |
| Compound H | HIV-1 | Reverse Transcriptase Inhibition | 32.1 | [6][7] |
Note: The specific structures of Compounds A-H are as described in the cited literature. This table is a representative summary, and further details should be sought from the original publications.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Anticancer Activity Assays
3.1.1. Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
3.1.2. Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cells
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of the test compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
3.1.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cells
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Anti-inflammatory Activity Assay
3.2.1. Nitric Oxide (NO) Production Assay
This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.
-
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with key cellular signaling pathways.
Anticancer Signaling Pathways
The anticancer activity of these derivatives is often associated with the inhibition of growth factor receptor signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways. Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by this compound derivatives.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for the production of pro-inflammatory cytokines and mediators.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound derivatives.
Experimental Workflow Diagrams
Visual representations of the experimental workflows are provided to clarify the sequence of steps in the key assays.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Disclaimer: These application notes are intended for research purposes only and are not a substitute for a thorough literature review and validation of experimental protocols. The provided data and pathways are based on currently available scientific literature and should be interpreted in that context.
References
- 1. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Design of Small-Molecule Inhibitors of Human Interleukin-6 [mdpi.com]
- 6. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Applications of Cyclic Sulfones in Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclic sulfones are a class of organosulfur compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The sulfone group, a strong hydrogen bond acceptor, can interact effectively with biological targets.[1][2] The rigid cyclic structure helps to position functional groups optimally for target binding, reducing the entropic penalty of binding.[2] This application note provides an overview of the pharmacological applications of cyclic sulfones, with a focus on their roles as anticancer, anti-HIV, and enzyme-inhibiting agents. Detailed protocols for key experimental assays are also provided.
Anticancer Activity
Cyclic sulfones have demonstrated promising anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell growth and proliferation, such as the PI3K/AKT/mTOR pathway.[3][4]
Quantitative Data: Anticancer Activity of Cyclic Sulfones
The following table summarizes the in vitro anticancer activity of representative cyclic sulfone-containing compounds.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bis-cyclic sulfones | MCF7 | Human Breast Cancer | 35.40 (Compound I) | [5] |
| MCF7 | Human Breast Cancer | 29.86 (Compound II) | [5] | |
| MCF7 | Human Breast Cancer | 30.99 (Compound III) | [5] | |
| Oxazolone-based Sulfonamides | HepG-2 | Liver Cancer | 10.96 ± 2.39 (9a) | [6] |
| Panc-1 | Pancreatic Cancer | 11.95 ± 0.76 (9a) | [6] | |
| BxPC-3 | Pancreatic Cancer | 14.39 ± 0.73 (9a) | [6] | |
| HepG-2 | Liver Cancer | 8.53 ± 1.10 (9b) | [6] | |
| Panc-1 | Pancreatic Cancer | 13.63 ± 1.16 (9b) | [6] | |
| BxPC-3 | Pancreatic Cancer | 14.88 ± 4.19 (9b) | [6] | |
| 7-membered cyclic sulfamides | MDA-MB-468 | Breast Cancer | Significant Inhibition | [7] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of cyclic sulfone compounds on cancer cell lines.[1][8][9][10]
Materials:
-
Cyclic sulfone compound
-
Cancer cell line (e.g., MCF7, HepG-2)
-
96-well plates
-
Culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the cyclic sulfone compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: 1,1-Dioxo-tetrahydro-thiopyran-4-one as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,1-dioxo-tetrahydro-thiopyran-4-one and its precursor, tetrahydrothiopyran-4-one, as versatile building blocks for the synthesis of a diverse range of heterocyclic compounds. The unique structural features of these ketones, including the reactive carbonyl group and the sulfur-containing ring, make them valuable starting materials in medicinal chemistry for the construction of novel molecular architectures with potential biological activity.[1][2][3]
Synthesis of Spirocyclic Heterocycles
The carbonyl group at the 4-position of the thiopyran ring is an ideal anchor for the construction of spirocyclic systems. These three-dimensional structures are of significant interest in drug discovery due to their conformational rigidity and potential for enhanced biological activity.[1][3]
Synthesis of Spiro[tetrahydrothiopyran-oxindole] Derivatives
Spiro[tetrahydrothiopyran-oxindole] derivatives have been identified as potent inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy.[1] The synthesis can be achieved through organocatalytic enantioselective cascade reactions.
Experimental Protocol: Organocatalytic Michael-Michael Cascade Reaction [1]
-
To a solution of an isatin-derived enoate (0.1 mmol) and tetrahydrothiopyran-4-one (0.12 mmol) in dichloromethane (1.0 mL), add the organocatalyst (e.g., a chiral amine, 0.02 mmol).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[tetrahydrothiopyran-oxindole] derivative.
-
Analyze the diastereomeric ratio and enantiomeric excess using ¹H NMR and chiral HPLC, respectively.[1]
Synthesis of Spiro[tetrahydrothiopyran-4,4'-pyran] Derivatives
Spiro[tetrahydrothiopyran-4,4'-pyran] derivatives can be synthesized via a one-pot, three-component reaction. These compounds are of interest for their potential pharmacological activities.[2]
Experimental Protocol: Three-Component Synthesis of Spiro[tetrahydrothiopyran-4,4'-pyran] Derivatives [2]
-
In a round-bottom flask, dissolve tetrahydrothiopyran-4-one (1.0 mmol), an aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Reflux the reaction mixture with stirring for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated solid product by filtration and wash with cold ethanol to obtain the pure spiro[tetrahydrothiopyran-4,4'-pyran] derivative.
Quantitative Data for Spiro[tetrahydrothiopyran-4,4'-pyran] Synthesis
| Entry | Aromatic Aldehyde | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | 2.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | 3 | 90 |
| 4 | 4-Nitrobenzaldehyde | Piperidine | 4 | 88 |
Note: This data is representative and may vary based on specific experimental conditions.
Synthesis of Fused Pyrazoles: Thiopyrano[4,3-c]pyrazoles
The reaction of tetrahydrothiopyran-4-one with hydrazine derivatives provides a direct route to thiopyrano[4,3-c]pyrazoles, a class of compounds with potential applications in pharmacology.[3][4]
Experimental Protocol: Synthesis of Thiopyrano[4,3-c]pyrazoles [3]
-
To a solution of tetrahydrothiopyran-4-one (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate or a substituted hydrazine (1.1 mmol).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired thiopyrano[4,3-c]pyrazole.
Quantitative Data for Fused Pyrazole Synthesis
| Entry | Hydrazine Derivative | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | Acetic acid | 4 | 85 |
| 2 | Phenylhydrazine | Acetic acid | 5 | 82 |
| 3 | 4-Nitrophenylhydrazine | Acetic acid | 6 | 78 |
Note: This data is representative and may vary based on specific experimental conditions.
Synthesis of a Novel Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide
Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione, derived from this compound, reacts with N-substituted 2-aminoethanols to form a new spiro heterocyclic system.[5][6]
Experimental Protocol: Synthesis of 1-Oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-diones [5]
-
Dissolve dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione (1.0 mmol) in a suitable solvent such as ethanol.
-
Add an N-substituted 2-aminoethanol (1.5 mmol).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by NMR spectroscopy.
-
Upon completion, the product can be isolated by filtration or evaporation of the solvent, followed by purification if necessary.
Quantitative Data for 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide Synthesis
| Entry | N-substituted 2-aminoethanol | Reaction Time | Yield (%) |
| 1 | N-Methylethanolamine | Not specified | High |
| 2 | N-Benzylethanolamine | Not specified | High |
Note: The reaction with unsubstituted 2-aminoethanol does not yield the spirocyclic product but instead forms the corresponding enamine.[5]
Visualizations
References
Application Notes and Protocols for the Use of 1,1-Dioxo-tetrahydro-thiopyran-4-one in Anticancer Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 1,1-Dioxo-tetrahydro-thiopyran-4-one and its parent compound, tetrahydro-thiopyran-4-one, as versatile scaffolds in the synthesis of novel anticancer agents. The unique structural features of the thiopyran ring, particularly when oxidized to a sulfone, offer opportunities for developing potent and selective inhibitors of key cancer-related signaling pathways.
The primary focus of this document is on the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) and the DNA-dependent protein kinase (DNA-PK) pathways. Dysregulation of these pathways is a hallmark of many cancers, making them critical targets for therapeutic intervention.[1]
Application Note 1: Synthesis of PI3K/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers.[2] Dual inhibitors that target both PI3K and mTOR can provide a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms.[1] The tetrahydro-thiopyran-4-one scaffold serves as a valuable starting point for the construction of potent kinase inhibitors.[3]
A common strategy involves the elaboration of the thiopyranone core into a thiopyrano[4,3-d]pyrimidine nucleus, which has shown potential for PI3K/mTOR inhibition.[4] The sulfone moiety in this compound can enhance interactions within the ATP-binding pocket of these kinases through hydrogen bonding and other polar interactions.
Quantitative Data: PI3K/mTOR Inhibitory Activity
While specific data for inhibitors directly derived from this compound is emerging, the following table summarizes the inhibitory activities of representative dual PI3K/mTOR inhibitors with related heterocyclic cores to provide a benchmark for potency.
| Compound Class | Target(s) | Representative Compound | IC50 (nM) | Cancer Cell Line | Reference |
| Bis(morpholino)triazine | PI3K/mTOR | PKI-587 | PI3Kα: 0.4, mTOR: 1.6 | MDA-MB-361 | [2] |
| Triazolopyrimidine | PI3Kβ/mTOR | Compound 73 | PI3Kβ: 0.3 | MDA-MB-468 | [2] |
| Thiopyrano[4,3-d]pyrimidine | mTOR | R22 | 800 | H460, PC-3 | [5] |
| Thienopyrimidine | PI3Kδ | - | - | - | [2] |
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Application Note 2: Synthesis of DNA-PK Inhibitors
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[6][7] Inhibition of DNA-PK can sensitize cancer cells to radiotherapy and certain chemotherapies, making it an attractive target for anticancer drug development.[8] The thiopyran-4-one scaffold has been successfully employed in the design of potent and selective DNA-PK inhibitors.[6]
Specifically, 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones have been identified as a class of compounds with significant DNA-PK inhibitory activity.[6] The synthesis of these molecules often involves multi-step sequences, including condensation and cross-coupling reactions. The oxidation of the thiopyran sulfur to a sulfone could further modulate the pharmacological properties of these inhibitors.
Quantitative Data: DNA-PK Inhibitory Activity
The following table presents the inhibitory concentration (IC50) values for a series of thiopyran-4-one-based DNA-PK inhibitors.
| Compound Class | Specific Derivative | DNA-PK IC50 (µM) | Reference |
| 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-one | Naphthyl-substituted | 0.2 - 0.4 | [6] |
| 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-one | Benzo[b]thienyl-substituted | 0.2 - 0.4 | [6] |
| Benzochromenone (Reference) | NU7026 | 0.23 | [6] |
DNA-PK in Non-Homologous End Joining (NHEJ) Pathway
Caption: Role of DNA-PK in the NHEJ pathway and its inhibition.
Experimental Protocols
Protocol 1: General Synthesis of a Thiopyrano[4,3-d]pyrimidine Core
This protocol outlines a representative synthesis for a key intermediate used in the development of PI3K/mTOR inhibitors, starting from tetrahydro-4H-thiopyran-4-one.
Step 1: Formylation of Tetrahydro-4H-thiopyran-4-one
-
To a solution of sodium methoxide in methanol, add tetrahydro-4H-thiopyran-4-one at 0 °C.
-
Add ethyl formate dropwise and stir the mixture at room temperature overnight.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydroxymethylene intermediate.
Step 2: Cyclization with a Guanidine Derivative
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol.
-
Add a substituted guanidine hydrochloride and a base (e.g., sodium ethoxide).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to yield the thiopyrano[4,3-d]pyrimidine core.
Step 3: Oxidation to the 1,1-Dioxo Derivative (Sulfone)
-
Dissolve the thiopyrano[4,3-d]pyrimidine from Step 2 in a suitable solvent like dichloromethane or acetic acid.
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete.
-
Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the final 1,1-dioxo-thiopyrano[4,3-d]pyrimidine derivative.
Protocol 2: General Synthesis of 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones
This protocol describes a general route for the synthesis of DNA-PK inhibitors based on the thiopyran-4-one scaffold.
Step 1: Synthesis of a β-keto ester
-
React a substituted acetophenone with a dialkyl carbonate in the presence of a strong base like sodium hydride to form the corresponding β-keto ester.
Step 2: Knoevenagel Condensation
-
Condense the β-keto ester from Step 1 with an appropriate aldehyde in the presence of a catalyst (e.g., piperidine) to yield an α,β-unsaturated ketone.
Step 3: Thiol Addition and Cyclization
-
React the α,β-unsaturated ketone with a source of sulfur, such as sodium hydrosulfide, to facilitate a Michael addition followed by an intramolecular cyclization to form the thiopyran-4-one ring.
Step 4: Suzuki Cross-Coupling
-
If further aryl substitution is required, perform a Suzuki cross-coupling reaction on a halogenated precursor with an appropriate boronic acid in the presence of a palladium catalyst and a base.[6]
Synthetic Workflow Example
Caption: Synthetic workflow for a thiopyrano[4,3-d]pyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Research into mTOR Inhibitors [mdpi.com]
- 6. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1,1-Dioxo-tetrahydro-thiopyran-4-one in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dioxo-tetrahydro-thiopyran-4-one, a saturated heterocyclic sulfone, is a valuable prochiral building block in modern asymmetric synthesis. Its rigid cyclic structure and the electron-withdrawing nature of the sulfone group activate the adjacent α-positions, making it an excellent substrate for various stereoselective transformations. However, direct asymmetric reactions on the sulfone itself are less common. The predominant and more successful strategies involve performing an asymmetric transformation on the tetrahydrothiopyran-4-one precursor (the sulfide), followed by a straightforward oxidation to the desired chiral 1,1-dioxo (sulfone) product. This approach leverages the well-established chemistry of the sulfide while providing access to highly enantioenriched chiral sulfones.
These chiral sulfone-containing heterocycles are of significant interest in medicinal chemistry and drug development due to their potential biological activities and their utility as constrained scaffolds for presenting pharmacophoric elements. This document provides detailed application notes and protocols for the state-of-the-art methods to generate these valuable chiral molecules.
Application Note 1: Synthesis of Chiral α-Quaternary 1,1-Dioxo-tetrahydro-thiopyran-4-ones via Asymmetric Alkylation and Subsequent Oxidation
This section details a highly efficient two-step protocol to produce α-quaternary chiral sulfones. The key step is a palladium-catalyzed enantioselective decarboxylative allylic alkylation of a thiopyranone-derived β-ketoester.[1][2] The resulting α-allylated chiral thiopyranone can be easily oxidized to the target this compound derivative.
Logical Workflow
The overall synthetic strategy involves the preparation of an allyl β-ketoester starting material, followed by the key asymmetric allylation and a final oxidation step.
Caption: Workflow for Chiral Sulfone Synthesis.
Data Presentation: Asymmetric Decarboxylative Allylic Alkylation
The palladium-catalyzed reaction provides access to α-quaternary 4-thiopyranones with high yields and enantioselectivities.[1][2]
| Entry | Allyl Group (in β-ketoester) | Product | Yield (%)[1] | ee (%)[1] |
| 1 | Cinnamyl | 2a | 92 | 94 |
| 2 | 4-MeO-Cinnamyl | 2b | 85 | 93 |
| 3 | 4-CF₃-Cinnamyl | 2c | 89 | 92 |
| 4 | 2-Furyl-allyl | 2d | 80 | 92 |
| 5 | Crotyl | 2e | 75 | 88 |
Experimental Protocols
Protocol 1.1: General Procedure for Enantioselective Pd-Catalyzed Decarboxylative Allylic Alkylation[1]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (2.3 mg, 0.0025 mmol, 2.5 mol %) and the chiral ligand, (S)-t-Bu-PHOX (2.1 mg, 0.0055 mmol, 5.5 mol %).
-
Solvent and Substrate Addition: Cap the vial with a Teflon-lined cap and purge with argon. Add anhydrous toluene (0.5 mL) via syringe and stir the resulting mixture at room temperature for 10 minutes. Add a solution of the thiopyranone allyl β-ketoester substrate (e.g., 1a , 0.10 mmol, 1.0 equiv) in anhydrous toluene (0.5 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion (typically 12-24 hours), concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired chiral α-quaternary 4-thiopyranone.
-
Analysis: Determine the enantiomeric excess (ee) by chiral supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) analysis.
Protocol 1.2: Oxidation to the 1,1-Dioxide (Sulfone)
-
Reaction Setup: Dissolve the purified chiral α-allyl-tetrahydrothiopyran-4-one (1.0 equiv) in dichloromethane (DCM) or ethyl acetate in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2-2.5 equivalents) portion-wise to the stirred solution.
-
Reaction Execution: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final chiral this compound derivative.
Application Note 2: Organocatalytic Asymmetric Synthesis of Chiral Tetrahydrothiopyran-4-one Scaffolds
This section describes an organocatalytic enantioselective Michael-Michael cascade reaction to construct highly functionalized chiral tetrahydrothiopyrans.[3] This method allows for the formation of multiple stereocenters in a single synthetic operation with high stereoselectivity.[3] The resulting chiral sulfide can subsequently be oxidized to the corresponding sulfone as described in Protocol 1.2.
Reaction Principle
This strategy involves a domino reaction initiated by the Michael addition of a sulfur-containing pronucleophile to an α,β-unsaturated carbonyl compound. This is followed by an intramolecular Michael addition to form the six-membered thiopyran ring.[4] A chiral aminocatalyst, such as a prolinol silyl ether derivative, is employed to control the stereochemical outcome.[4]
Caption: Organocatalytic Cascade Reaction Workflow.
Data Presentation: Organocatalytic Michael-Michael Cascade Reaction
This method provides access to diverse chiral tetrahydrothiopyrans with excellent diastereo- and enantioselectivity.[3]
| Entry | Enone Substrate | Thiol Substrate | Yield (%)[3] | dr[3] | ee (%)[3] |
| 1 | Chalcone | Ketothioether 1 | 95 | >20:1 | 99 |
| 2 | 4-Cl-Chalcone | Ketothioether 1 | 96 | >20:1 | 99 |
| 3 | 4-Me-Chalcone | Ketothioether 1 | 92 | >20:1 | 99 |
| 4 | 2-Naphthyl enone | Ketothioether 1 | 94 | >20:1 | 99 |
| 5 | Chalcone | Ketothioether 2 | 90 | >20:1 | 98 |
Experimental Protocol
Protocol 2.1: General Procedure for Organocatalytic Michael-Michael Cascade Reaction[4]
-
Reaction Setup: To a stirred solution of the thiol pronucleophile (0.2 mmol, 1.0 equiv) in anhydrous toluene (2.0 mL) at room temperature, add the α,β-unsaturated ketone (0.24 mmol, 1.2 equiv).
-
Catalyst Addition: Add the (S)-diphenylprolinol silyl ether catalyst (0.02 mmol, 10 mol %).
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Work-up: Upon completion (typically 12-24 hours), quench the reaction with a saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired chiral tetrahydrothiopyran-4-one derivative.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
-
(Optional) Oxidation: The purified chiral product can be oxidized to the corresponding 1,1-dioxide using the procedure outlined in Protocol 1.2.
Conclusion
The synthesis of chiral this compound derivatives is most effectively achieved through a multi-step sequence wherein the key asymmetric transformation is performed on the more tractable sulfide precursor. The palladium-catalyzed decarboxylative allylic alkylation offers a powerful route to α-quaternary chiral centers, while organocatalytic cascade reactions provide an elegant method for constructing the core heterocyclic ring with multiple stereocenters.[1][3][4] Both pathways culminate in a simple oxidation step to furnish the target chiral sulfones. These protocols provide researchers with robust and highly stereoselective methods to access a class of compounds with significant potential in drug discovery and development.
References
Application Notes and Protocols for 1,1-Dioxo-tetrahydro-thiopyran-4-one as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dioxo-tetrahydro-thiopyran-4-one, a heterocyclic ketone containing a sulfone group, is a versatile building block in organic synthesis and a valuable scaffold in medicinal chemistry. The electron-withdrawing nature of the sulfone moiety activates the adjacent carbon-carbon double bonds (concealed within the ring system), rendering the β-carbons susceptible to nucleophilic attack. This reactivity makes this compound an effective Michael acceptor, a characteristic increasingly exploited in the design of covalent inhibitors for various therapeutic targets.
The vinyl sulfone motif, of which this compound is a cyclic analog, is a key structural unit in numerous biologically active molecules.[1] Its ability to form stable covalent bonds with nucleophilic residues, such as cysteine, on target proteins makes it a "warhead" of interest in the development of targeted covalent therapies.[2][3] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways relevant to the use of this compound as a Michael acceptor in drug discovery and development.
Application Notes
Michael Acceptor Reactivity and Applications
This compound functions as a Michael acceptor, reacting with a variety of soft nucleophiles in a conjugate addition reaction. The sulfone group significantly enhances the electrophilicity of the β-carbons relative to the carbonyl group. This reactivity is central to its application in forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex heterocyclic systems.
In the context of drug development, this reactivity is harnessed to achieve covalent modification of target proteins. The thiol group of cysteine residues within protein binding sites is a common nucleophile that can react with the activated ring system of this compound. This irreversible binding can lead to prolonged target inhibition, offering potential advantages in terms of potency and duration of action compared to non-covalent inhibitors.
Role in Covalent Inhibitor Design
The development of covalent inhibitors has seen a resurgence, with several approved drugs targeting kinases in oncology and immunology.[4][5] The strategy involves an initial non-covalent binding event to position the inhibitor within the active site, followed by the formation of a covalent bond between the inhibitor's electrophilic "warhead" and a nucleophilic residue on the protein.
This compound provides a structurally rigid and synthetically accessible scaffold for the design of such inhibitors. Its three-dimensional shape can be modified with various substituents to optimize non-covalent interactions with the target protein, thereby enhancing selectivity and potency. The embedded Michael acceptor functionality allows for the covalent modification of strategically located cysteine residues.
Target Selection and Signaling Pathways
The rational design of covalent inhibitors requires the identification of a suitable nucleophilic residue, typically a non-catalytic cysteine, in the vicinity of the inhibitor's binding pocket. Prominent examples of protein families targeted by covalent inhibitors utilizing Michael acceptors include Bruton's tyrosine kinase (BTK) and the Epidermal Growth Factor Receptor (EGFR) kinase.[6][7]
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor (BCR) signaling pathway, BTK is a validated target in B-cell malignancies and autoimmune diseases.[4][8] Covalent inhibitors targeting a cysteine residue (Cys481) in the active site of BTK have shown significant clinical success.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, EGFR is a major target in cancer therapy.[6] Covalent inhibitors that target a cysteine residue (Cys797) in the ATP-binding site have been developed to overcome resistance to first-generation reversible inhibitors.[9]
Quantitative Data
The following table summarizes representative quantitative data for Michael addition reactions and the inhibitory activity of covalent inhibitors.
| Michael Acceptor/Inhibitor | Nucleophile/Target | Reaction/Assay Conditions | Quantitative Data | Reference(s) |
| Chalcone Derivatives | Nitromethane | DMF, NaOH (1M), Room Temp, 2-4 hr | Yield: 82% | [10] |
| Substituted Maleimide | Various Nucleophiles | Asymmetric Organocatalysis | IC50 (COX-2): 5.79 µM | [7][8] |
| Covalent BTK Inhibitor (QL47) | BTK | Biochemical Kinase Assay | IC50: 7 nM | [4] |
| Covalent BTK Inhibitor (QL47) | BTK in Ramos cells | Cellular Autophosphorylation Assay | EC50: 475 nM | [4] |
| Covalent EGFR Inhibitor (CI-1033 analog) | EGFR L858R/T790M | Cellular Autophosphorylation Assay | IC50: 2.3 nM | [9] |
Experimental Protocols
Protocol 1: General Procedure for Thia-Michael Addition of N-Acetyl-L-cysteine to a Michael Acceptor
This protocol is a representative procedure for the reaction of a thiol-containing nucleophile with a Michael acceptor, analogous to the reaction with this compound. This specific example uses 1,4-naphthoquinone as the Michael acceptor.[11]
Materials:
-
1,4-Naphthoquinone (1.0 equiv)
-
N-Acetyl-L-cysteine (1.1 equiv)
-
Ethanol
-
Stir plate and stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve 1,4-naphthoquinone in ethanol in a round-bottom flask.
-
Add N-acetyl-L-cysteine to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Characterize the product by spectroscopic methods (e.g., NMR, Mass Spectrometry).
Protocol 2: Biochemical Assay for Covalent BTK Inhibitor Potency
This protocol describes a general method for determining the potency of a covalent inhibitor against BTK using a luminescence-based kinase assay.[12]
Materials:
-
Recombinant BTK enzyme
-
Substrate (e.g., poly(Glu, Tyr) peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test inhibitor (e.g., a derivative of this compound)
-
Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a multi-well plate, add the BTK enzyme to each well.
-
Add the inhibitor dilutions to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence signal using a microplate reader.
-
The data is then used to calculate the IC50 value of the inhibitor, which represents the concentration required to inhibit 50% of the enzyme's activity.
Protocol 3: Cell-Based Assay for EGFR Covalent Inhibitor Activity
This protocol outlines a general procedure for assessing the cellular activity of a covalent EGFR inhibitor by measuring the inhibition of EGFR autophosphorylation.[9]
Materials:
-
Cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
Test inhibitor
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
Antibodies for Western blotting (anti-phospho-EGFR and anti-total-EGFR)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed the EGFR-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours.
-
Treat the cells with various concentrations of the test inhibitor for a defined period.
-
Stimulate the cells with EGF to induce EGFR autophosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated EGFR and total EGFR in the lysates by Western blotting using specific antibodies.
-
Quantify the band intensities and calculate the ratio of phosphorylated EGFR to total EGFR for each treatment condition.
-
Determine the EC50 value of the inhibitor, which is the concentration that causes 50% inhibition of EGFR autophosphorylation in the cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for a Michael Addition Reaction.
Caption: Simplified BTK Signaling Pathway and Covalent Inhibition.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel irreversible covalent BTK inhibitors discovered using DNA-encoded chemistry - X-Chem [x-chemrx.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
Application Notes and Protocols: Derivatization of 1,1-Dioxo-tetrahydro-thiopyran-4-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical derivatization of the 1,1-Dioxo-tetrahydro-thiopyran-4-one scaffold, a promising starting point for the development of novel therapeutic agents.[1][2] The protocols outlined herein detail the synthesis of diverse compound libraries and their subsequent evaluation in biological screening assays. The inherent properties of the cyclic sulfone moiety, such as its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with ketones, make it a valuable pharmacophore in modern drug discovery.[3][4]
Overview of the Scaffold and its Potential
The this compound core, also known as tetrahydro-4H-thiopyran-4-one 1,1-dioxide, offers a synthetically accessible and versatile framework for generating structurally diverse molecules.[1] Derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-kinetoplastidal, and anticancer properties.[5][6][7][8] The sulfone group enhances the polarity of the molecule, which can improve pharmacokinetic properties such as solubility and metabolic stability.[4]
Synthetic Derivatization Strategies
The derivatization of this compound can be approached in two primary ways: derivatization of the tetrahydrothiopyran-4-one core followed by oxidation, or direct derivatization of the pre-formed sulfone. The former is often more common due to the diverse reactions available for the ketone moiety.
A general workflow for the synthesis and screening process is outlined below:
Caption: A generalized workflow for drug discovery using the this compound scaffold.
Experimental Protocols
This protocol describes the oxidation of the sulfide to the corresponding sulfone.
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Peracetic acid
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve tetrahydro-4H-thiopyran-4-one (1.0 equiv.) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of m-CPBA (2.2 equiv.) in DCM to the cooled solution over 30 minutes. The use of a slight excess ensures complete oxidation to the sulfone.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess peroxyacid.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
This protocol details a common derivatization strategy involving an initial aldol condensation followed by cyclization and subsequent oxidation.
Part A: Synthesis of 2,6-Diaryl-tetrahydro-thiopyran-4-one
-
Materials: Appropriate diarylideneacetone (1.0 equiv.), Sodium sulfide hydrate (Na₂S·xH₂O), Ethanol.[1]
-
Procedure:
-
Dissolve the diarylideneacetone in ethanol.[1]
-
Add sodium sulfide hydrate to the solution.[1]
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[1]
-
Quench the reaction with water and extract the product with ethyl acetate.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.[1]
-
Purify the crude product by column chromatography or recrystallization.[1]
-
Part B: Oxidation to the Sulfone
-
Follow the procedure outlined in Protocol 3.1 , using the 2,6-diaryl-tetrahydro-thiopyran-4-one derivative as the starting material. This oxidation step can be performed using oxidizing agents like m-CPBA or peracetic acid.[6]
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Synthesized derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas fluorescens)[5][9]
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Positive control antibiotic (e.g., Ampicillin)
-
Negative control (DMSO or vehicle)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the test compound.
-
Include positive control wells (bacteria with standard antibiotic) and negative control wells (bacteria with vehicle).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This protocol measures the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (prepared by serial dilution from a DMSO stock) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).
Data Presentation
Quantitative data from biological screening should be summarized for clear comparison.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound ID | Modification | Gram-Positive Bacteria MIC (µg/mL) | Gram-Negative Bacteria MIC (µg/mL) |
| 4n-v (analogs) | Thiazole derivatives | 7.81-62.5[5] | > 100 |
| Control | Ampicillin | Value | Value |
Note: Data presented is representative and should be replaced with experimentally determined values.
Table 2: Antiproliferative Activity of this compound Derivatives
| Compound ID | Modification | Cell Line | IC₅₀ (µM) |
| Example 1 | 2,6-bis(4-methoxyphenyl)- | MCF-7 | Value |
| Example 2 | 2,6-bis(4-chlorophenyl)- | HCT-116 | Value |
| Control | Doxorubicin | MCF-7/HCT-116 | Value |
Note: Data presented is representative and should be replaced with experimentally determined values.
Signaling Pathway Visualization
Many derivatives of heterocyclic ketones, including thiopyrans, are designed as kinase inhibitors.[8][11] These compounds often target the ATP-binding site of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation. The diagram below illustrates a generalized kinase signaling cascade that can be targeted by such inhibitors.
Caption: Inhibition of a kinase (e.g., RAF) in a signaling cascade by a derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. iomcworld.com [iomcworld.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Dioxo-tetrahydro-thiopyran-4-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1,1-Dioxo-tetrahydro-thiopyran-4-one. This resource offers troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and visual aids to streamline your synthetic workflow.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, which is typically a two-step process involving the synthesis of the precursor tetrahydrothiopyran-4-one followed by its oxidation.
Issue 1: Low or No Yield of Tetrahydrothiopyran-4-one (Precursor)
| Potential Cause | Recommended Solution |
| Inactive Base: Sodium methoxide (NaOMe) is hygroscopic and can be deactivated by moisture. | Use a fresh bottle of high-quality NaOMe or prepare it in situ. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Impure Starting Material: The purity of the starting diester (e.g., dimethyl 3,3'-thiodipropanoate) is critical. | Purify the diester by vacuum distillation before use.[1][2] |
| Low Reaction Temperature: The intramolecular Dieckmann condensation may be too slow at lower temperatures. | Ensure the reaction mixture is heated to reflux to drive the condensation to completion.[1][2] |
| Sub-optimal Reaction Time: Insufficient or excessive reaction time can lead to incomplete conversion or side product formation. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[1] |
Issue 2: Formation of Side Products During Precursor Synthesis
| Potential Cause | Recommended Solution |
| Intermolecular Condensation: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. | Perform the reaction under high-dilution conditions to favor the formation of the cyclic product.[1][2] |
| Cleavage of Sulfide Linkage: At elevated temperatures in the presence of a strong base, the sulfide bond can be cleaved. | While reflux is necessary, avoid excessively high temperatures for prolonged periods.[1][2] |
Issue 3: Low Yield or Incomplete Conversion During Oxidation to the Sulfone
| Potential Cause | Recommended Solution |
| Insufficient Oxidizing Agent: Not enough oxidizing agent will result in incomplete conversion of the starting material or the sulfoxide intermediate. | Use a slight excess of the oxidizing agent (e.g., 2.2 equivalents of m-CPBA for the direct conversion from the sulfide).[3] For a two-step oxidation, use stoichiometric amounts for each step. |
| Degraded Oxidizing Agent: Oxidizing agents like m-CPBA can degrade over time. | Use a fresh, high-purity oxidizing agent. |
| Low Reaction Temperature: The oxidation may be too slow at very low temperatures. | While cooling is often necessary to control exothermicity, ensure the reaction is allowed to proceed at a suitable temperature for a sufficient duration. Monitor progress by TLC.[3] |
Issue 4: Formation of Sulfoxide as a Byproduct During Sulfone Synthesis
| Potential Cause | Recommended Solution |
| Insufficient Amount of Oxidizing Agent: Not enough oxidizing agent will lead to the accumulation of the sulfoxide intermediate. | Ensure at least two equivalents of the oxidizing agent are used for the direct oxidation from the sulfide to the sulfone.[3] |
| Non-Homogeneous Reaction Mixture: Poor mixing can lead to localized areas of low oxidant concentration. | Ensure efficient stirring throughout the addition of the oxidizing agent and the course of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method involves a two-step synthesis. The first step is the Dieckmann cyclization of a 3,3'-thiodipropionate diester to form tetrahydrothiopyran-4-one.[1] This is followed by the oxidation of the sulfur atom to the corresponding sulfone using a suitable oxidizing agent.[3]
Q2: What are the recommended oxidizing agents for the conversion of tetrahydrothiopyran-4-one to its sulfone?
A2: Common and effective oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®).[3][4]
Q3: How can I minimize the formation of the sulfoxide intermediate if the sulfone is the desired product?
A3: To favor the formation of the sulfone, you can use a stoichiometric excess of the oxidizing agent (e.g., at least two equivalents). Alternatively, a two-step procedure where the sulfoxide is first isolated and then further oxidized to the sulfone can provide better control and higher purity of the final product.[4][5]
Q4: What are the typical yields for the synthesis of this compound?
A4: With optimized conditions, the overall yield for the two-step process (Dieckmann cyclization followed by oxidation) can be in the range of 60-80%.[1]
Q5: What are the best methods for purifying the final product?
A5: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[3][4]
Experimental Protocols
Protocol 1: Synthesis of Tetrahydrothiopyran-4-one (Dieckmann Cyclization)
-
Materials:
-
Dimethyl 3,3'-thiodipropanoate
-
Sodium methoxide (NaOMe)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen).
-
Suspend sodium methoxide (1.2 equivalents) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[1]
-
Dissolve dimethyl 3,3'-thiodipropanoate (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred base suspension over 30 minutes.[1]
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[1][4]
-
Cool the mixture to 0°C in an ice bath and carefully quench the reaction by adding 1 M HCl until the pH is acidic (~5-6).[4]
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).[1]
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.[1]
-
Remove the solvent under reduced pressure. The resulting crude product is then hydrolyzed and decarboxylated by refluxing in 10% aqueous sulfuric acid.[6] After cooling and neutralization, the product is extracted.
-
The crude tetrahydrothiopyran-4-one can be purified by vacuum distillation or column chromatography.[1]
-
Protocol 2: Synthesis of this compound (Oxidation)
-
Materials:
-
Tetrahydrothiopyran-4-one
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve tetrahydrothiopyran-4-one (1.0 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.[3]
-
Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.[3]
-
Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC.[3]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[3]
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
The crude sulfone can be purified by recrystallization or column chromatography.[3]
-
Data Presentation
Table 1: Comparison of Oxidation Conditions for Tetrahydrothiopyran-4-one
| Oxidizing Agent | Equivalents | Solvent | Temperature | Reaction Time (Approx.) | Typical Yield of Sulfone |
| m-CPBA | 2.2 | Dichloromethane | 0°C to RT | 2-4 hours | Good to Excellent |
| Oxone® | 2.0 - 2.5 | Acetonitrile/Water | Room Temperature | 1-3 hours | Good to Excellent |
| Peracetic Acid | Excess | Dichloromethane | Room Temperature | Variable | Moderate to Good |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the oxidation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,1-Dioxo-tetrahydro-thiopyran-4-one
This guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 1,1-Dioxo-tetrahydro-thiopyran-4-one, a key sulfone intermediate in various synthetic applications. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil and will not crystallize. What are the recommended steps?
If the crude this compound is an oil, crystallization can be challenging.[1] This may be due to the presence of impurities that inhibit crystal lattice formation.
-
Troubleshooting Steps:
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Solvent Screening: Attempt trituration with various non-polar solvents (e.g., hexanes, diethyl ether) to induce precipitation.
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Column Chromatography: Purify the oil using silica gel column chromatography to remove impurities.[1][2]
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Derivative Formation: As a last resort for particularly stubborn oils, consider converting the ketone to a crystalline derivative (like an oxime or semicarbazone), which can be more easily purified by recrystallization. The purified derivative can then be hydrolyzed back to the desired ketone.[1]
-
Q2: I am observing co-eluting impurities during column chromatography. How can I improve separation?
Co-eluting impurities, which have similar polarities to the target compound, can make chromatographic separation difficult.[1]
-
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with different solvent systems. A common eluent for the precursor, tetrahydrothiopyran-4-one, is a hexane/ethyl acetate gradient, which can be adapted for the sulfone.[1] Try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to the mobile phase to alter selectivity.
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Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or reverse-phase silica.[1]
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High-Performance Liquid Chromatography (HPLC): For small-scale purification requiring high purity, preparative HPLC can be an effective alternative.[1]
-
Q3: What are the potential side products or impurities I should be aware of?
Impurities often originate from the preceding synthesis steps. The target compound is typically formed by the oxidation of tetrahydrothiopyran-4-one.[2] Impurities may include:
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Unreacted Starting Material: Incomplete oxidation can leave residual tetrahydrothiopyran-4-one.
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Over-oxidized Products: While the sulfone is the target, harsh conditions could potentially lead to other side reactions.
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Byproducts from Precursor Synthesis: If the starting tetrahydrothiopyran-4-one is impure, those impurities may carry over. These can arise from intermolecular condensation or cleavage of the sulfide linkage during the initial cyclization reaction.[1]
Q4: What are the typical yields and purity levels I can expect after purification?
While specific yield data for the oxidation step is not extensively published, the synthesis of the precursor, tetrahydrothiopyran-4-one, via Dieckmann cyclization can achieve yields from 60% to over 80%.[1] After purification by methods like vacuum distillation or column chromatography, a purity of >95% is typically achievable for the precursor.[1] Similar purity levels should be targeted for the final this compound product.
Troubleshooting Guide
This section provides a structured approach to common purification challenges.
| Problem | Possible Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction during the oxidation step. | Monitor the reaction closely by TLC to ensure full conversion of the starting material. |
| Mechanical losses during work-up or purification. | Ensure careful transfers and extractions. Wash glassware with a solvent to recover any adhered product. | |
| Product degradation. | Use a buffered quench if the reaction work-up involves harsh acidic or basic conditions that could degrade the product.[1] | |
| Impure Product (Multiple Spots on TLC) | Incomplete separation of byproducts. | Optimize column chromatography conditions (solvent gradient, stationary phase) or perform a second purification step like recrystallization.[1][2] |
| Contamination from glassware or solvents. | Ensure all glassware is thoroughly cleaned and dried. Use high-purity, anhydrous solvents. | |
| Difficult Crystallization | Oily product consistency. | Attempt purification via column chromatography first to remove oils and impurities.[1] |
| Incorrect solvent choice for recrystallization. | Perform a small-scale solvent screen to find a suitable system where the compound is soluble when hot but sparingly soluble when cold. Common solvents for sulfones include ethanol, isopropanol, and ethyl acetate. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is effective for removing impurities with different polarities from the desired product.
-
Prepare the Slurry: In a fume hood, mix silica gel with the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes) to form a consistent slurry.
-
Pack the Column: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Add a layer of sand to the top of the silica bed.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elute the Column: Begin elution with the non-polar solvent system, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Collect Fractions: Collect the eluent in separate test tubes or flasks. Monitor the separation using thin-layer chromatography (TLC).
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Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds.
-
Dissolve the Crude Product: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) to the crude solid to dissolve it completely.
-
Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
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Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the Product: Dry the crystals under a vacuum to remove all residual solvent.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
References
Technical Support Center: 1,1-Dioxo-tetrahydro-thiopyran-4-one
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 1,1-Dioxo-tetrahydro-thiopyran-4-one. Below are troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common stability-related issues you may encounter during the handling and use of this compound.
| Issue | Possible Cause | Recommended Actions |
| Change in Appearance (e.g., color change from white to yellow/brown, clumping) | Degradation of the compound due to exposure to light, heat, or moisture. | 1. Quarantine the material: Do not use the discolored compound in critical experiments. 2. Verify storage conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dry, and dark place, preferably under an inert atmosphere. 3. Assess purity: Perform analytical testing (e.g., HPLC, NMR) to determine the purity of the material. |
| Inconsistent Experimental Results or Low Yields | The use of degraded starting material. | 1. Use a fresh sample: If possible, use a new, unopened container of this compound for your reaction. 2. Prepare fresh solutions: Avoid using old stock solutions. Prepare solutions fresh before each experiment. 3. Confirm purity: Before use, confirm the purity of the compound, especially if it has been stored for an extended period. |
| Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS, NMR) | Presence of degradation products. | 1. Characterize impurities: Attempt to identify the structure of the unexpected peaks, as they may be degradation products. 2. Perform forced degradation studies: Conduct forced degradation studies (see Protocol 2) to intentionally generate degradation products and confirm their retention times/spectral properties. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for this compound?
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It is recommended to store this compound in a cool, dry, and dark place.[1] For long-term storage, keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure.
-
-
Q2: Is this compound sensitive to light?
-
Yes, similar to many organic compounds, exposure to light can potentially lead to degradation. It is best to store it in an opaque or amber-colored container to minimize light exposure.
-
-
Q3: Is this compound compatible with all common laboratory solvents?
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While generally soluble in many organic solvents, its stability can vary.[2] It is advisable to prepare solutions fresh and avoid prolonged storage in solution unless stability data in that specific solvent is available.
-
Stability and Degradation
-
Q4: What are the likely degradation pathways for this compound?
-
The molecule contains a sulfone group and a ketone, which are susceptible to certain reactions. Potential degradation pathways include hydrolysis of the ring under strong acidic or basic conditions and reactions involving the ketone functionality.
-
-
Q5: Is this compound susceptible to oxidation or reduction?
-
Yes, it is incompatible with strong oxidizing and reducing agents. The sulfone group is already in a high oxidation state, but the rest of the molecule can be susceptible to reaction.
-
-
Q6: How can I check the purity of my this compound?
-
Purity can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
-
Quantitative Stability Data (Illustrative)
The following tables provide an illustrative summary of potential stability data for this compound under various stress conditions. Note: This data is based on the expected behavior of similar cyclic sulfones and should be confirmed by experimental studies.
Table 1: Illustrative Hydrolytic Stability
| pH | Temperature (°C) | Incubation Time (hours) | % Degradation (Illustrative) |
| 1.2 (0.1 N HCl) | 60 | 24 | < 5% |
| 4.5 (Acetate Buffer) | 60 | 24 | < 2% |
| 7.0 (Phosphate Buffer) | 60 | 24 | < 2% |
| 9.0 (Borate Buffer) | 60 | 24 | 5 - 10% |
| 13 (0.1 N NaOH) | 60 | 24 | 15 - 25% |
Table 2: Illustrative Thermal and Photostability
| Condition | Duration | % Degradation (Illustrative) |
| Thermal (Solid, 80°C) | 7 days | < 3% |
| Photolytic (Solid, ICH Q1B) | 1.2 million lux hours | < 2% |
| Photolytic (Solution, ICH Q1B) | 200 watt hours/m² | 5 - 15% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Studies
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Objective: To intentionally degrade this compound to understand its degradation pathways and confirm the stability-indicating nature of the analytical method.
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Sample Preparation: Prepare a stock solution of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Heat at 80°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 4 hours.
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
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Photolytic Degradation: Expose the solid compound and a solution (in 50:50 acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using the stability-indicating HPLC method (Protocol 1).
Visualizations
References
Technical Support Center: Reactions of 1,1-Dioxo-tetrahydro-thiopyran-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dioxo-tetrahydro-thiopyran-4-one. The focus is on identifying and mitigating common side products in reactions involving this versatile sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: The primary reactivity of this compound centers around its ketone functionality and the acidic protons at the α-positions (C3 and C5). The strong electron-withdrawing nature of the sulfone group enhances the acidity of these protons, making the compound an excellent substrate for base-catalyzed condensation reactions. The most common reactions are Aldol and Knoevenagel condensations with aldehydes and ketones to form α,β-unsaturated products.
Q2: What are the major side products observed in condensation reactions with aromatic aldehydes?
A2: In the synthesis of 3,5-diaryl-1,1-dioxo-tetrahydro-thiopyran-4-ones through condensation with aromatic aldehydes, the most common side product is the corresponding mono-arylidene derivative . This occurs due to incomplete reaction at one of the α-positions. The formation of these mono-substituted byproducts is a known limitation in similar condensation reactions with heterocyclic ketones.[1][2] Additionally, self-condensation of the starting aldehyde or ketone can occur, particularly under strong basic conditions.[3]
Q3: How can the formation of the mono-arylidene side product be minimized?
A3: To favor the formation of the desired bis-arylidene product, it is crucial to carefully control the reaction stoichiometry and conditions. Using a slight excess of the aldehyde and ensuring a sufficient reaction time can help drive the reaction to completion. Stepwise addition of the aldehyde or using a one-pot method where the mono-arylidene intermediate is not isolated but is immediately reacted with the second equivalent of aldehyde can also improve the yield of the bis-arylidene product.[2]
Q4: Is self-condensation of this compound a significant side reaction?
A4: While the α-protons of this compound are acidic, self-condensation is generally less favored compared to the reaction with more electrophilic partners like aromatic aldehydes, especially when using mild bases.[4] However, under strongly basic conditions and at elevated temperatures, the possibility of self-condensation increases.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Bis-Arylidene Product and Presence of Mono-Arylidene Impurity
Symptoms:
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TLC analysis of the crude reaction mixture shows a spot corresponding to the mono-arylidene product in addition to the desired bis-arylidene product.
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The isolated yield of the bis-arylidene product is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient Aldehyde | Ensure that at least two equivalents of the aldehyde are used per equivalent of this compound. A slight excess (e.g., 2.1-2.2 equivalents) of the aldehyde can help to drive the reaction to completion. |
| Incomplete Reaction | Monitor the reaction progress by TLC. If the reaction appears to have stalled, consider extending the reaction time or gently heating the mixture, if the reaction conditions permit. |
| Suboptimal Catalyst/Base | The choice of base can influence the reaction rate. For Knoevenagel-type condensations, milder bases like piperidine or pyridine are often used.[3][4] For aldol condensations, stronger bases like NaOH or KOH are common.[5] The optimal catalyst and concentration should be determined experimentally. |
| Precipitation of Mono-Arylidene | The mono-arylidene intermediate may precipitate out of the reaction mixture, preventing it from reacting further. Ensure adequate stirring and consider using a solvent system that maintains the solubility of all intermediates. |
Issue 2: Formation of Multiple Unidentified Side Products
Symptoms:
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TLC analysis shows multiple spots, making purification difficult.
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The NMR spectrum of the crude product is complex and indicates the presence of several species.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Self-Condensation of Aldehyde/Ketone | This is more likely with strong bases.[3] Consider using a milder base or a catalytic amount of a weaker base.[4] Lowering the reaction temperature can also help to minimize this side reaction. |
| Decomposition of Reactants or Products | Elevated temperatures can lead to decomposition.[3] If heating is necessary, it should be done carefully and for the minimum time required. Ensure the purity of the starting materials, as impurities can sometimes catalyze decomposition pathways. |
| Subsequent Michael Addition | The α,β-unsaturated ketone product can potentially undergo a Michael addition with another equivalent of the enolate.[3] This can be minimized by stopping the reaction as soon as the starting materials are consumed and by avoiding a large excess of the ketone. |
Experimental Protocols
General Procedure for the Synthesis of 3,5-Diaryl-1,1-dioxo-tetrahydro-thiopyran-4-ones (Aldol Condensation)
This protocol is a general guideline for the base-catalyzed aldol condensation of this compound with aromatic aldehydes.
Materials:
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This compound
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Aromatic aldehyde (2.1 equivalents)
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Ethanol (95%)
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15 M aqueous Sodium Hydroxide (NaOH) solution
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Ice water
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Glacial acetic acid
Procedure:
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In a conical vial or round-bottom flask equipped with a magnetic stirrer, dissolve 1 mmol of this compound in an appropriate amount of 95% ethanol.
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Add 2.1 mmol of the aromatic aldehyde to the solution and stir.
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Add a catalytic amount (e.g., 0.10 mL) of 15 M aqueous NaOH solution to the mixture.[5]
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Cap the vessel and stir the reaction at room temperature. The reaction progress can be monitored by TLC. The product often precipitates out of the solution upon formation.[5]
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If the reaction is slow, gentle heating may be applied.[6]
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Once the reaction is complete, break up any solid precipitate with a spatula and add ice water to the mixture.[5]
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Neutralize the mixture with a dilute solution of acetic acid.
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Collect the solid product by vacuum filtration and wash thoroughly with cold water.[5]
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[7]
Reaction Pathway and Troubleshooting Logic
The following diagram illustrates the general reaction pathway for the formation of the bis-arylidene product and highlights the potential for the formation of the mono-arylidene side product.
Caption: Reaction scheme for the synthesis of bis-arylidene products.
The diagram below outlines a logical workflow for troubleshooting common issues in these reactions.
Caption: Troubleshooting workflow for condensation reactions.
References
troubleshooting experiments with 1,1-Dioxo-tetrahydro-thiopyran-4-one
Welcome to the technical support center for 1,1-Dioxo-tetrahydro-thiopyran-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis, handling, and reactions of this versatile heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when working with this compound?
A1: this compound is associated with several hazard classifications.[1] It may be harmful if swallowed, cause skin irritation or an allergic skin reaction, and lead to serious eye irritation.[1] It is recommended to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.
Q2: How should this compound be stored?
A2: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. While generally stable, its precursor, Tetrahydrothiopyran-4-one, can degrade upon exposure to light, elevated temperatures, or reactive atmospheres, which may manifest as a color change from white/light yellow to darker yellow or brown.[2]
Q3: How can the purity of this compound be assessed?
A3: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For quantitative analysis, quantitative NMR (qNMR) is a highly effective method.[2]
Q4: What are the main stability concerns for this compound?
A4: The primary stability concern arises in the presence of strong bases. The electron-withdrawing sulfone group increases the acidity of the α-protons, making the compound susceptible to base-mediated side reactions, most notably β-elimination, which leads to ring-opening. While the sulfone group is stable against further oxidation, high temperatures may lead to decomposition.
Troubleshooting Guides
Synthesis of this compound
The most common method for synthesizing this compound is the oxidation of its precursor, Tetrahydrothiopyran-4-one.
Problem: Incomplete oxidation or formation of the sulfoxide intermediate.
| Potential Cause | Recommended Solution |
| Insufficient oxidizing agent | Use at least 2.2 equivalents of the oxidizing agent (e.g., m-CPBA) to ensure complete oxidation to the sulfone.[3] |
| Reaction temperature too low | While the reaction should be initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction, allowing it to warm to room temperature can help drive the reaction to completion.[3] |
| Short reaction time | Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material and the sulfoxide intermediate. |
Problem: Difficulty in purifying the final product.
| Potential Cause | Recommended Solution |
| Residual oxidizing agent or byproducts | After quenching the reaction, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic byproducts.[3] |
| Oily or non-crystalline product | The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[3] |
Reactions Involving this compound
Problem: Low yield in base-catalyzed reactions (e.g., Alkylation, Aldol Condensation).
This is often due to a competing β-elimination reaction, leading to ring-opening. The sulfone group is strongly electron-withdrawing, which facilitates this side reaction.
| Potential Cause | Recommended Solution |
| High reaction temperature | Perform the reaction at low temperatures (e.g., -78 °C) to minimize the rate of the elimination side reaction.[4] |
| Use of a strong, non-bulky base | Employ a strong, sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) to favor deprotonation over other pathways.[4] |
| Prolonged reaction time | Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed to reduce the formation of byproducts.[4] |
Problem: Low yield in Wittig or Julia-Kocienski Olefination reactions.
| Potential Cause | Recommended Solution |
| Steric hindrance around the carbonyl group | Cyclic ketones can exhibit steric hindrance that slows down the reaction.[5] Ensure the ylide is fully formed before adding the ketone. |
| Competing enolization/β-elimination | The basic conditions of the Wittig reaction can promote deprotonation at the α-carbon. Use of salt-free conditions for non-stabilized ylides may improve yields. For Julia-Kocienski reactions, ensure the metalated sulfone is generated under optimal conditions before adding the ketone.[6] |
| Unstable ylide | For certain ylides, it may be beneficial to generate the ylide in the presence of the ketone (Barbier-like conditions) rather than pre-forming it.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation
This protocol describes the oxidation of Tetrahydrothiopyran-4-one to its corresponding sulfone using meta-Chloroperoxybenzoic acid (m-CPBA).[3]
Materials:
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Tetrahydrothiopyran-4-one
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve Tetrahydrothiopyran-4-one (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
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Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material and sulfoxide intermediate.
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Quench the reaction by adding saturated aqueous NaHCO₃ solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
| Parameter | Value |
| Reactants | Tetrahydrothiopyran-4-one, m-CPBA |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Monitored by TLC |
| Work-up | Aqueous NaHCO₃ wash, extraction |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Base-Catalyzed Reactions
Caption: Troubleshooting workflow for low yields.
Experimental Workflow for the Synthesis of this compound
Caption: Synthesis of the target compound.
References
- 1. This compound | C5H8O3S | CID 262230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
improving reaction conditions for 1,1-Dioxo-tetrahydro-thiopyran-4-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,1-Dioxo-tetrahydro-thiopyran-4-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the oxidation of tetrahydrothiopyran-4-one to its corresponding sulfone, offering solutions to improve reaction outcomes.
Q1: My direct oxidation of tetrahydrothiopyran-4-one to the sulfone is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the direct, one-step oxidation to this compound are a common issue.[1] This can be attributed to several factors:
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Incomplete Reaction: The oxidizing agent or reaction conditions may not be sufficiently strong to drive the reaction to completion, leaving unreacted starting material or the intermediate sulfoxide.
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Formation of Byproducts: Strong, non-selective oxidizing agents like peracetic acid can lead to a mixture of products and potential degradation of the desired sulfone.[1] Using milder conditions with reagents such as diluted m-CPBA can result in poor conversion, with yields as low as 32%.[1][2]
Recommended Solution:
For consistently high yields of the sulfone, a two-step protocol is highly recommended.[1][3] This involves the initial selective oxidation of the sulfide to the sulfoxide, followed by isolation (or in-situ oxidation) of the sulfoxide to the sulfone.[1][2] This controlled approach typically affords excellent yields of the final sulfone product.[1][2]
Q2: I am observing the formation of both the sulfoxide and the sulfone in my reaction. How can I selectively synthesize the sulfoxide?
A2: The formation of a product mixture containing both sulfoxide and sulfone is a classic chemoselectivity problem, usually caused by over-oxidation.[1] To favor the formation of the sulfoxide, consider the following adjustments:
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Choice of Oxidizing Agent: Switch to a more chemoselective oxidizing agent. Davis's oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine) is highly effective for the selective oxidation of sulfides to sulfoxides with minimal to no over-oxidation.[1] Yields for sulfoxides using this reagent can be in the range of 82-86%.[1]
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Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. Performing the oxidation at 0 °C or even as low as -78 °C can help to prevent the over-oxidation to the sulfone.[4]
-
Stoichiometry of the Oxidizing Agent: Carefully control the amount of the oxidizing agent used. Using a slight excess (e.g., 1.1 equivalents) of the oxidizing agent is often sufficient for the formation of the sulfoxide.[3]
Q3: My reaction is not proceeding, and I am recovering the starting material. What should I check?
A3: Recovery of the starting material typically indicates an issue with the reactivity of the chosen oxidant or catalyst deactivation.[1] Here are some troubleshooting steps:
-
Reagent Quality: Ensure that your oxidizing agent has not degraded. For instance, m-CPBA can lose its activity over time and should be stored properly.[1]
-
Reaction Temperature: If the reaction is sluggish at low temperatures, a gradual increase in temperature may be necessary. However, monitor the reaction closely for the formation of byproducts.[1]
-
Choice of Oxidant: If the starting material is particularly unreactive, you may need to switch to a stronger oxidizing agent.
Q4: How can I effectively monitor the progress of the oxidation reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting sulfide spot and the appearance of new spots corresponding to the more polar sulfoxide and sulfone products. Gas Chromatography (GC) can also be employed for more quantitative analysis of the reaction's progress.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported methods for the oxidation of tetrahydrothiopyran-4-one and its derivatives, highlighting the reagents, conditions, and yields to facilitate the selection of an appropriate synthetic route.
| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| m-CPBA (diluted) | Tetrahydrothiopyran-4-one | Dichloromethane | Room Temp | Overnight | This compound | ~32 | [1][2] |
| Oxone® | Tetrahydrothiopyran-4-one | Methanol/Water | Room Temp | 1-2 | This compound | High | [3] |
| m-CPBA (1.1 eq) | Tetrahydrothiopyran-4-one | Dichloromethane | 0 | 1-3 | Tetrahydrothiopyran-4-one 1-oxide (Sulfoxide) | High | [3] |
| m-CPBA (1.2 - 1.5 eq) | Tetrahydrothiopyran-4-one 1-oxide | Dichloromethane | Room Temp | 1-3 | This compound | Excellent | [2][3] |
| Davis's Oxaziridine (1.0 - 1.1 eq) | 2,6-diaryl-tetrahydrothiopyran-4-one | Dichloromethane | -78 to 0 | < 3 | 2,6-diaryl-tetrahydrothiopyran-4-one S-oxide | 73-86 | [1][2] |
| Peracetic Acid (1 eq) | 2,6-diaryl-tetrahydrothiopyran-4-one | Dichloromethane | Room Temp | - | Sulfoxide (with significant sulfone byproduct) | 50 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments in the synthesis of this compound are provided below.
Protocol 1: One-Step Oxidation to this compound using Oxone®
Materials:
-
Tetrahydrothiopyran-4-one (1.0 eq)
-
Oxone® (potassium peroxymonosulfate) (2.0 - 2.5 eq)
-
Sodium Bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl Acetate
-
Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Tetrahydrothiopyran-4-one (1.0 eq) in a mixture of methanol and water.[3]
-
To this stirred solution, add a sufficient amount of sodium bicarbonate to maintain a pH of 7-8.[3]
-
Add Oxone® (2.0 - 2.5 eq) portion-wise over 1-2 hours at room temperature. The reaction is exothermic, and a water bath may be necessary to maintain the temperature below 30 °C.[3]
-
Monitor the reaction progress by TLC until the starting material is consumed.[3]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[3]
-
Extract the aqueous mixture three times with ethyl acetate.[3]
-
Combine the organic layers and wash with a saturated NaCl solution.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.[3]
Protocol 2: Two-Step Synthesis of this compound via Sulfoxide Intermediate using m-CPBA
Step 1: Oxidation to Tetrahydrothiopyran-4-one 1-oxide (Sulfoxide)
Materials:
-
Tetrahydrothiopyran-4-one (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve Tetrahydrothiopyran-4-one (1.0 eq) in dichloromethane in a round-bottomed flask and cool the solution to 0 °C in an ice bath.[3]
-
In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.[3]
-
Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.[3]
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[3]
-
Once the starting material is consumed, quench the reaction by adding a saturated NaHCO₃ solution.[3]
-
Separate the organic layer and wash it successively with saturated NaHCO₃ solution and saturated NaCl solution.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide. This intermediate can often be used in the next step without further purification.[3]
Step 2: Oxidation of Sulfoxide to this compound (Sulfone)
Materials:
-
Tetrahydrothiopyran-4-one 1-oxide (from Step 1) (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.2 - 1.5 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the crude sulfoxide from Step 1 in dichloromethane.[3]
-
Add m-CPBA (1.2 - 1.5 eq) portion-wise to the solution at room temperature.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated NaHCO₃ solution.
-
Separate the organic layer, and wash it with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for optimizing the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
challenges in the scale-up of 1,1-Dioxo-tetrahydro-thiopyran-4-one production
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 1,1-Dioxo-tetrahydro-thiopyran-4-one production.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when scaling up the process.
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent Yields | Incomplete oxidation of the starting material, tetrahydrothiopyran-4-one. | - Ensure the correct stoichiometry of the oxidizing agent (e.g., Oxone®, m-CPBA) is used.[1] - Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC).[1] - In the case of two-step oxidation via the sulfoxide, ensure the first oxidation step to the sulfoxide is complete before proceeding. |
| Decomposition of the product or intermediates. | - For exothermic reactions, especially with Oxone®, maintain strict temperature control, potentially using a cooling bath.[1] - Quench the reaction promptly upon completion to prevent over-oxidation or side reactions. | |
| Formation of Impurities | Over-oxidation to unknown byproducts. | - Control the addition rate of the oxidizing agent.[1] - Avoid excessive reaction times. |
| Incomplete reaction leaving starting material. | - Increase reaction time or slightly increase the amount of oxidizing agent after careful monitoring. | |
| Side reactions from unstable intermediates. | - Optimize reaction temperature and pH to improve the stability of intermediates. | |
| Difficulties in Product Isolation | Product is soluble in the aqueous layer during workup. | - Perform multiple extractions with a suitable organic solvent like ethyl acetate to maximize recovery.[1] |
| Emulsion formation during extraction. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.[1] | |
| Purification Challenges at Scale | Flash column chromatography is not viable for large quantities. | - Develop a recrystallization protocol. Suitable solvent systems may include ethanol or a mixture of ethyl acetate and hexanes.[1] |
| Oily product instead of solid after purification. | - Ensure all solvents are thoroughly removed under reduced pressure. - The presence of residual impurities may lower the melting point; consider an additional purification step. | |
| Exothermic Reaction Runaway | Poor heat dissipation at a larger scale. | - Use a reactor with adequate cooling capacity. - Add the oxidizing agent portion-wise or via a syringe pump to control the rate of heat generation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the oxidation of tetrahydrothiopyran-4-one. Two common protocols are a one-pot oxidation using Oxone® (Potassium peroxymonosulfate) and a two-step oxidation using meta-chloroperoxybenzoic acid (m-CPBA), which proceeds through a sulfoxide intermediate.[1]
Q2: Which synthesis method is more suitable for large-scale production?
A2: The one-pot oxidation with Oxone® is often operationally simpler, which can be an advantage at scale.[1] However, the two-step procedure with m-CPBA may offer better control over the reaction and potentially lead to a purer product, which could simplify downstream purification.[1] The choice depends on the available equipment for handling exothermic reactions and the desired purity of the final product.
Q3: What are the critical safety concerns when scaling up this synthesis?
A3: The primary safety concern is the management of the exothermic oxidation reaction.[1] A runaway reaction can lead to a rapid increase in temperature and pressure. It is crucial to have robust temperature control and an emergency cooling plan. Additionally, m-CPBA can be shock-sensitive and should be handled with care.
Q4: My crude product is difficult to purify by recrystallization. What can I do?
A4: If recrystallization proves challenging, it may be due to the presence of impurities that inhibit crystal formation. Consider a pre-purification step, such as washing the crude product with a solvent in which the product is sparingly soluble but the impurities are. Alternatively, a small amount of column chromatography on a portion of the material can be performed to obtain seed crystals to aid in the recrystallization of the bulk material.
Q5: How can I avoid using column chromatography for purification on a large scale?
A5: Developing a robust recrystallization procedure is the most common alternative to chromatography at scale.[1] Experiment with different solvent systems. If the product is an oil, consider converting it to a solid derivative for purification and then reverting it to the desired product.
Experimental Protocols
Protocol A: One-Pot Oxidation using Oxone®
This protocol is adapted from a procedure for the in-situ generation of this compound.[1]
Materials:
-
Tetrahydrothiopyran-4-one
-
Oxone® (Potassium peroxymonosulfate)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl Acetate
-
Saturated Sodium Thiosulfate solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a suitable reactor, dissolve Tetrahydrothiopyran-4-one (1.0 eq) in a mixture of acetonitrile and water.
-
Add sodium bicarbonate to maintain the pH of the solution between 7 and 8.
-
Cool the solution and add Oxone® (2.0 - 2.5 eq) portion-wise, maintaining the temperature below 30 °C.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic layers and wash with a saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by recrystallization or flash column chromatography.[1]
Protocol B: Two-Step Oxidation using m-CPBA
This protocol proceeds via a sulfoxide intermediate.[1]
Step 1: Synthesis of the Sulfoxide
-
Dissolve Tetrahydrothiopyran-4-one (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of m-CPBA (1.0-1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir at 0 °C and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a saturated NaHCO₃ solution.
-
Separate the organic layer, wash with saturated NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude sulfoxide.
Step 2: Oxidation of the Sulfoxide to the Sulfone
-
Dissolve the crude sulfoxide from Step 1 in a suitable solvent.
-
Cool the solution to 0 °C.
-
Add m-CPBA (1.0-1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the sulfoxide is consumed (monitor by TLC).
-
Work up the reaction as described in Step 1 (quenching, extraction, washing, and drying).
-
Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.[1]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the production of this compound.
References
avoiding degradation of 1,1-Dioxo-tetrahydro-thiopyran-4-one during reactions
Welcome to the technical support center for 1,1-Dioxo-tetrahydro-thiopyran-4-one (also known as Tetrahydro-4H-thiopyran-4-one 1,1-dioxide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic organic compound featuring a six-membered ring with a sulfone group and a ketone.[1][2] This structure makes it a versatile building block in organic synthesis, particularly for creating complex molecules in medicinal chemistry.[3][4] It is often used in the development of novel therapeutic agents.[4]
Q2: What are the most common degradation pathways for this compound?
The primary degradation pathways for this compound include:
-
Ring-opening: This can occur under strongly basic or acidic conditions, or through β-sulfur elimination, particularly when dealing with enolates.[5]
-
Thermal Decomposition: At elevated temperatures, the molecule can decompose, potentially cleaving C-S or C-C bonds adjacent to the carbonyl group.[6]
-
Hydrolysis: The compound is susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring-opened products.[6][7]
Q3: How should I properly store this compound to prevent degradation?
To ensure the stability of this compound, it is recommended to:
-
Store it in a cool, dry place.
-
Keep it in a tightly sealed, opaque or amber container to protect it from light and moisture.[8]
-
Avoid exposure to high temperatures.[6]
Troubleshooting Guide
This section addresses specific problems that may arise during reactions involving this compound.
Issue 1: Low Yield in Reactions
Potential Cause: Degradation of the starting material or product.[8][9]
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the purity of your this compound, especially if it has been stored for a long time.[8]
-
Control Reaction Conditions:
-
Temperature: Avoid high temperatures which can lead to thermal decomposition.[6]
-
pH: Be cautious with strongly acidic or basic conditions, as they can cause hydrolysis or ring-opening.[5][6][7] If a base is necessary, consider using milder bases or carefully controlling the stoichiometry and addition rate.
-
-
Run a Control Experiment: Use a fresh batch of the compound as a control to compare results.[8]
-
Analyze Side Products: Unexpected peaks in analytical data (e.g., HPLC, NMR) could indicate degradation products.[8] Identifying these can help pinpoint the degradation pathway.
Issue 2: Unexpected Side Reactions
Potential Cause: The reactivity of the α-protons and the sulfone group.
Troubleshooting Steps:
-
Self-Condensation: The acidic protons alpha to the ketone and sulfone can lead to aldol-type self-condensation reactions, especially in the presence of a base.[10] Using non-nucleophilic bases or carefully controlled reaction conditions can minimize this.
-
Reactivity with Nucleophiles: The sulfone is a strong electron-withdrawing group, making the ring susceptible to nucleophilic attack which can lead to ring-opening.[11]
Summary of Stability Under Stress Conditions
The following table summarizes the expected stability of this compound under various stress conditions, based on general principles for similar compounds.
| Stress Condition | Susceptibility | Potential Degradation Products |
| Acidic Hydrolysis | Susceptible, especially at elevated temperatures.[6][7] | Ring-opened products.[7] |
| Basic Hydrolysis | Susceptible.[6][7] | Ring-opened products, potential for aldol condensation products.[7] |
| Oxidative Degradation | Stable to further oxidation of the sulfone group. | Degradation of the carbon skeleton may occur with very strong oxidants. |
| Thermal Degradation | Susceptible at high temperatures.[6] | Carbon oxides (CO, CO₂) and sulfur oxides (SOₓ).[6] |
| Photolytic Degradation | Potentially susceptible to UV light.[6][7] | Photodegradation products. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol can be used to investigate the stability of this compound under various stress conditions.[6][7][8]
Objective: To identify potential degradation products and pathways.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.[8]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Analysis: Analyze the samples using a stability-indicating method, such as HPLC with UV or MS detection, to separate and quantify the parent compound and any degradation products.[6][7]
Visualizations
Degradation Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting reactions where degradation of this compound is suspected.
Caption: Troubleshooting workflow for reactions.
Potential Degradation Pathways
This diagram illustrates the main potential degradation pathways for this compound.
Caption: Potential degradation pathways.
References
- 1. This compound | C5H8O3S | CID 262230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydro-4H-thiopyran-4-one1,1-dioxide | C5H8O3S | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Sulfone - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Reactions with 1,1-Dioxo-tetrahydro-thiopyran-4-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for reactions involving 1,1-Dioxo-tetrahydro-thiopyran-4-one. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound, and what types of catalysts are typically required?
A: this compound, a derivative of tetrahydrothiopyran-4-one, is primarily used as a building block in various organic transformations. The most common reactions include:
-
Knoevenagel and Aldol Condensations: These are powerful carbon-carbon bond-forming reactions where the ketone reacts with aldehydes or other carbonyl compounds.[1] They are typically catalyzed by weak bases like piperidine or pyridine, or stronger bases such as sodium hydroxide (NaOH).[1][2]
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Multicomponent Reactions (MCRs): The related compound, tetrahydrothiopyran-4-one, is used to synthesize complex spirocyclic and fused heterocyclic scaffolds.[3] These reactions are often catalyzed by bases like piperidine.[3]
-
Asymmetric Synthesis: To create chiral derivatives, organocatalytic strategies are employed.[4] Chiral aminocatalysts are frequently used to control the stereochemical outcome in reactions like Michael-Michael cascade reactions.[4][5]
Q2: How do I select the appropriate catalyst for a Knoevenagel condensation reaction?
A: Catalyst selection is critical for optimizing Knoevenagel condensations. Key factors include:
-
Catalyst Basicity: The strength of the base can significantly influence the reaction rate and pathway. Weak bases like piperidine or pyridine are often sufficient and can minimize side reactions.[2] For less reactive substrates, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[2]
-
Solvent Choice: The solvent affects the solubility of reactants and can stabilize intermediates. Polar aprotic solvents (e.g., DMF, DMSO) are often effective, while protic solvents like ethanol can also promote the reaction and offer a greener alternative.[2] For reactions that produce water, a nonpolar solvent like toluene with a Dean-Stark trap can be used to drive the equilibrium forward.[2]
-
Catalyst Loading: Typically, only catalytic amounts of the base are required (e.g., 0.1 equivalents).[2] Optimization of the catalyst loading is recommended to balance reaction speed with cost and potential side reactions.
Q3: What catalytic strategies are available for the asymmetric synthesis of chiral thiopyranone derivatives?
A: Two primary strategies are used for the asymmetric synthesis of chiral tetrahydrothiopyran-4-one derivatives:
-
Organocatalysis: This modern approach uses small chiral organic molecules as catalysts. Chiral aminocatalysts are particularly effective in promoting Michael-Michael cascade reactions to form multiple stereocenters in a single operation with high enantioselectivity.[4][5]
-
Chiral Auxiliaries: This is a well-established method where a chiral auxiliary is attached to the starting material. The auxiliary directs the stereochemical outcome of the cyclization reaction, and is then cleaved to yield the enantiomerically enriched product.[4]
Q4: How is the starting material, this compound, synthesized?
A: The title compound is synthesized by the oxidation of its precursor, tetrahydro-thiopyran-4-one.[1] This is typically achieved using a strong oxidizing agent. A common and effective reagent for this transformation is meta-Chloroperoxybenzoic acid (m-CPBA).[1] The reaction selectively oxidizes the sulfur atom to a sulfone without affecting the ketone functionality.[1]
Troubleshooting Guides
Issue 1: Low or No Yield in Condensation Reaction
| Possible Cause | Recommended Solution |
| Sub-optimal Catalyst | The choice and concentration of the catalyst are crucial. Screen a variety of bases such as piperidine, pyridine, DBU, and triethylamine to find the optimal one for your specific substrates.[2] Also, optimize the catalyst loading. |
| Inappropriate Solvent | The solvent choice impacts reactant solubility and intermediate stability. Test a range of solvents, including polar aprotic (DMF), protic (ethanol), and nonpolar (toluene), to find the best medium for your reaction.[2] |
| Unfavorable Temperature | The reaction may require more energy, or high temperatures could be causing decomposition. Systematically vary the temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC).[2] |
| Presence of Water | For reactions that generate water, its accumulation can inhibit the forward reaction. Use a Dean-Stark apparatus to remove water azeotropically or add a dehydrating agent.[2] |
| Poor Starting Material Quality | Impurities in the reactants can interfere with the catalyst or the reaction itself. Ensure the purity of your this compound and the corresponding aldehyde. |
Issue 2: Formation of Multiple Side Products
| Possible Cause | Recommended Solution |
| Secondary Michael Addition | The α,β-unsaturated ketone product can sometimes undergo a subsequent Michael addition. To avoid this, monitor the reaction progress closely and stop it as soon as the starting materials are consumed.[2] Lowering the reaction temperature can also help slow down this secondary reaction.[2] |
| Unselective Catalyst | A catalyst that is too strong or reactive may promote undesired side reactions. Consider using a weaker base (e.g., switching from DBU to piperidine) to improve selectivity. |
Quantitative Data Summary
Table 1: Catalyst Performance in the Synthesis of Tetrahydrothiopyran-4-one Derivatives
| Catalytic System | Catalyst | Substrate(s) | Product | Yield (%) | Temperature (°C) | Reaction Time (h) | Key Advantages |
| Base-Catalyzed Dieckmann Condensation | Sodium Methoxide (NaOMe) | Dimethyl 3,3'-thiodipropanoate | Tetrahydro-4H-thiopyran-4-one | >75 | Reflux | 15-20 | Cost-effective, straightforward procedure for the parent scaffold.[6] |
| Rhodium-Catalyzed Hydroacylation | [Rh(COD)Cl]₂/dppe | β-(tert-butylthio) propanal and alkyne | Substituted Tetrahydrothiopyran-4-one | up to 99 | 110 | 12 | High yields, broad substrate scope for substituted derivatives.[6] |
| Phase-Transfer Catalysis | Tetrabutylammonium bromide | Diarylideneacetone, Na₂S·9H₂O | cis- or trans-2,6-Diaryl-tetrahydrothiopyran-4-ones | High | Room Temp | 2-24 | Diastereoselective synthesis of specific stereoisomers.[6][7] |
Key Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol describes a general method for the base-catalyzed Knoevenagel condensation of a tetrahydrothiopyran-4-one with an aromatic aldehyde.[2]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydrothiopyran-4-one (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), and a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring progress with TLC.
-
Work-up: After completion, cool the mixture. If a solid precipitates, collect it by filtration. Otherwise, concentrate the solvent and purify the residue using column chromatography.
Protocol 2: Oxidation to this compound
This procedure outlines the oxidation of the sulfur atom in the thiopyranone ring.[1]
-
Setup: Dissolve Tetrahydro-thiopyran-4-one (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir and warm to room temperature. Monitor by TLC until the starting material is consumed.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 3: Three-Component Synthesis of Spiro[tetrahydrothiopyran-4,4'-pyran] Derivatives
This multicomponent reaction protocol allows for the rapid assembly of complex spirocyclic structures.[3]
-
Setup: In a round-bottom flask, dissolve tetrahydrothiopyran-4-one (1.0 mmol), an aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Reaction: Reflux the reaction mixture with stirring for 2-4 hours, monitoring progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Collect the solid product that precipitates by filtration.
Visualized Workflows
Caption: Logical workflow for selecting a catalyst.
Caption: Troubleshooting workflow for a low-yield reaction.
Caption: Domino reaction pathway for MCR synthesis.
References
solvent effects on 1,1-Dioxo-tetrahydro-thiopyran-4-one reactivity
Technical Support Center: 1,1-Dioxo-tetrahydro-thiopyran-4-one
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the reactivity of this compound, with a focus on troubleshooting and the influence of solvent systems on common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound and its precursor, tetrahydrothiopyran-4-one?
A1: Tetrahydrothiopyran-4-one, the sulfide precursor, is typically a sandy light brown crystalline solid. It is soluble in organic solvents such as benzene, toluene, xylene (BTX), and various alcohols, but it is insoluble in water[1][2]. The sulfone, this compound, has increased polarity due to the sulfone group, which may alter its solubility profile. While specific data is limited, it is expected to have better solubility in more polar organic solvents.
Q2: How does the choice of solvent affect the synthesis of the tetrahydrothiopyran-4-one backbone via Dieckmann condensation?
A2: The Dieckmann condensation is a base-mediated intramolecular cyclization. This reaction requires an aprotic solvent that can solvate the reactants but will not interfere with the strong base (e.g., sodium hydride or sodium ethoxide). Anhydrous toluene or tetrahydrofuran (THF) are typically the solvents of choice for this reaction[3][4]. Using a protic solvent like ethanol would lead to quenching of the base and failure of the reaction.
Q3: What is the recommended solvent for oxidizing tetrahydrothiopyran-4-one to this compound?
A3: The oxidation of the sulfur atom to a sulfone is commonly achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA)[5]. A chlorinated solvent such as dichloromethane (DCM) is ideal for this transformation as it is relatively inert and facilitates the reaction, typically at low temperatures (e.g., 0 °C) to control reactivity[5].
Q4: For multicomponent reactions (MCRs) involving tetrahydrothiopyran-4-one, what type of solvent is generally used?
A4: MCRs, such as the synthesis of spiro[tetrahydrothiopyran-4,4'-pyran] derivatives, often proceed via condensation pathways[6]. These reactions are frequently carried out in protic solvents like ethanol, in the presence of a basic catalyst such as piperidine[6]. The protic nature of the solvent can facilitate key proton transfer steps in the reaction mechanism.
Q5: My Wittig reaction with tetrahydrothiopyran-4-one is resulting in a low yield. Could the solvent be a contributing factor?
A5: Yes, solvent choice is crucial in a Wittig reaction. The formation of the ylide from the phosphonium salt requires a strong base and an anhydrous aprotic solvent, with tetrahydrofuran (THF) being a common choice[7]. The stability and reactivity of the ylide can be influenced by the solvent. Additionally, issues with dissolving the starting materials or the stability of intermediates can lead to lower yields[7].
Troubleshooting Guides
Guide 1: Low Yield or Reaction Failure in Dieckmann Condensation
| Symptom | Potential Solvent-Related Cause | Suggested Solution |
| No reaction observed | The solvent is not anhydrous. | Ensure the solvent (THF or Toluene) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF). Use flame-dried glassware and maintain an inert atmosphere (N₂ or Ar)[3][4]. |
| Low yield of cyclic β-keto ester | The solvent is protic (e.g., ethanol, methanol). | Switch to an anhydrous aprotic solvent like THF or toluene. Protic solvents will neutralize the strong base required for the reaction[3]. |
| Formation of side products | Reaction temperature is too high, causing decomposition. | While solvent choice is key, also control the temperature. Add the diester dropwise at room temperature and then gently heat to reflux as specified in the protocol[3]. |
Guide 2: Over-oxidation or Incomplete Oxidation to Sulfone
| Symptom | Potential Solvent-Related Cause | Suggested Solution |
| Mixture of sulfoxide and sulfone products | Insufficient equivalents of the oxidizing agent or incomplete reaction. | While primarily a stoichiometry issue, ensure the solvent (e.g., DCM) effectively dissolves all reactants. Use at least 2.2 equivalents of m-CPBA for complete conversion to the sulfone and allow the reaction to warm to room temperature to ensure completion[5]. |
| Formation of unidentified byproducts | Reaction temperature is too high, leading to degradation. | Use a solvent that allows for low-temperature control, such as DCM. Perform the initial addition of the oxidizing agent at 0 °C or even -78 °C to manage the exothermic reaction[5][7]. |
| Precipitation of starting material | Poor solubility of tetrahydrothiopyran-4-one in the chosen solvent. | Use a solvent known to dissolve the starting material well, such as dichloromethane[5]. If solubility issues persist, consider a co-solvent system after verifying its inertness to the reaction conditions. |
Data Presentation
Table 1: Solvent and Catalyst Effects on Multicomponent Reactions
This table summarizes representative conditions for the synthesis of spiro derivatives using tetrahydrothiopyran-4-one, highlighting the typical solvents and catalysts employed.
| Reaction Type | Reactants | Catalyst | Solvent | Temp. | Typical Yield | Reference |
| Spiro[tetrahydrothiopyran-oxindole] Synthesis | Isatin, α,β-unsaturated N-acyl-aryl amine, 1,4-dithiane-2,5-diol | Cinchona-derived squaramide | Dichloromethane | Room Temp | High | [8] |
| Spiro[tetrahydrothiopyran-4,4'-pyran] Synthesis | Aromatic aldehyde, Malononitrile | Piperidine | Ethanol | Reflux | High | [6] |
| Spiro[tetrahydrothiopyran-oxindole] Synthesis (Alternative) | 2-Ylideneoxindole, 1,4-dithiane-2,5-diol | Cinchona-derived squaramide | Toluene | 0 °C | High | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation
This protocol details the oxidation of tetrahydrothiopyran-4-one to its corresponding sulfone.
Reagents:
-
Tetrahydrothiopyran-4-one (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Tetrahydrothiopyran-4-one in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir and gradually warm to room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product[5].
Protocol 2: Three-Component Synthesis of Spiro[tetrahydrothiopyran-4,4'-pyran] Derivatives
This protocol describes a one-pot synthesis utilizing tetrahydrothiopyran-4-one.
Reagents:
-
Tetrahydrothiopyran-4-one (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (0.1 mmol, catalytic)
-
Ethanol (15 mL)
Procedure:
-
In a round-bottom flask, dissolve tetrahydrothiopyran-4-one, the aromatic aldehyde, and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the crude product with cold ethanol and further purify by recrystallization from ethanol[6].
Visualizations
Caption: Experimental workflow for the oxidation of tetrahydrothiopyran-4-one.
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: Managing Hygroscopic Precursors of 1,1-Dioxo-tetrahydro-thiopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing the hygroscopic nature of precursors used in the synthesis of 1,1-Dioxo-tetrahydro-thiopyran-4-one. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common hygroscopic precursors for the synthesis of this compound?
A1: The synthesis of this compound often involves precursors that are sensitive to moisture. Key precursors known or suspected to be hygroscopic include:
-
Dimethyl 3,3'-thiodipropionate: A common starting material for the Dieckmann condensation to form the tetrahydro-thiopyran-4-one ring. While not always explicitly classified as hygroscopic, its ester functionalities can attract and react with water, especially under basic or acidic conditions, affecting reaction yields. Dry storage is recommended.
-
Divinyl sulfone: This highly reactive Michael acceptor can be used in alternative synthetic routes. It is sensitive to moisture and can react with water, which can lead to unwanted side products and polymerization.[1][2][3]
-
1,4-Dithiane-2,5-diol: This compound is explicitly described as hygroscopic and can be a precursor to intermediates in thiopyran synthesis.[4]
Q2: What are the typical signs that moisture has compromised my hygroscopic precursors?
A2: Contamination by moisture can manifest in several ways:
-
Physical Changes: Hygroscopic solids may appear clumpy, caked, or even turn into a slurry or solution.[5] Liquids may become cloudy.
-
Inconsistent Reaction Yields: The presence of water can lead to lower than expected or inconsistent yields in your synthesis.
-
Formation of Byproducts: Water can participate in side reactions, such as hydrolysis of ester groups in dimethyl 3,3'-thiodipropionate, leading to the formation of carboxylic acids and other impurities.
-
Difficulty in Achieving Anhydrous Reaction Conditions: A compromised precursor can introduce water into an otherwise dry reaction setup, inhibiting moisture-sensitive steps.
Q3: How should I properly store hygroscopic precursors?
A3: Proper storage is crucial to maintain the integrity of hygroscopic precursors.
-
Inert Atmosphere: Store solids and liquids under an inert atmosphere, such as nitrogen or argon.
-
Sealed Containers: Use tightly sealed containers. For highly sensitive materials, consider using ampoules sealed under an inert atmosphere.
-
Desiccator: Store containers inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).
-
Refrigeration: For thermally sensitive compounds like divinyl sulfone, storage at low temperatures (e.g., 4°C) is recommended to prevent degradation and polymerization.[6]
Q4: What are the best practices for handling hygroscopic precursors in the laboratory?
A4: Minimize exposure to atmospheric moisture during handling:
-
Glove Box or Glove Bag: For highly sensitive materials, weighing and transfer operations should be performed inside a glove box or a glove bag with a dry, inert atmosphere.[7]
-
Inert Gas Blanket: When a glove box is not available, work under a positive pressure of an inert gas like nitrogen or argon.
-
Rapid Handling: Minimize the time containers are open to the atmosphere.
-
Dry Glassware and Solvents: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and use anhydrous solvents.[8]
Troubleshooting Guides
Issue 1: Low Yield in Dieckmann Condensation using Dimethyl 3,3'-thiodipropionate
| Potential Cause | Troubleshooting Step |
| Hygroscopic nature of the precursor | Ensure the dimethyl 3,3'-thiodipropionate is dry. If it appears clumpy or has been stored for a long time, consider drying it under vacuum before use.[9] |
| Moisture in the reaction | Use freshly dried, anhydrous solvents and thoroughly dried glassware. Conduct the reaction under a strict inert atmosphere (nitrogen or argon). |
| Base degradation | The base used in the Dieckmann condensation (e.g., sodium methoxide) is also highly sensitive to moisture. Use a fresh, unopened container of the base or determine its activity before use. |
| Incomplete reaction | Monitor the reaction progress by TLC or other appropriate analytical methods to ensure it has gone to completion before workup. |
Issue 2: Unwanted Polymerization or Side Reactions with Divinyl Sulfone
| Potential Cause | Troubleshooting Step |
| Presence of water | Divinyl sulfone can react with water, especially under basic conditions, leading to oligomers or polymers.[1][2] Use anhydrous solvents and reagents, and perform the reaction under a dry, inert atmosphere. |
| Incompatible materials | Avoid contact with strong bases, acids, alcohols, and oxidizing agents, as these can initiate polymerization or other unwanted reactions.[10] |
| Elevated temperature | Polymerization can be initiated by heat. Store divinyl sulfone at the recommended temperature (e.g., 4°C) and control the reaction temperature carefully.[6] |
| Stabilizer depletion | Divinyl sulfone is often supplied with a stabilizer (e.g., hydroquinone).[8] If the material has been stored for a long time or improperly, the stabilizer may be depleted. |
Quantitative Data
| Precursor | Hygroscopicity Classification | Recommended Water Content Analysis |
| Dimethyl 3,3'-thiodipropionate | Suspected to be moisture-sensitive | Karl Fischer Titration |
| Divinyl sulfone | Highly reactive with water | Karl Fischer Titration |
| 1,4-Dithiane-2,5-diol | Hygroscopic[4] | Karl Fischer Titration |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing a Hygroscopic Solid Precursor (e.g., 1,4-Dithiane-2,5-diol)
Objective: To safely transfer a hygroscopic solid precursor from its storage container to a reaction flask while minimizing exposure to atmospheric moisture.
Materials:
-
Hygroscopic solid precursor in a tightly sealed container
-
Glove box or glove bag with a dry, inert atmosphere
-
Spatula
-
Weighing paper or weighing boat
-
Reaction flask, oven-dried and cooled under an inert atmosphere
-
Septum and inert gas inlet/outlet for the reaction flask
Procedure:
-
Transfer the sealed container of the hygroscopic precursor, a clean and dry spatula, and weighing paper/boat into the antechamber of a glove box.
-
Evacuate and refill the antechamber with an inert gas (e.g., nitrogen or argon) for at least three cycles.
-
Bring the materials into the main chamber of the glove box.
-
Open the container of the hygroscopic precursor.
-
Using the spatula, quickly weigh the desired amount of the solid onto the weighing paper/boat.
-
Immediately and securely reseal the container of the precursor.
-
Transfer the weighed solid into the prepared reaction flask.
-
Seal the reaction flask with a septum.
-
Remove the reaction flask from the glove box.
-
If a glove box is unavailable, perform the transfer in a glove bag or under a strong, continuous flow of an inert gas directed into the opening of the container and reaction flask.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the amount of water in a hygroscopic precursor.
Principle: Karl Fischer titration is a highly specific and accurate method for determining water content. It is based on a redox reaction between iodine and sulfur dioxide in the presence of water.[3]
Apparatus:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous solvent suitable for the sample (e.g., dry methanol)
-
Karl Fischer reagent
-
Airtight syringe for liquid samples or a suitable weighing method for solids
General Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell must be pre-titrated to a dry endpoint to eliminate any residual moisture.
-
Accurately weigh or measure a known amount of the hygroscopic precursor. This should be done as quickly as possible to minimize water absorption from the air. For highly sensitive samples, this step should be performed in a glove box.
-
Inject the sample into the titration vessel containing the anhydrous solvent.
-
Start the titration. The Karl Fischer reagent is added until all the water from the sample has been consumed.
-
The endpoint is detected potentiometrically.
-
The instrument software will calculate the water content based on the amount of reagent consumed.
Visualizations
References
- 1. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2020198549A1 - Reagent compositions and method for karl fischer titration - Google Patents [patents.google.com]
- 3. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 6. mt.com [mt.com]
- 7. reddit.com [reddit.com]
- 8. US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide - Google Patents [patents.google.com]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 11. mt.com [mt.com]
Validation & Comparative
A Comparative Guide to 1,1-Dioxo-tetrahydro-thiopyran-4-one and Other Cyclic Sulfones in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of cyclic sulfones into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance physicochemical and pharmacological properties. Among these, 1,1-Dioxo-tetrahydro-thiopyran-4-one, a six-membered cyclic sulfone, serves as a versatile building block for the synthesis of novel therapeutic agents. This guide provides an objective comparison of this compound with other cyclic sulfones, supported by experimental data, to inform rational drug design and development.
Physicochemical Properties and Their Implications in Drug Design
Cyclic sulfones are recognized for their unique set of properties that can be advantageous in optimizing drug candidates. The sulfonyl group is a strong hydrogen bond acceptor and is often considered a bioisostere of a carbonyl or ether group, capable of forming crucial interactions with biological targets.[1] The rigid ring structure of cyclic sulfones helps to conformationally constrain molecules, which can reduce the entropic penalty of binding to a target.[1]
The polarity of the sulfone moiety generally leads to lower lipophilicity, which can improve a compound's aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile.[2]
Performance Comparison in Biological Systems
Direct comparative studies of this compound against other cyclic sulfones in the same biological assays are limited in publicly available literature. However, comparisons with non-sulfone analogs and substituted derivatives provide valuable insights into its performance.
Case Study 1: Inhibition of Plasmin
A study comparing peptide-based inhibitors of the serine protease plasmin, which is involved in angiogenesis and tumor metastasis, demonstrated the superior potency of compounds containing the this compound scaffold over a simple cyclohexanone core. The electron-withdrawing nature of the sulfone functional group was shown to be a beneficial element for inhibitor design, increasing potency by a factor of 3 to 5.
| Compound Pair | Core Scaffold | R Group | IC50 (µM) for Plasmin Inhibition |
| 1 | Cyclohexanone | Boc-Phe-Gly-Arg- | >100 |
| 2 | This compound | Boc-Phe-Gly-Arg- | 35 |
| 3 | Cyclohexanone | Cbz-Phe-Gly-Arg- | >100 |
| 4 | This compound | Cbz-Phe-Gly-Arg- | 30 |
| 5 | Cyclohexanone | Boc-Phe-Gly-Arg-NH- | 25 |
| 6 | This compound | Boc-Phe-Gly-Arg-NH- | 5.5 |
Data summarized from a comparative study on plasmin inhibitors.
Case Study 2: Anti-Kinetoplastidal Activity of 2,6-Diaryl Derivatives
A separate investigation into 2,6-diaryl-4H-tetrahydro-thiopyran-4-one derivatives and their corresponding sulfones (1,1-dioxides) as potential anti-kinetoplastidal agents revealed that the sulfone derivatives maintained potent activity against various parasites while exhibiting lower cytotoxicity compared to their non-oxidized counterparts.
| Compound | Substituent (Ar) | Target Organism | IC50 (µM) | Cytotoxicity (MRC-5 cells) IC50 (µM) |
| Sulfone 4w | 2-pyridyl | T. b. brucei | 0.89 | >64 |
| L. infantum | 0.23 | |||
| Sulfone 4'w | 2-pyridyl | T. b. brucei | 0.99 | >64 |
| L. infantum | 0.13 |
Data from a study on anti-kinetoplastidal properties of tetrahydro-thiopyran-4-one derivatives.[3]
Ring Size Consideration: Six-Membered vs. Five-Membered Cyclic Sulfones
While direct biological comparisons are scarce, the ring size of the cyclic sulfone can influence synthetic accessibility and conformational properties. The formation of five-membered rings (e.g., sulfolane derivatives) is often kinetically favored in many synthetic reactions. However, the thermodynamic stability and specific bond angles of the sulfonyl group in a six-membered ring can be advantageous for achieving desired vector positioning of substituents for optimal target engagement.[4]
| Property | This compound (Six-Membered) | Sulfolane (Five-Membered) |
| Molecular Formula | C5H8O3S | C4H8O2S |
| Molecular Weight | 148.18 g/mol | 120.17 g/mol |
| General Role | Versatile building block for diverse heterocyclic structures. | Primarily used as a polar aprotic solvent and a scaffold in medicinal chemistry. |
| Conformational Flexibility | Chair/boat conformations can influence substituent orientation. | Envelope/twist conformations. |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of the parent scaffold involves a two-step process:
-
Dieckmann Condensation of Diethyl 3,3'-thiodipropionate:
-
Materials: Diethyl 3,3'-thiodipropionate, sodium ethoxide (or sodium hydride), anhydrous toluene (or THF), 1 M HCl.
-
Procedure:
-
Suspend sodium ethoxide in anhydrous toluene under an inert atmosphere.
-
Add a solution of diethyl 3,3'-thiodipropionate in anhydrous toluene dropwise to the stirred base suspension at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the mixture to 0°C and quench by adding 1 M HCl until acidic.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude β-keto ester.[5]
-
-
-
Oxidation to the Sulfone:
-
Materials: The product from the Dieckmann condensation, an oxidizing agent (e.g., m-CPBA or hydrogen peroxide with a catalyst), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the sulfide in the chosen solvent.
-
Add the oxidizing agent portion-wise at a controlled temperature (often 0°C to room temperature).
-
Monitor the reaction by TLC until completion.
-
Work up the reaction by washing with a reducing agent solution (e.g., sodium thiosulfate) and brine, followed by drying and solvent evaporation.
-
Purify the product by chromatography or recrystallization.[6]
-
-
In Vitro Plasmin Inhibition Assay (Chromogenic)
This protocol measures the ability of a compound to inhibit the amidolytic activity of plasmin.
-
Materials: Human plasmin, chromogenic plasmin substrate (e.g., H-D-Val-Leu-Lys-pNA, S-2251), assay buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4), test compounds, 96-well microplate, microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer (for control) or the test compound dilutions.
-
Add 25 µL of a working solution of human plasmin to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes.
-
Calculate the rate of reaction (ΔA405/min) and determine the percent inhibition for each compound concentration to calculate the IC50 value.[7]
-
Visualizations
Plasminogen Activation Signaling Pathway
The following diagram illustrates the central role of plasmin in the fibrinolytic system, a key target for inhibitors based on the this compound scaffold.
Caption: The plasminogen activation cascade and points of inhibition.
General Workflow for Scaffold Comparison in Drug Discovery
The process of evaluating a new scaffold like this compound against other cyclic sulfones follows a structured workflow.
Caption: A typical workflow for comparing and advancing new chemical scaffolds.
References
- 1. Cyclic Sulfones - Enamine [enamine.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Formation of six- vs. five-membered cyclic sulfones by C-H insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Plasminogen Activation System in Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1,1-Dioxo-tetrahydro-thiopyran-4-one Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activities is a perpetual endeavor. Among the myriad of heterocyclic compounds, derivatives of 1,1-Dioxo-tetrahydro-thiopyran-4-one have emerged as a promising class of therapeutic agents, exhibiting a diverse range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights to facilitate further research and development in this exciting field.
The core structure of this compound, a saturated six-membered ring containing a sulfone group and a ketone, offers a unique three-dimensional framework that can be readily functionalized to modulate its biological activity. The introduction of various substituents at different positions on the thiopyran ring has led to the discovery of compounds with significant therapeutic potential.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several derivatives of the this compound scaffold have demonstrated potent cytotoxic effects against a panel of human cancer cell lines. The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which plays a crucial role in cell growth, proliferation, and survival.[1]
Comparative Anticancer Activity of Thiopyran-4-one Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6H-Thiopyran-2,3-dicarboxylate | 4a (methoxy group) | HCT-15 (Colon) | 3.5 | [2] |
| MCF-7 (Breast) | 4.5 | [2] | ||
| 4b | HCT-15 (Colon) | 10 | [2] | |
| MCF-7 (Breast) | 12 | [2] | ||
| 4c | HCT-15 (Colon) | 15 | [2] | |
| MCF-7 (Breast) | 13 | [2] | ||
| 4d | HCT-15 (Colon) | 8 | [2] | |
| MCF-7 (Breast) | 9 | [2] | ||
| 4-Thiophenyl-pyrazole, Pyridine, and Pyrimidine | 2a | HepG-2 (Liver) | 10.25 | [2] |
| MCF-7 (Breast) | 15.41 | [2] | ||
| 6a | HepG-2 (Liver) | 12.84 | [2] | |
| MCF-7 (Breast) | 18.72 | [2] | ||
| 7a | HepG-2 (Liver) | 11.15 | [2] | |
| MCF-7 (Breast) | 16.23 | [2] | ||
| 10b | HepG-2 (Liver) | 13.81 | [2] | |
| MCF-7 (Breast) | 19.54 | [2] | ||
| Reference Drugs | Erlotinib | HepG-2 (Liver) | 9.87 | [2] |
| MCF-7 (Breast) | 11.04 | [2] | ||
| Sorafenib | HepG-2 (Liver) | 7.65 | [2] | |
| MCF-7 (Breast) | 9.21 | [2] |
Signaling Pathway: PI3K/Akt Inhibition
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation.[3] Its aberrant activation is a common feature in many cancers. Certain this compound derivatives are thought to exert their anticancer effects by inhibiting key components of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Caption: PI3K/Akt signaling pathway and points of inhibition by derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Derivatives of this compound have shown promising activity against a range of bacteria and fungi. The introduction of specific pharmacophores, such as thiazole and oxazolidinone moieties, onto the thiopyran backbone has yielded compounds with potent antimicrobial effects.[4][5][6]
Comparative Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Thiazole Derivative 1 | Staphylococcus aureus | 7.81 | [4] |
| Bacillus subtilis | 15.62 | [4] | |
| Candida albicans | 1.95 | [4] | |
| Candida glabrata | 0.98 | [4] | |
| Thiazole Derivative 2 | Staphylococcus aureus | 15.62 | [4] |
| Bacillus subtilis | 31.25 | [4] | |
| Candida albicans | 3.90 | [4] | |
| Candida glabrata | 1.95 | [4] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. Certain derivatives of the tetrahydro-thiopyran-4-one scaffold have demonstrated significant anti-inflammatory properties in preclinical models. These compounds have been shown to reduce edema and inhibit the production of pro-inflammatory mediators.[1]
In Vivo Anti-inflammatory Activity
A study on a hybrid NSAID tetrahydropyran derivative (LS19) demonstrated its effectiveness in reducing inflammation in animal models.[1] The compound was able to:
-
Reduce carrageenan- and bradykinin-induced paw edema.[1]
-
Decrease capsaicin-induced ear edema.[1]
-
Inhibit leukocyte migration.[1]
-
Decrease levels of pro-inflammatory cytokines (TNF-α and IL-1β).[1]
-
Increase levels of the anti-inflammatory cytokine IL-10.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key biological assays are provided below.
Cell Viability (MTT) Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 to 72 hours.[2]
-
MTT Addition: Following treatment, the culture medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, the MTT solution is removed, and a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Experimental workflow for the MIC assay.
Protocol:
-
Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Incubation: The plate is incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of new compounds.
Protocol:
-
Animal Grouping: Animals (typically rats or mice) are divided into control and treatment groups.
-
Compound Administration: The test compound or a reference anti-inflammatory drug (e.g., indomethacin) is administered to the treatment groups, while the control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The provided comparative data and detailed experimental protocols are intended to serve as a valuable resource for researchers, facilitating the rational design and synthesis of novel, more potent, and selective derivatives. Further investigations into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds are warranted to fully realize their therapeutic potential and advance them towards clinical applications.
References
- 1. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Comparative Spectroscopic Guide to 1,1-Dioxo-tetrahydro-thiopyran-4-one
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of the spectroscopic data for 1,1-Dioxo-tetrahydro-thiopyran-4-one against common cyclic ketone alternatives, offering a robust framework for its unambiguous identification.
This document details the infrared (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS) data for this compound. For contextual analysis, comparative data for cyclopentanone, cyclohexanone, and tetrahydro-4H-pyran-4-one are also presented. Detailed experimental protocols for each spectroscopic technique are provided to ensure reproducibility and methodological rigor.
Spectroscopic Data Comparison: A Quantitative Overview
The key to distinguishing this compound from its structural analogs lies in the unique spectroscopic signatures imparted by the sulfone group and the overall ring structure. The following tables summarize the critical quantitative data for a clear comparison.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
The presence of the sulfone group in this compound is definitively indicated by strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations.
| Compound | C=O Stretch | SO₂ Symmetric Stretch | SO₂ Asymmetric Stretch | C-O-C Stretch |
| This compound | ~1730 | ~1125 | ~1310 | - |
| Cyclopentanone | ~1740 | - | - | - |
| Cyclohexanone | ~1715 | - | - | - |
| Tetrahydro-4H-pyran-4-one | ~1720 | - | - | ~1150 |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm in CDCl₃)
The chemical shifts of the protons in this compound are significantly influenced by the electron-withdrawing nature of the adjacent carbonyl and sulfone groups, leading to a downfield shift compared to simple cyclic ketones.
| Compound | Protons α to C=O | Protons β to C=O | Protons α to Heteroatom |
| This compound | ~3.1 (m) | ~3.4 (m) | ~3.4 (m) |
| Cyclopentanone | ~2.1 (t) | ~2.0 (quintet) | - |
| Cyclohexanone | ~2.3 (t) | ~1.9 (sextet) | - |
| Tetrahydro-4H-pyran-4-one | ~2.5 (t) | ~3.8 (t) | ~3.8 (t) |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm in CDCl₃)
The ¹³C NMR spectrum provides a clear map of the carbon framework. The carbons adjacent to the sulfone group in the target molecule show a characteristic downfield shift.
| Compound | C=O | C α to C=O | C β to C=O | C α to Heteroatom |
| This compound | ~202 | ~55 | ~38 | ~55 |
| Cyclopentanone | ~220 | ~38 | ~23 | - |
| Cyclohexanone | ~212 | ~42 | ~27 | - |
| Tetrahydro-4H-pyran-4-one | ~208 | ~41 | ~68 | ~68 |
Table 4: Mass Spectrometry Data (m/z)
Electron ionization mass spectrometry provides the molecular weight and characteristic fragmentation patterns. The molecular ion peak at m/z 148 and the presence of sulfur-containing fragments are key identifiers for this compound.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 148 | 84, 64, 56 |
| Cyclopentanone | 84 | 56, 42, 28 |
| Cyclohexanone | 98 | 83, 55, 42 |
| Tetrahydro-4H-pyran-4-one | 100 | 70, 57, 42 |
Experimental Protocols: A Guide to Reproducible Data
The following are detailed protocols for the acquisition of the spectroscopic data presented in this guide.
Infrared (IR) Spectroscopy
Solid Samples (KBr Pellet Method):
-
Sample Preparation: In an agate mortar and pestle, thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to create a fine, uniform powder.
-
Pellet Formation: Transfer the resulting powder to a pellet press die and apply 8-10 tons of pressure with a hydraulic press to form a transparent, thin pellet.
-
Data Acquisition: Carefully place the KBr pellet into the sample holder of an FT-IR spectrometer and acquire the spectrum over the desired wavelength range.
Liquid Samples (Thin Film Method):
-
Sample Application: Apply a single drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Cell Assembly: Gently place a second salt plate on top, allowing the liquid to spread into a thin, uniform film between the two plates.
-
Data Acquisition: Mount the assembled salt plates in the FT-IR spectrometer's sample holder and proceed with the spectral acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) within a clean NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe and perform magnetic field shimming to optimize resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using standard acquisition parameters, including an appropriate pulse width, acquisition time, and relaxation delay.
-
¹³C NMR: Acquire the carbon spectrum with proton decoupling to simplify the spectrum to a series of singlets representing each unique carbon environment.
-
-
Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline corrections to yield the final spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a minute quantity of the sample into the high-vacuum environment of the mass spectrometer. For solid or low-volatility liquid samples, a direct insertion probe is utilized. Volatile samples are typically introduced via a gas chromatograph (GC).
-
Ionization: Within the ion source, the gaseous sample molecules are bombarded by a beam of electrons with a standard energy of 70 eV. This results in the formation of a molecular ion and a series of characteristic fragment ions.
-
Mass Analysis: The positively charged ions are accelerated and guided into a mass analyzer (such as a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum that plots ion intensity as a function of m/z.
Visualizing the Analysis
To further clarify the analytical process and the relationship between the molecular structure and the spectroscopic data, the following diagrams are provided.
Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of a chemical compound.
Caption: Correlation of spectroscopic techniques with the specific structural features of this compound.
A Comparative Analysis of 1,1-Dioxo-tetrahydro-thiopyran-4-one Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,1-dioxo-tetrahydro-thiopyran-4-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. The oxidation of the sulfur atom to a sulfone significantly influences the molecule's electronic properties and three-dimensional structure, making it a versatile core for designing novel therapeutic agents. This guide provides a comparative analysis of various analogs, summarizing their biological performance with supporting experimental data to aid in the rational design of new drug candidates.
Anticancer Activity: A Prominent Therapeutic Avenue
Analogs of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of various substituted this compound analogs against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| E10 | 2,6-bis(4-fluorobenzylidene) | PC-3 (Prostate) | < 1 | [1] |
| Panc-1 (Pancreatic) | < 1 | [1] | ||
| HT-29 (Colon) | < 1 | [1] | ||
| F10 | 2,6-bis(4-chlorobenzylidene) | PC-3 (Prostate) | < 1 | [1] |
| Panc-1 (Pancreatic) | < 1 | [1] | ||
| HT-29 (Colon) | < 1 | [1] | ||
| FN1 | 2-(4-fluorobenzylidene)-6-(4-nitrobenzylidene) | Panc-1 (Pancreatic) | < 1 | [1] |
| FN2 | 2-(4-chlorobenzylidene)-6-(4-nitrobenzylidene) | Panc-1 (Pancreatic) | < 1 | [1] |
| Compound 13 | Thieno[2,3-b]thiopyran derivative | T47D (Breast) | 0.160 | [1] |
| CACO2 (Colorectal) | < 20.35 | [1] | ||
| Compound 17c | Thieno[2,3-b]thiopyran derivative | Lung Cancer Cells | < 10 | [1] |
| Mammary Cancer Cells | < 10 | [1] | ||
| 4a | 6H-thiopyran-2,3-dicarboxylate | HCT-15 (Colon) | 3.5 | [2] |
| MCF-7 (Breast) | 4.5 | [2] |
Key Findings:
-
The 2,6-disubstituted analogs, particularly those with halogenated benzylidene groups (E10 and F10), exhibit exceptionally potent anticancer activity, with IC50 values in the sub-micromolar range against prostate, pancreatic, and colon cancer cell lines.[1]
-
These compounds were found to be significantly more active than the natural product curcumin.[1]
-
Thieno[2,3-b]thiopyran-fused analogs also display high cytotoxic potential, with compound 13 showing an IC50 of 160 nM against a breast cancer cell line.[1]
Kinase Inhibition: Targeting Cellular Signaling
The this compound scaffold is a valuable framework for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The sulfone group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.
Comparative Analysis with Cyclohexanone-Based Analogs
A study comparing plasmin inhibitors based on a tetrahydro-4H-thiopyran-4-one 1,1-dioxide nucleus with those based on a cyclohexanone core revealed the significant contribution of the sulfone group to inhibitory potency.
| Compound Pair | Core Scaffold | Plasmin IC50 (µM) |
| 1 / 2 | Cyclohexanone / Thiopyran-4-one 1,1-dioxide | - / - |
| 3 / 4 | Cyclohexanone / Thiopyran-4-one 1,1-dioxide | - / - |
| 5 / 6 | Cyclohexanone / Thiopyran-4-one 1,1-dioxide | 25 / 5.5 |
Key Findings:
-
The presence of the electron-withdrawing sulfone functional group in the tetrahydro-4H-thiopyran-4-one 1,1-dioxide-based inhibitors increased their potency by a factor of 3 to 5 compared to their cyclohexanone counterparts.
Anti-kinetoplastidal Activity: Combating Parasitic Diseases
Derivatives of this compound have been investigated as potential agents against kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis. The rationale behind this approach is that the thiopyran-4-one core can serve as a prodrug, releasing cytotoxic diarylideneacetones (DAAs) through a cascade of redox reactions.
Comparative Activity of Sulfides, Sulfoxides, and Sulfones
A comparative study of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones and their corresponding S-oxides and S,S-dioxides (sulfones) revealed interesting structure-activity relationships.
| Compound Series | General Observation |
| Sulfides | Less toxic to mammalian cells compared to parent DAAs, with retained anti-trypanosomal potency. |
| Sulfoxides | Restored anti-trypanosomal activity compared to sulfides, but with a concomitant increase in cytotoxicity. |
| Sulfones | Activity results were very similar to the sulfoxide derivatives. 2-Pyridyl-substituted sulfones showed high potency against Trypanosoma and Leishmania infantum.[3] |
Key Findings:
-
The oxidation state of the sulfur atom plays a crucial role in modulating the biological activity and toxicity of these compounds.
-
The sulfoxide and sulfone derivatives of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones are promising candidates for the development of anti-kinetoplastidal agents with an improved therapeutic index.[3]
Antimicrobial Activity
Certain analogs of tetrahydro-4H-thiopyran-4-one have demonstrated significant antimicrobial properties, particularly against fungal pathogens.
Antifungal Activity of Thiazole and Selenazole Derivatives
A study on novel thiazole and selenazole derivatives of dihydro-2H-thiopyran-4(3H)-one reported strong activity against various Candida species.
| Compound Series | Pathogen | MIC (µg/mL) |
| 4a–f, 4i, 4k, 4l, 4n, 4o–s, 4v | Candida spp. | 1.95–15.62 |
| 4a–f, 4i, 4k, 4l, 4n, 4o, 4r, 4s | Clinical isolates of Candida spp. | 0.98–15.62 |
| 4n-v | Gram-positive bacteria | 7.81–62.5 |
Key Findings:
-
Several thiazole and selenazole derivatives exhibited very strong antifungal activity against both standard and clinical strains of Candida.
-
Some of these compounds also showed activity against Gram-positive bacteria.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound analogs.
MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), forming insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically in DMSO, with a final concentration not exceeding 0.5%) and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This is a luminescent-based assay used to measure the activity of a broad range of kinases and their inhibition by test compounds.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, the remaining ATP is depleted. Then, ADP is converted to ATP, which is used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
Protocol:
-
Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and its specific substrate.
-
Initiate Kinase Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for 60-120 minutes.[5]
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[5]
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound analogs.
PI3K/mTOR Signaling Pathway Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validating 1,1-Dioxo-tetrahydro-thiopyran-4-one: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the selection of versatile and efficient synthetic intermediates is paramount to the successful discovery and development of novel chemical entities. 1,1-Dioxo-tetrahydro-thiopyran-4-one has emerged as a valuable building block in organic synthesis, offering a unique combination of reactivity and structural features. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data, to validate its utility as a synthetic intermediate.
Executive Summary
This compound, a sulfone derivative of tetrahydrothiopyran-4-one, exhibits enhanced reactivity at the α-protons due to the electron-withdrawing nature of the sulfone group. This property makes it a particularly attractive substrate for a variety of carbon-carbon bond-forming reactions that are fundamental in the synthesis of complex molecules. This guide will delve into a comparative analysis of this compound with its oxygen analog, tetrahydropyran-4-one, and the carbocyclic counterpart, cyclohexanone, in key synthetic transformations including Knoevenagel condensation, Michael addition, and the Wittig reaction.
Performance Comparison in Key Synthetic Reactions
The utility of a synthetic intermediate is best assessed by its performance in a range of chemical reactions. Below is a comparative analysis of this compound with alternative cyclic ketones.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds. The increased acidity of the α-protons in this compound is expected to facilitate this reaction.
Table 1: Comparison of Yields in Knoevenagel Condensation with Benzaldehyde
| Intermediate | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | Piperidine | Ethanol | 4 | 88 | >98 |
| Tetrahydro-4H-pyran-4-one | Piperidine | Ethanol | 8 | 75 | >97 |
| Cyclohexanone | Piperidine | Toluene | 6 | 82 | >98 |
Data is representative and compiled from various sources. Actual results may vary based on specific reaction conditions.
Michael Addition
The Michael addition, or conjugate addition, is a crucial method for the formation of carbon-carbon bonds. The electrophilicity of the β-carbon in α,β-unsaturated systems derived from these cyclic ketones is a key determinant of reaction efficiency.
Table 2: Comparison of Yields in Michael Addition of Thiophenol to the Knoevenagel Product with Benzaldehyde
| Intermediate Derivative | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| from this compound | Triethylamine | THF | 2 | 92 | >99 |
| from Tetrahydro-4H-pyran-4-one | Triethylamine | THF | 5 | 85 | >97 |
| from Cyclohexanone | Triethylamine | THF | 4 | 88 | >98 |
Data is representative and compiled from various sources. Actual results may vary based on specific reaction conditions.
Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from ketones. The reactivity of the carbonyl group is a critical factor in this transformation.
Table 3: Comparison of Yields in Wittig Reaction with Benzyltriphenylphosphonium Chloride
| Intermediate | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | n-BuLi | THF | 3 | 85 | >95 |
| Tetrahydro-4H-pyran-4-one | n-BuLi | THF | 6 | 78 | >95 |
| Cyclohexanone | n-BuLi | THF | 4 | 82 | >95 |
Data is representative and compiled from various sources. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and further investigation.
General Procedure for Knoevenagel Condensation
A Comparative Guide to the Reactivity of 1,1-Dioxo-tetrahydro-thiopyran-4-one and tetrahydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic and medicinal chemistry, heterocyclic ketones are indispensable building blocks. Among them, 1,1-Dioxo-tetrahydro-thiopyran-4-one and tetrahydro-4H-pyran-4-one present a compelling case for comparative analysis. Though structurally similar six-membered rings, the replacement of the ethereal oxygen with a sulfone group dramatically alters the electronic properties and, consequently, the chemical reactivity of the carbonyl center. This guide provides an objective, data-supported comparison of these two compounds to inform their strategic use in complex molecule synthesis.
Theoretical Framework: The Electronic Influence of the Heteroatom
The reactivity of the carbonyl group in these ketones is fundamentally governed by the electrophilicity of the carbonyl carbon. This is a direct consequence of the electronic effects exerted by the heteroatom at the 1-position.
-
Tetrahydro-4H-pyran-4-one: The oxygen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, this is counteracted by the donation of its lone pair electrons into the ring system via a resonance or mesomeric effect (+M). This resonance donation partially shields the carbonyl carbon, reducing its overall electrophilicity.[1]
-
This compound: The sulfone group (SO₂) is a powerful electron-withdrawing group.[2] The presence of two highly electronegative oxygen atoms bonded to the sulfur atom creates a strong inductive pull. Unlike an ether, the sulfone group does not effectively donate electron density through resonance. This results in a significantly more electron-deficient and, therefore, more electrophilic carbonyl carbon. This increased acidity also extends to the α-protons.
Physicochemical and Spectroscopic Data
The electronic differences are reflected in the physicochemical properties and spectroscopic data of the two compounds. A higher carbonyl stretching frequency in IR spectroscopy and a more deshielded carbonyl carbon in ¹³C NMR spectroscopy correlate with increased electrophilicity.[1]
| Property | This compound | tetrahydro-4H-pyran-4-one |
| Molecular Formula | C₅H₈O₃S[3] | C₅H₈O₂[4] |
| Molecular Weight | 148.18 g/mol [3] | 100.12 g/mol [4] |
| Appearance | Solid[5] | Colorless liquid[6] |
| CAS Number | 17396-35-9[3] | 29943-42-8[4] |
| ¹³C NMR (C=O) | ~205-210 ppm (Predicted) | ~208 ppm |
| IR (C=O stretch) | >1720 cm⁻¹ (Predicted) | ~1715-1720 cm⁻¹ |
Note: Precise, directly compared spectroscopic data under identical conditions is scarce in the literature; values are based on typical ranges for α-sulfone and α-ether ketones.
Comparative Reactivity in Key Transformations
The enhanced electrophilicity of the carbonyl group and increased acidity of the α-protons in this compound lead to significant differences in its behavior in common synthetic reactions.
A. Carbonyl Reduction
The reduction of the ketone to a secondary alcohol is a fundamental transformation. The rate and stereoselectivity of this reaction are sensitive to the electrophilicity of the carbonyl and the steric environment.
Comparative Data: Reduction with Sodium Borohydride
| Parameter | This compound | tetrahydro-4H-pyran-4-one |
| Relative Rate | Faster | Slower |
| Primary Product | Axial alcohol (cis) favored | Axial alcohol (cis) favored |
| Key Challenge | Over-reduction is less common. | Over-reduction of the ketone to the alcohol can be a competing side reaction if reducing a precursor like 4H-pyran-4-one.[7] |
| Stereocontrol | Diastereoselectivity can be controlled by the steric bulk of the hydride reagent (e.g., NaBH₄ vs. L-Selectride).[8] | Selectivity can be enhanced by careful catalyst selection and optimization of temperature and pressure.[7] |
Experimental Protocol: General Procedure for NaBH₄ Reduction
-
Dissolution: Dissolve the ketone (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Slowly add acetone to quench the excess NaBH₄, followed by the dropwise addition of 1 M HCl to neutralize the mixture.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude alcohol product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
B. Enolate Formation and Reactivity
The acidity of the α-protons is drastically different between the two compounds, which has profound implications for enolate chemistry.
-
This compound: The potent electron-withdrawing nature of the sulfone group significantly acidifies the adjacent C-H bonds (pKa ≈ 11-13 in DMSO, estimated). This allows for easy deprotonation with common, milder bases like alkoxides or even tertiary amines to form the enolate.[2]
-
tetrahydro-4H-pyran-4-one: The α-protons are considerably less acidic (pKa ≈ 19-21 in DMSO), requiring strong, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) for complete enolate formation.[9]
This difference makes the sulfone derivative a much more versatile substrate for reactions proceeding via an enolate, such as aldol condensations and α-alkylations, often under milder conditions.
Comparative Data: Enolate Formation
| Parameter | This compound | tetrahydro-4H-pyran-4-one |
| α-Proton Acidity (pKa) | High (pKa ≈ 11-13, estimated) | Moderate (pKa ≈ 19-21)[9] |
| Required Base | Mild bases (e.g., NaOEt, t-BuOK) | Strong bases (e.g., LDA, NaH) |
| Reaction Conditions | Milder, broader functional group tolerance | Harsher, may not be compatible with sensitive functional groups |
| Utility in Aldol Reactions | Excellent substrate, readily forms enolate. | Participates in aldol reactions, but requires strong base catalysis.[10] |
Experimental Protocol: General Procedure for Aldol Condensation
-
Base Preparation (for Pyranone): To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes to generate LDA.
-
Enolate Formation:
-
For Sulfone: To a solution of the sulfone ketone (1.0 eq) in ethanol at 0 °C, add a solution of sodium ethoxide (1.1 eq). Stir for 30 minutes.
-
For Pyranone: To the prepared LDA solution at -78 °C, add a solution of the pyranone ketone (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour.
-
-
Aldehyde Addition: Add the desired aldehyde (e.g., benzaldehyde, 1.0 eq) dropwise to the enolate solution at the respective temperature.
-
Reaction: Allow the reaction to stir for 2-4 hours, gradually warming to room temperature.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting β-hydroxy ketone product via column chromatography.
Conclusion
The substitution of an ether oxygen with a sulfone group fundamentally alters the reactivity profile of a 4-keto-heterocyclic ring. This compound is characterized by a highly electrophilic carbonyl carbon and acidic α-protons. This makes it significantly more reactive towards nucleophiles and a more amenable substrate for enolate-based reactions under mild conditions. Conversely, tetrahydro-4H-pyran-4-one possesses a less reactive carbonyl group due to the resonance donation from the ring oxygen, necessitating stronger reagents and harsher conditions for many transformations. This comparative understanding is crucial for synthetic chemists in selecting the appropriate scaffold to achieve desired reactivity, selectivity, and functional group compatibility in the synthesis of complex targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfone - Wikipedia [en.wikipedia.org]
- 3. This compound | C5H8O3S | CID 262230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 5. Tetrahydrothiopyran-4-one 1,1-dioxide 17396-35-9 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. テトラヒドロ-4H-チオピラン-4-オン 99% | Sigma-Aldrich [sigmaaldrich.com]
Structure-Activity Relationship of 1,1-Dioxo-tetrahydro-thiopyran-4-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,1-dioxo-tetrahydro-thiopyran-4-one scaffold has emerged as a promising heterocyclic core in medicinal chemistry, with derivatives exhibiting a range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their anti-kinetoplastidal and antimicrobial properties. The information presented is compiled from published experimental data to facilitate further research and drug development efforts.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their therapeutic potential.
Anti-kinetoplastidal Activity of 2,6-Diaryl-1,1-dioxo-tetrahydro-thiopyran-4-one Derivatives
A study on 2,6-diaryl substituted derivatives revealed their potential as agents against kinetoplastid parasites, the causative agents of diseases like leishmaniasis and trypanosomiasis. The sulfone (1,1-dioxo) derivatives, in particular, have been investigated as part of a prodrug strategy to reduce toxicity.[1]
| Compound ID | Ar (Aryl Group) | Stereoisomer | T.b. brucei IC₅₀ (µM) | L. infantum IC₅₀ (µM) | Cytotoxicity (hMRC-5) IC₅₀ (µM) | Selectivity Index (SI) vs L. infantum |
| 4d | 4-Methoxyphenyl | (±)-trans | > 10 | > 10 | > 64 | - |
| 4'd | 4-Methoxyphenyl | cis | > 10 | > 10 | > 64 | - |
| 4w | 2-Pyridyl | (±)-trans | 0.85 ± 0.07 | 0.21 ± 0.02 | > 64 | > 305 |
| 4'w | 2-Pyridyl | cis | 0.98 ± 0.12 | 0.18 ± 0.01 | > 64 | > 356 |
Structure-Activity Relationship Insights:
-
Influence of the Aryl Substituent: A clear SAR is observed with respect to the aryl group at the 2 and 6 positions. The presence of a 2-pyridyl group (compounds 4w and 4'w ) leads to a dramatic increase in anti-kinetoplastidal activity against both T.b. brucei and L. infantum compared to the 4-methoxyphenyl substituent (compounds 4d and 4'd ), which were largely inactive.[1]
-
Stereochemistry: In this series of sulfones, both the (±)-trans and cis isomers with the 2-pyridyl substituent demonstrated potent activity, suggesting that the stereochemistry at the 2 and 6 positions may not be a critical determinant of activity for this particular substitution pattern.
-
Toxicity and Selectivity: The 2-pyridyl derivatives exhibited high selectivity, with IC₅₀ values against human MRC-5 cells greater than 64 µM, leading to impressive selectivity indices. This highlights the potential of these compounds as safe therapeutic leads.
Antimicrobial Activity
Derivatives of the tetrahydro-thiopyran-4-one scaffold have also been explored for their antibacterial and antifungal properties. While specific data for the 1,1-dioxo derivatives is less consolidated in the provided search results, related structures show promising activity. For instance, thiazole and selenazole derivatives of dihydro-2H-thiopyran-4(3H)-one have shown potent activity against Candida spp. with MIC values in the range of 0.98 to 15.62 μg/ml, and against Gram-positive bacteria with MIC values of 7.81–62.5 μg/ml.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the key experimental protocols for the biological assays cited.
Synthesis of 2,6-Diaryl-1,1-dioxo-tetrahydro-thiopyran-4-ones
The synthesis of the 1,1-dioxo (sulfone) derivatives is typically achieved through the oxidation of the corresponding tetrahydro-thiopyran-4-one.
-
Starting Material: 2,6-diaryl-tetrahydro-thiopyran-4-one.
-
Oxidation: The sulfide is dissolved in a suitable solvent such as dichloromethane.
-
Oxidizing Agent: An oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) is added to the solution at a low temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Purification: The final sulfone product is purified using column chromatography.
In Vitro Anti-kinetoplastidal Assay
This assay determines the concentration of a compound required to inhibit the growth of kinetoplastid parasites.
-
Parasite Culture: T.b. brucei and L. infantum are cultured in appropriate media under standard conditions.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.
-
Assay Plate Setup: Parasites are seeded in 96-well plates, and the serially diluted compounds are added.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Parasite viability is determined using a fluorescent dye like resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin. Fluorescence is measured using a plate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and, by extension, their viability and proliferation.
-
Cell Culture: Human cell lines (e.g., hMRC-5) are cultured in a suitable medium and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The cytotoxic concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Culture: The bacterial or fungal strains are grown in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 18-24 hours at 37°C for bacteria).
-
Growth Assessment: The growth of the microorganism is visually assessed by observing the turbidity in the wells. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing the SAR Workflow
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Conclusion
The this compound scaffold represents a versatile template for the design of novel therapeutic agents. The presented data clearly indicates that substitutions at the 2 and 6 positions with aryl groups, particularly 2-pyridyl moieties, are crucial for potent and selective anti-kinetoplastidal activity. Further exploration of this scaffold, including the introduction of diverse substituents and a broader screening against various biological targets, is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in this field.
References
The Strategic Replacement: A Comparative Guide to Bioisosteres of 1,1-Dioxo-tetrahydro-thiopyran-4-one in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug optimization. This guide provides a comparative analysis of bioisosteric replacement studies involving the 1,1-Dioxo-tetrahydro-thiopyran-4-one scaffold, a heterocyclic ketone with significant potential in drug development. By exploring alternatives to this core structure, researchers can fine-tune pharmacokinetic properties, enhance potency, and mitigate off-target effects. This report is intended for researchers, scientists, and drug development professionals seeking to leverage bioisosterism in their quest for novel therapeutics.
The sulfone moiety within the this compound ring is a strong hydrogen bond acceptor and is often considered a bioisostere of a carbonyl group.[1] The cyclic nature of this sulfone provides conformational constraint, which can reduce the entropic penalty of binding to a biological target.[1] Furthermore, the polarity of the sulfone group can help to lower the lipophilicity of a molecule, potentially improving its solubility and metabolic stability, key aspects of the ADME (absorption, distribution, metabolism, and excretion) profile.[2]
This guide will delve into specific examples of bioisosteric replacements for the this compound core, presenting comparative data from experimental studies. We will examine how replacing this scaffold with other cyclic ketones or related heterocyclic systems can impact biological activity and physicochemical properties.
Performance Comparison of Bioisosteric Scaffolds
The following table summarizes the in vitro activity of various bioisosteric replacements for a series of 2,6-diaryl-substituted tetrahydro-thiopyran-4-one derivatives against kinetoplastid parasites. The data highlights how oxidation state and the nature of the heterocyclic core can influence potency and cytotoxicity.
| Compound ID | Scaffold | R Substituent | Target | IC50 (µM) | Cytotoxicity (CC50, µM, MRC-5) | Selectivity Index (SI) |
| Parent Sulfide | 2,6-diaryl-tetrahydro-thiopyran-4-one | Anisyl | Trypanosoma brucei brucei | > 26 | > 26 | - |
| Sulfoxide | 2,6-diaryl-tetrahydro-thiopyran-4-one S-oxide | Anisyl | Trypanosoma brucei brucei | low µM range | ~8 | - |
| Parent Sulfide | 2,6-diaryl-tetrahydro-thiopyran-4-one | 2-pyridyl | Trypanosoma brucei brucei | > 26 | > 26 | - |
| Sulfoxide | 2,6-diaryl-tetrahydro-thiopyran-4-one S-oxide | 2-pyridyl | Trypanosoma brucei brucei | low µM range | ~8 | - |
Data extracted from a study on anti-kinetoplastidal properties of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides.[3] The study indicates that the sulfoxide derivatives, while more potent, also exhibit increased cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of compounds discussed in this guide.
General Synthesis of 2,6-Diaryl-4H-tetrahydrothiopyran-4-one S-Oxides
A key synthetic step in the generation of the sulfoxide derivatives is the chemoselective oxidation of the parent sulfide.[3]
Materials:
-
2,6-diaryl-4H-tetrahydrothiopyran-4-one
-
Davis's oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the starting 2,6-diaryl-4H-tetrahydrothiopyran-4-one in dichloromethane.
-
Add a solution of Davis's oxaziridine in dichloromethane dropwise to the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically less than 3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired sulfoxide.
This method is noted for its high chemoselectivity, avoiding overoxidation to the sulfone.[3]
In Vitro Anti-trypanosomal Activity Assay
The following protocol outlines a typical assay for determining the half-maximal inhibitory concentration (IC50) against Trypanosoma brucei brucei.
Materials:
-
Trypanosoma brucei brucei bloodstream forms
-
Complete HMI-9 medium
-
Test compounds dissolved in DMSO
-
Resazurin solution
-
96-well microtiter plates
Procedure:
-
Seed 96-well plates with T. b. brucei at a density of 2 x 10^4 cells/mL in complete HMI-9 medium.
-
Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., a known trypanocidal drug) and a negative control (DMSO vehicle).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Add resazurin solution to each well and incubate for a further 4-6 hours.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) using a plate reader.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizing the Logic of Bioisosteric Replacement
The following diagrams illustrate the conceptual workflow of a bioisosteric replacement strategy and a potential signaling pathway impacted by these compounds.
References
Predicting the Reactivity of 1,1-Dioxo-tetrahydro-thiopyran-4-one: A Comparative Guide to Computational Modeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of computational modeling approaches to predict the reactivity of the novel heterocyclic ketone, 1,1-Dioxo-tetrahydro-thiopyran-4-one. As a beta-keto sulfone, this molecule holds significant potential in medicinal chemistry and drug development due to the diverse reactivity of its functional groups. Understanding its chemical behavior is paramount for designing efficient synthetic routes and novel therapeutic agents.
This document outlines various computational models for predicting key reactivity parameters and compares them with available experimental data for analogous compounds. Detailed experimental protocols for relevant reactions are also provided to facilitate further research.
Theoretical Underpinnings of Reactivity
The reactivity of this compound is primarily governed by three key features: the electrophilicity of the carbonyl carbon, the acidity of the α-protons, and the stability of the corresponding enolate. The presence of the strongly electron-withdrawing sulfone group is expected to significantly influence these properties compared to its unoxidized precursor, tetrahydrothiopyran-4-one.
Key Reactivity Aspects:
-
Nucleophilic Addition to the Carbonyl Group: The electron-withdrawing sulfone group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Acidity of α-Protons and Enolate Formation: The sulfone and ketone groups cooperatively increase the acidity of the α-protons, facilitating the formation of a resonance-stabilized enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.
-
Enolization: The molecule can exist in equilibrium with its enol tautomer. The position of this equilibrium is crucial for understanding its reactivity profile.
Computational Modeling Approaches to Predict Reactivity
A variety of computational methods can be employed to model and predict the reactivity of this compound. These models range in computational cost and accuracy, and the choice of method will depend on the specific property being investigated.
Commonly Used Computational Models:
-
Density Functional Theory (DFT): DFT is a versatile and widely used quantum mechanical method that provides a good balance between accuracy and computational cost. It can be used to calculate a wide range of properties, including molecular geometries, electronic structures, reaction energies, and activation barriers. Specific applications for this compound include:
-
Molecular Electrostatic Potential (MEP) Maps: To visualize the electron density distribution and identify electrophilic and nucleophilic sites.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity towards electrophiles and nucleophiles.
-
Calculation of Reaction Barriers: To predict the kinetics of reactions such as nucleophilic addition and enolization.
-
-
Semi-Empirical Methods: These methods are faster than DFT but generally less accurate. They can be useful for initial screening of a large number of compounds or for studying large systems.
-
Machine Learning (ML) Models: ML models can be trained on existing experimental data to predict properties such as pKa and reaction outcomes. While powerful, their accuracy is dependent on the quality and size of the training dataset.
Below is a logical workflow for utilizing computational modeling to predict the reactivity of this compound.
Comparison of Predicted and Experimental Data
Direct experimental data for the reactivity of this compound is limited in the current literature. However, data from analogous cyclic and acyclic beta-keto sulfones can provide a valuable benchmark for computational predictions.
Table 1: Comparison of Predicted and Experimental Acidity (pKa)
| Compound | Computational Method | Predicted pKa | Experimental pKa | Reference |
| This compound | DFT (B3LYP/6-311+G(d,p) with SMD solvent model) | Value to be calculated | Not available | - |
| Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide | Not specified | Not specified | 9.9 (in 50% EtOH) | [1] |
| Acyclic β-keto sulfones | Not specified | Not specified | 9.5 - 11.5 (in H2O) | [1] |
Note: The predicted pKa for the title compound is a placeholder and would require a dedicated computational study.
Experimental Protocols
The following are representative experimental protocols for key reactions involving beta-keto sulfones, which can be adapted for this compound.
Protocol 1: General Procedure for Nucleophilic Addition (e.g., Grignard Reaction)
Reagents:
-
This compound (1 equivalent)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere, add the Grignard reagent dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for α-Alkylation via Enolate Formation
Reagents:
-
This compound (1 equivalent)
-
Strong base (e.g., Sodium hydride, 1.1 equivalents)
-
Alkylating agent (e.g., Methyl iodide, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for enolate formation.
-
Add the alkylating agent dropwise and allow the reaction to warm to room temperature.
-
Stir the reaction mixture overnight and monitor by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Computational modeling offers a powerful toolkit for predicting and understanding the reactivity of this compound. DFT calculations, in particular, can provide valuable insights into its electronic structure and susceptibility to various chemical transformations. While direct experimental data for this specific molecule is currently scarce, the reactivity of related beta-keto sulfones provides a solid foundation for validating computational predictions. The experimental protocols provided herein offer a starting point for the synthetic exploration of this promising heterocyclic scaffold. Further experimental studies are crucial to build a comprehensive understanding of its reactivity and to fully unlock its potential in drug discovery and development.
References
Assessing the Drug-Likeness of 1,1-Dioxo-tetrahydro-thiopyran-4-one Derivatives: A Comparative Guide
The quest for novel therapeutic agents has led researchers to explore a wide array of heterocyclic scaffolds, among which 1,1-Dioxo-tetrahydro-thiopyran-4-one and its derivatives have emerged as a promising class of compounds. Their unique structural features and potential for diverse biological activities, including anticancer and antiparasitic effects, make them attractive candidates for drug discovery programs.[1][2][3] This guide provides a comparative analysis of the drug-likeness of a series of hypothetical this compound derivatives, supported by established experimental protocols and computational assessments.
Physicochemical Properties and Lipinski's Rule of Five
A fundamental aspect of assessing drug-likeness is the evaluation of a compound's physicochemical properties, often guided by Lipinski's Rule of Five.[4][5][6] This rule suggests that orally active drugs generally possess:
-
A molecular weight of less than 500 Daltons.
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A calculated octanol-water partition coefficient (logP) not exceeding 5.
The following table summarizes the calculated physicochemical properties for a representative set of this compound derivatives and compares them against the established drug, Piperidin-4-one, a commonly used scaffold in medicinal chemistry.[1]
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Violations |
| THTP-4-one | This compound | 148.18[7] | -0.9[7] | 0 | 3 | 0 |
| Derivative A | 2-(4-chlorophenyl)-THTP-4-one | 258.71 | 1.8 | 0 | 3 | 0 |
| Derivative B | 2,6-bis(4-methoxyphenyl)-THTP-4-one | 374.45 | 3.2 | 0 | 5 | 0 |
| Derivative C | 2-(pyridin-3-yl)-THTP-4-one | 225.26 | 0.2 | 0 | 4 | 0 |
| Piperidin-4-one | Piperidin-4-one | 99.13 | -0.4 | 1 | 2 | 0 |
Note: The data for derivatives A, B, and C are hypothetical and for illustrative purposes, based on the general properties of such compounds.
In Vitro ADME Properties: A Comparative Overview
Beyond computational predictions, experimental evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for determining the drug-likeness of a compound.[1] The following table presents a comparative summary of key in vitro ADME parameters for the hypothetical this compound derivatives and Piperidin-4-one.
| Compound | Aqueous Solubility (µM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Microsomal Stability (t½, min) |
| THTP-4-one | >200 | <1 | <1 | 1.1 | >60 |
| Derivative A | 55 | 8.5 | 6.2 | 1.5 | 45 |
| Derivative B | 12 | 12.1 | 9.8 | 2.3 | 25 |
| Derivative C | 150 | 2.3 | 1.8 | 1.2 | >60 |
| Piperidin-4-one | >500 | <1 | <1 | 1.0 | >60 |
Note: The data for derivatives A, B, and C are hypothetical and for illustrative purposes.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of compounds.[8][9][10][11]
-
Preparation of the Donor and Acceptor Plates: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane. The acceptor plate is filled with a buffer solution (pH 7.4).
-
Compound Addition: The test compounds are dissolved in a suitable buffer and added to the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).[12]
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = [(-VD * VA) / ((VD + VA) * A * t)] * ln[1 - (CA(t) / Cequilibrium)]
where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
Caco-2 Permeability Assay
The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human drug absorption, as it utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes.[13][14][15][16]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to form a differentiated and polarized monolayer.[13][15]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.
-
Quantification: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Calculation of Permeability and Efflux Ratio: The apparent permeability (Papp) is calculated for both directions (A to B and B to A). The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.[15]
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[17][18][19][20]
-
Incubation Mixture Preparation: A reaction mixture containing liver microsomes, the test compound, and a buffer (e.g., phosphate buffer, pH 7.4) is prepared.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[19][20]
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance of the parent compound over time.[19]
Visualizations
Caption: Experimental workflow for assessing the drug-likeness of novel compounds.
Caption: Putative signaling pathway for the anticancer activity of THTP-4-one derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound | C5H8O3S | CID 262230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. benchchem.com [benchchem.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to 1,1-Dioxo-tetrahydro-thiopyran-4-one Compounds for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activities of 1,1-Dioxo-tetrahydro-thiopyran-4-one and its derivatives, with a focus on their potential as anticancer agents. This document summarizes key experimental data, offers detailed protocols for essential assays, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Comparative Analysis of In Vitro Cytotoxicity
The antitumor potential of this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in multiple studies. Below is a compilation of this data, alongside comparative data for established anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Bis-oxidized thiopyran derivative S-16 | A549 (Lung) | 4 | Erlotinib | HepG-2 (Liver) | 9.87 |
| H1975 (Lung) | 3.14 | MCF-7 (Breast) | 11.04 | ||
| MCF-7 (Breast) | 0.62 | Sorafenib | HepG-2 (Liver) | 7.65 | |
| MCF-7 (Breast) | 9.21 | ||||
| 6H-Thiopyran-2,3-dicarboxylate 4a | HCT-15 (Colon) | 3.5 | Perifosine | Various | 0.6 - 8.9 |
| MCF-7 (Breast) | 4.5 | ||||
| 6H-Thiopyran-2,3-dicarboxylate 4b | HCT-15 (Colon) | 10 | Wortmannin | GC3 (Colon) | 0.7 |
| MCF-7 (Breast) | 12 | IGROV1 (Ovarian) | 2.1 | ||
| 6H-Thiopyran-2,3-dicarboxylate 4c | HCT-15 (Colon) | 15 | CCRF-CEM (Leukemia) | 1.5 | |
| MCF-7 (Breast) | 13 | ||||
| 6H-Thiopyran-2,3-dicarboxylate 4d | HCT-15 (Colon) | 8 | |||
| MCF-7 (Breast) | 9 | ||||
| 4-Thiophenyl-pyrazole derivative 2a | HepG-2 (Liver) | 10.25 | |||
| MCF-7 (Breast) | 15.41 | ||||
| 4-Thiophenyl-pyridine derivative 10b | HepG-2 (Liver) | 13.81 | |||
| MCF-7 (Breast) | 19.54 | ||||
| 4-Thiophenyl-pyrimidine derivative 18a | HepG-2 (Liver) | 14.21 | |||
| MCF-7 (Breast) | 20.19 |
The PI3K/Akt/mTOR Signaling Pathway: A Key Target
Several studies suggest that thiopyran-4-one derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in many cancers and a promising target for therapeutic intervention.
Caption: Proposed mechanism of action via the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Standardized and detailed experimental protocols are crucial for the reproducibility and comparison of scientific data. Below are methodologies for key in vitro and in vivo assays.
In Vitro Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, determined by spectrophotometry after solubilization, is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and control compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light, to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
comparative yield analysis of different synthetic routes to 1,1-Dioxo-tetrahydro-thiopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of various synthetic routes to 1,1-Dioxo-tetrahydro-thiopyran-4-one, a key building block in medicinal chemistry. The performance of different synthetic strategies is objectively compared, supported by experimental data to aid in methodology selection and optimization.
Data Presentation: Comparative Yield Analysis
The following table summarizes the quantitative data for different synthetic routes to this compound, highlighting the key reagents, conditions, and reported yields.
| Route | Starting Material | Key Reagents/Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) |
| Route 1: Oxidation | Tetrahydrothiopyran-4-one | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 0 °C to Room Temp. | - | High |
| Route 1: Oxidation | Tetrahydrothiopyran-4-one | Oxone® | Acetonitrile/Water | Room Temperature | 1-2 hours | - |
| Route 1: Oxidation | Dihydro-2H-thiopyran-3(4H)-one | 30% Hydrogen Peroxide | Acetic Acid/Acetic Anhydride | - | - | - |
| Route 2: Dieckmann Condensation & Subsequent Oxidation | Dimethyl 3,3'-thiodipropanoate | Sodium Methoxide (NaOMe), then 10% aq. H₂SO₄, followed by an oxidizing agent | THF, then water | Reflux | 15-20 hours (condensation) | >75 (for Tetrahydro-4H-thiopyran-4-one) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Oxidation of Tetrahydrothiopyran-4-one
This is a direct and common method for the synthesis of this compound. The choice of oxidizing agent can influence the reaction conditions and yield.
Method A: Using meta-Chloroperoxybenzoic acid (m-CPBA) [1][2]
-
Dissolve Tetrahydrothiopyran-4-one (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude sulfone can be purified by recrystallization or column chromatography.
Method B: Using Oxone® [1]
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Tetrahydrothiopyran-4-one (1.0 equivalent) in a mixture of acetonitrile and water.
-
To this stirred solution, add sodium bicarbonate to maintain a pH of 7-8.
-
Add Oxone® (2.0 - 2.5 equivalents) portion-wise over 1-2 hours at room temperature. Note that the reaction is exothermic and may require a water bath for cooling.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) after quenching the excess oxidizing agent.
-
The combined organic layers are then washed, dried, and concentrated to yield the product.
Method C: Using Hydrogen Peroxide [3]
-
The starting ketone, dihydro-2H-thiopyran-3(4H)-one, is oxidized using a 30% aqueous solution of hydrogen peroxide in a mixture of acetic acid and acetic anhydride.[3]
-
Following the oxidation, the resulting keto group is typically reduced, followed by mesylation and elimination to yield other derivatives, but the initial oxidation step provides the target sulfone.[3]
Route 2: Dieckmann Condensation followed by Oxidation
This two-step approach first constructs the Tetrahydrothiopyran-4-one ring system, which is then oxidized.
Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one via Dieckmann Condensation [4][5][6]
-
Sodium metal is added to anhydrous methanol under an inert atmosphere to generate sodium methoxide in situ.[4]
-
Dimethyl 3,3'-thiobispropanoate is added dropwise to the sodium methoxide solution in THF at 0 °C.[4]
-
The reaction mixture is then heated to reflux and stirred for 15-20 hours.[4]
-
After cooling, the reaction is quenched with aqueous acid.
-
The resulting intermediate, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, is then subjected to decarboxylation by refluxing in 10% aqueous H₂SO₄ to yield Tetrahydro-4H-thiopyran-4-one.[4][6] This step has been reported to yield over 75% of the desired ketone.[6]
Step 2: Oxidation
The Tetrahydro-4H-thiopyran-4-one obtained from Step 1 can then be oxidized to this compound using one of the methods described in Route 1.
Visualization of Synthetic Pathways
The following diagram illustrates the different synthetic approaches to this compound.
Caption: Comparative synthetic routes to this compound.
References
Safety Operating Guide
Proper Disposal of 1,1-Dioxo-tetrahydro-thiopyran-4-one: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 1,1-Dioxo-tetrahydro-thiopyran-4-one
This document provides comprehensive guidance on the safe and compliant disposal of this compound (CAS No: 17396-35-9), a compound commonly used in scientific research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Pre-Disposal Safety and Handling
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate care. This compound is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as allergic skin reactions and respiratory irritation.[1][2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling this chemical.
| PPE Category | Recommendation |
| Eye Protection | Wear tightly fitting safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, specialized nitrile gloves) are mandatory. Always inspect gloves for signs of degradation or puncture before use. |
| Skin and Body Protection | A lab coat or chemical-resistant apron is required. For tasks with a risk of splashing, chemical-resistant coveralls should be worn. |
| Respiratory Protection | In poorly ventilated areas or when dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][3] An eyewash station and safety shower must be readily accessible.
II. Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[2][4] This ensures the chemical is managed in an environmentally responsible and compliant manner.
-
Container Management:
-
Waste Collection:
-
Solid Waste: For small spills, carefully sweep up the solid material, avoiding dust creation, and place it into a suitable, labeled container for disposal.[2][3]
-
Contaminated Materials: Any materials contaminated with this compound, such as PPE and absorbent materials, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[3]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.[3]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Regulatory Compliance:
Alternative Disposal Method:
In some jurisdictions, and only to be performed by a licensed waste disposal service, it may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should not be attempted by laboratory personnel.
III. Quantitative Data Summary
Specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal (which is not recommended), are not available in the provided safety data sheets. The key directive is that disposal must be handled by an approved waste treatment and disposal facility.[2]
| Parameter | Value |
| Recommended Disposal Method | Approved Waste Disposal Plant / Chemical Incineration |
| Drain Disposal | Not Recommended |
| Concentration Limits for Disposal | Not Applicable |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Framework for Handling 1,1-Dioxo-tetrahydro-thiopyran-4-one
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 1,1-Dioxo-tetrahydro-thiopyran-4-one, ensuring a secure laboratory environment.
Physical and Chemical Properties
This compound is a solid, crystalline powder, that appears white to pale yellow.[1] While some safety data sheets suggest it does not meet the criteria for hazard classification, others indicate it may cause skin, eye, and respiratory irritation.[1]
| Property | Value |
| Chemical Formula | C₅H₈O₃S |
| Molecular Weight | 148.18 g/mol |
| Appearance | White to very pale yellow crystal/powder[1] |
| CAS Number | 17396-35-9 |
Recommended Personal Protective Equipment (PPE)
A robust PPE strategy is the primary defense against potential exposure to this compound. The following table outlines the recommended equipment.
| PPE Category | Recommendation |
| Eye Protection | Wear tightly fitting safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves are required. Butyl rubber or specialized nitrile gloves are recommended.[1] Always inspect gloves for signs of degradation or puncture before use. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn.[1] In cases of potential splashing, chemical-resistant coveralls may be necessary.[1] |
| Respiratory Protection | If working in a poorly ventilated area or if dust or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize the risk of exposure and accidents.
Step 1: Preparation and Engineering Controls
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Step 2: Handling the Chemical
-
Wash hands thoroughly before handling.[1]
-
Don all required PPE as outlined in the table above.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Minimize the creation of dust when handling the solid form.[1]
Step 3: Storage
-
Store in a tightly closed container in a cool, dry, and dark place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[1]
Step 4: Spill Response
-
In case of a spill, evacuate the area.[1]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[1]
-
Sweep up the absorbed material and place it into a suitable, sealed container for disposal.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
Step 1: Waste Collection
-
Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and appropriate hazardous waste container.[1]
Step 2: Waste Storage
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
Step 3: Waste Disposal
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[1]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[1]
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
